Product packaging for 3-Aminophenylboronic acid monohydrate(Cat. No.:CAS No. 206658-89-1)

3-Aminophenylboronic acid monohydrate

Cat. No.: B139175
CAS No.: 206658-89-1
M. Wt: 154.96 g/mol
InChI Key: XAEOVQODHLLNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Aminophenylboronic acid monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C6H10BNO3 and its molecular weight is 154.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10BNO3 B139175 3-Aminophenylboronic acid monohydrate CAS No. 206658-89-1

Properties

IUPAC Name

(3-aminophenyl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.H2O/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEOVQODHLLNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559725
Record name (3-Aminophenyl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206658-89-1
Record name (3-Aminophenyl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminophenylboronic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminophenylboronic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) and its monohydrate are versatile reagents of significant interest in medicinal chemistry and materials science. The presence of both an amino group and a boronic acid moiety allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. Notably, it is a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] The monohydrate form is often preferred due to its enhanced stability for long-term storage.[2] This guide provides a detailed overview of the primary synthetic routes to 3-aminophenylboronic acid monohydrate, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 3-aminophenylboronic acid and its monohydrate is presented in the table below.

Property3-Aminophenylboronic AcidThis compound
Molecular Formula C₆H₈BNO₂C₆H₈BNO₂ · H₂O
Molecular Weight 136.94 g/mol [3]154.96 g/mol
CAS Number 30418-59-8[3]206658-89-1
Appearance White to light yellow powder/crystalsWhite to light yellow powder/crystals
Melting Point Not reported93-96 °C
Solubility Soluble in methanol (B129727) and DMSO.Soluble in water, methanol, and DMSO.

Synthetic Routes

Two principal synthetic strategies have emerged for the preparation of 3-aminophenylboronic acid: the reduction of a nitro precursor and the palladium-catalyzed borylation of an aniline (B41778) derivative.

Route 1: Reduction of 3-Nitrophenylboronic Acid

This classical approach involves the synthesis of 3-nitrophenylboronic acid followed by the reduction of the nitro group to an amine. While effective, the initial nitration of phenylboronic acid can be challenging, with potential side reactions and purification difficulties.[2] A more controlled method involves the use of a pre-functionalized starting material. The general workflow for this route is depicted below.

start 3-Nitrophenylboronic Acid reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction workup Reaction Work-up and Purification reduction->workup product 3-Aminophenylboronic Acid workup->product hydrate Crystallization from Aqueous Solvent product->hydrate final_product This compound hydrate->final_product

Fig. 1: General workflow for the synthesis of this compound via reduction.

This protocol details the reduction of 3-nitrophenylboronic acid using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • 3-Nitrophenylboronic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3-nitrophenylboronic acid in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield crude 3-aminophenylboronic acid.

  • For the monohydrate, dissolve the crude product in a minimal amount of a hot solvent mixture, such as methanol/water or benzene/methanol/water.[4]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline solid by filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound.

Quantitative Data:

ParameterValueReference
Typical Yield >90%General expectation for this type of reduction.
Purity High, often >98% after crystallization.-
Route 2: Suzuki-Miyaura Coupling of 3-Bromoaniline (B18343)

This modern approach utilizes a palladium-catalyzed Suzuki-Miyaura coupling reaction between 3-bromoaniline and a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂). This method often proceeds through the formation of the pinacol (B44631) ester of 3-aminophenylboronic acid, which is then hydrolyzed to the desired product. The workflow for this route is illustrated below.

start 3-Bromoaniline coupling Suzuki-Miyaura Coupling (B₂pin₂, Pd catalyst, Base) start->coupling ester 3-Aminophenylboronic Acid Pinacol Ester coupling->ester hydrolysis Hydrolysis ester->hydrolysis product 3-Aminophenylboronic Acid hydrolysis->product hydrate Crystallization from Aqueous Solvent product->hydrate final_product This compound hydrate->final_product

Fig. 2: General workflow for the synthesis via Suzuki-Miyaura coupling.

This protocol outlines the synthesis of the pinacol ester followed by its hydrolysis to the monohydrate.

Step 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Materials:

  • 3-Bromoaniline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (B1210297) (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (B91453), anhydrous

Procedure:

  • To a dry flask under an inert atmosphere, add 3-bromoaniline, bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (3.0 equivalents).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (2-5 mol%) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a solid.

Step 2: Hydrolysis to this compound

Materials:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Aqueous acid (e.g., 2 M HCl)

  • Aqueous base (e.g., 1 M NaOH)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the pinacol ester in a suitable solvent such as diethyl ether or a mixture of acetone (B3395972) and water.

  • Add an aqueous acid (e.g., 2 M HCl) and stir the mixture vigorously at room temperature. The hydrolysis can take several hours to complete.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Separate the aqueous layer and wash the organic layer with water.

  • Carefully neutralize the aqueous layer with a base (e.g., 1 M NaOH) to a pH of approximately 7.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminophenylboronic acid.

  • Follow the crystallization procedure described in Route 1 to obtain the monohydrate form.

Quantitative Data:

ParameterValueReference
Typical Yield (Step 1) 70-85%Based on similar reported procedures.
Typical Yield (Step 2) >90%General expectation for this hydrolysis.
Overall Yield 63-77%Calculated from step-wise yields.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Spectra will show characteristic peaks for the aromatic protons and the amine protons. The integration will be consistent with the structure. A broad singlet for the B(OH)₂ and water protons will also be present.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and O-H stretching (broad peak around 3200-3600 cm⁻¹) will be observed.
Melting Point 93-96 °C
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the anhydrous form (m/z = 137.06).

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the reduction of 3-nitrophenylboronic acid and the Suzuki-Miyaura coupling of 3-bromoaniline. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile. The reduction route is often higher yielding and more atom-economical if the nitro-precursor is readily available. The Suzuki-Miyaura route offers a more modern and often milder alternative, though it involves a two-step process. Both methods can provide high-quality material suitable for a wide range of applications in research and development. The final crystallization step to form the stable monohydrate is recommended for long-term storage and handling. This guide provides the necessary detailed protocols and comparative data to enable researchers to make an informed decision on the most suitable synthetic strategy for their needs.

References

In-Depth Technical Guide to the Crystal Structure of 3-Aminophenylboronic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3-aminophenylboronic acid monohydrate, a compound of interest in organic synthesis and molecular recognition. The information presented is based on the single-crystal X-ray diffraction study conducted by Vega, Zarate, Tlahuext, and Höpfl (2010).

Core Crystallographic Data

The crystal structure of this compound has been determined at 100 K. The compound crystallizes in a monoclinic system with the space group P2₁/c. The fundamental crystallographic data are summarized in the table below.

Parameter Value [1]
Chemical FormulaC₆H₈BNO₂·H₂O
Formula Weight154.96
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1211 (8)
b (Å)13.8548 (15)
c (Å)7.8475 (8)
α (°)90
β (°)100.663 (2)
γ (°)90
Volume (ų)760.88 (14)
Z4
Temperature (K)100
Radiation TypeMo Kα
Wavelength (Å)0.71073

Molecular and Crystal Packing Structure

The asymmetric unit of this compound contains one molecule of the aminophenylboronic acid and one water molecule. The boronic acid molecules exhibit a nearly planar conformation.

A key feature of the crystal packing is the formation of inversion dimers by the boronic acid molecules, which are linked through pairs of O—H⋯O hydrogen bonds.[1] These dimers are further interconnected by the water molecules, forming one-dimensional chains that extend along the direction via O—H⋯O hydrogen bonds. Additionally, N—H⋯O hydrogen bonds contribute to the formation of sheets in the (100) plane, creating a three-dimensional hydrogen-bonded network.[1]

Hydrogen Bonding Geometry

The stability of the crystal structure is significantly influenced by a network of hydrogen bonds. The detailed geometry of these interactions is provided in the table below.

D—H···A d(D—H) (Å) d(H···A) (Å) d(D···A) (Å) **<(DHA) (°) **
O1—H1'···O2ⁱ0.84(1)1.92(1)2.7583(13)174(2)
O2—H2'···O310.84(1)1.91(1)2.7159(13)161(2)
N1—H1A···O31ⁱⁱ0.86(1)2.21(1)3.0661(15)177(1)
N1—H1B···O1ⁱⁱⁱ0.86(1)2.43(1)3.1854(15)147(1)
O31—H31A···N1ⁱᵛ0.84(1)2.07(1)2.9040(15)173(2)
O31—H31B···O1ᵛ0.84(1)2.05(1)2.8810(13)170(2)
Symmetry codes: (i) x+1, y, z; (ii) x+1, y, z+1; (iii) x+2, y, z+1; (iv) x-1, y+1/2, z-1/2; (v) x-1, y, z.

Experimental Protocols

Crystal Growth and Preparation

Colorless block-like single crystals of this compound were obtained from the recrystallization of a commercially available product.[1] The solvent system used for recrystallization was a mixture of benzene, methanol, and water.[1] A suitable crystal with dimensions of 0.44 × 0.38 × 0.34 mm was selected for the X-ray diffraction analysis.[1]

X-ray Data Collection and Processing

The single-crystal X-ray diffraction data were collected on a Bruker SMART APEX CCD diffractometer.[1] The data collection was performed at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å). A total of 7077 reflections were measured, of which 1341 were independent.[1] A multi-scan absorption correction was applied to the data using SADABS.[1]

Structure Solution and Refinement

The crystal structure was solved and refined using the SHELXTL-NT software package.[1] The refinement was carried out against F² for all reflections. The final R-factor for reflections with I > 2σ(I) was 0.032, and the weighted R-factor (wR) for all data was 0.088.[1] Hydrogen atoms bonded to oxygen and nitrogen were located in a difference Fourier map and their coordinates were refined with distance restraints. Other hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the hydrogen bonding network within the crystal lattice of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement start Commercial Product recrystallization Recrystallization (Benzene, Methanol, Water) start->recrystallization crystal_selection Single Crystal Selection recrystallization->crystal_selection diffractometer Bruker SMART APEX CCD (Mo Kα, 100 K) crystal_selection->diffractometer data_collection Collection of Diffraction Data diffractometer->data_collection absorption_correction Absorption Correction (SADABS) data_collection->absorption_correction structure_solution Structure Solution (SHELXTL-NT) absorption_correction->structure_solution refinement Refinement against F² (SHELXTL-NT) structure_solution->refinement validation Validation & Analysis refinement->validation

Experimental workflow for the crystal structure determination.

hydrogen_bonding cluster_dimer Inversion Dimer cluster_chain 1D Chain Formation cluster_sheet Sheet Formation mol1 3-Aminophenyl- boronic Acid mol2 3-Aminophenyl- boronic Acid mol1->mol2 O-H···O mol2->mol1 dimer1 Dimer water1 H₂O dimer1->water1 O-H···O dimer2 Dimer water1->dimer2 chain1 1D Chain chain2 1D Chain chain1->chain2 N-H···O

Hydrogen bonding interactions in this compound.

References

Spectroscopic Characterization of 3-Aminophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring both a nucleophilic amino group and a diol-binding boronic acid moiety on an aromatic scaffold, allows for a wide range of chemical modifications and applications. It serves as a crucial building block in the synthesis of sensors for saccharides, enzyme inhibitors, and as a key component in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and the characterization of its derivatives. This guide provides a comprehensive overview of the spectroscopic characterization of 3-aminophenylboronic acid, including detailed experimental protocols and data interpretation.

Molecular Structure and Properties

  • Molecular Formula: C₆H₈BNO₂

  • Molecular Weight: 136.94 g/mol [1]

  • Appearance: Off-white to light brown powder or crystals

  • CAS Number: 30418-59-8[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminophenylboronic acid. It is important to note that the exact spectral values can vary depending on the solvent, concentration, and instrument used.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts for 3-Aminophenylboronic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.2Multiplet4HAromatic protons (C₆H₄)
~5.0 (broad)Singlet2HAmino protons (-NH₂)
~8.0 (broad)Singlet2HBoronic acid protons (-B(OH)₂)

Note: The chemical shifts for the aromatic protons can be complex due to the substitution pattern. The amino and boronic acid protons are exchangeable with deuterium (B1214612) and their signals may broaden or disappear upon addition of D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Aminophenylboronic Acid

Chemical Shift (δ) ppmAssignment
~148C-NH₂
~135C-B(OH)₂
~130 - 115Aromatic CH
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 3-Aminophenylboronic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (from B(OH)₂) and N-H stretch (from NH₂)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580MediumN-H bend and Aromatic C=C stretch
1450 - 1400MediumAromatic C=C stretch
1380 - 1320StrongB-O stretch
~1100MediumC-N stretch
~700StrongB-O-H out-of-plane bend

Note: The broadness of the peak in the 3400-3200 cm⁻¹ region is due to hydrogen bonding.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for 3-Aminophenylboronic Acid

Solventλmax (nm)Molar Absorptivity (ε)
Methanol/Ethanol~240 and ~290Not readily available

Note: Aromatic amines typically exhibit two absorption bands in the UV region. The exact λmax and molar absorptivity are dependent on the solvent and pH.

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 3-Aminophenylboronic Acid

m/zInterpretation
137[M]⁺ (Molecular ion)
119[M - H₂O]⁺
92[M - B(OH)₂]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern can provide valuable structural information. The loss of water from the boronic acid moiety is a common fragmentation pathway.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 3-aminophenylboronic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

  • 3-Aminophenylboronic acid

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer

Protocol:

  • Dissolve approximately 5-10 mg of 3-aminophenylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

  • Acquire the ¹H NMR spectrum. Due to the potential for oligomerization of boronic acids, which can lead to broad peaks, acquiring the spectrum at a slightly elevated temperature may be beneficial.

  • To confirm the assignment of exchangeable protons (NH₂ and OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • 3-Aminophenylboronic acid

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Protocol (KBr Pellet Method):

  • Thoroughly dry the KBr powder to remove any moisture.

  • Place a small amount (1-2 mg) of 3-aminophenylboronic acid and approximately 100-200 mg of dry KBr in an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the die of a pellet press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

  • 3-Aminophenylboronic acid

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or water)

  • Volumetric flasks

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a stock solution of 3-aminophenylboronic acid of a known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • 3-Aminophenylboronic acid

  • Suitable matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or a suitable solvent for ESI.

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol (MALDI-TOF):

  • Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

  • Prepare a solution of 3-aminophenylboronic acid in a compatible solvent.

  • Mix the analyte solution with the matrix solution in a ratio of approximately 1:10 (v/v).

  • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization.

  • Introduce the target plate into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like 3-aminophenylboronic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample 3-Aminophenylboronic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data UV_Vis_Data Electronic Transitions (Conjugation) UV_Vis->UV_Vis_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation UV_Vis_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of 3-aminophenylboronic acid.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates the complementary nature of different spectroscopic techniques in determining the structure of a molecule.

Spectroscopic_Relationship cluster_info Information Provided cluster_tech Spectroscopic Technique Structure Molecular Structure Framework Carbon-Hydrogen Framework Structure->Framework reveals Functional_Groups Functional Groups Structure->Functional_Groups contains Conjugation Electronic System Structure->Conjugation exhibits Molecular_Formula Molecular Formula & Connectivity Structure->Molecular_Formula has NMR NMR Framework->NMR IR IR Functional_Groups->IR UV_Vis UV-Vis Conjugation->UV_Vis MS MS Molecular_Formula->MS

Caption: Relationship between spectroscopic techniques and the information they provide for structure elucidation.

Conclusion

The spectroscopic characterization of 3-aminophenylboronic acid is a critical step in its application across various scientific disciplines. This guide has provided a consolidated resource of its key spectroscopic data and detailed experimental protocols for its analysis using NMR, IR, UV-Vis, and Mass Spectrometry. While some specific experimental data remains elusive in publicly accessible databases, the provided information, supplemented with predicted values based on sound chemical principles, offers a robust foundation for researchers working with this important molecule. The complementary nature of these spectroscopic techniques, as illustrated in the provided diagrams, allows for a comprehensive and confident structural elucidation and purity assessment of 3-aminophenylboronic acid and its derivatives.

References

Technical Guide: NMR Spectroscopy of 3-Aminophenylboronic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-aminophenylboronic acid monohydrate. Due to the limited availability of publicly accessible, fully characterized ¹H and ¹³C NMR spectra in peer-reviewed literature, this guide outlines the anticipated spectral data based on known chemical principles and provides a detailed, representative experimental protocol for acquiring such data.

Structure and Expected NMR Data

This compound is an aromatic compound containing a boronic acid and an amino functional group. The presence of these groups and their substitution pattern on the benzene (B151609) ring will dictate the chemical shifts and coupling patterns observed in its NMR spectra.

Structure:

Chemical structure of 3-aminophenylboronic acid

Quantitative NMR Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are referenced to a standard internal solvent signal. It is important to note that the precise chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic CH[Expected: 6.8 - 7.5]Multiplet-4H
-NH₂[Expected: 4.0 - 5.0]Broad Singlet-2H
-B(OH)₂[Expected: 7.5 - 8.5]Broad Singlet-2H
H₂O[Variable]Singlet-2H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-B[Expected: 130 - 140, may be broad or unobserved]
C-NH₂[Expected: 145 - 150]
Aromatic CH[Expected: 115 - 130]
Aromatic CH[Expected: 115 - 130]
Aromatic CH[Expected: 115 - 130]
Aromatic CH[Expected: 115 - 130]

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for this compound.

  • Dissolution: Gently agitate the vial to fully dissolve the sample. Sonication may be used if necessary to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

3.2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Software: Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Receiver Gain: Optimized for the sample.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range appropriate for aromatic and functional group protons (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Receiver Gain: Optimized for the sample.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range appropriate for aromatic carbons (e.g., 0-160 ppm).

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for obtaining NMR spectroscopy data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Calibrate & Reference phase->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

FT-IR spectrum of 3-aminophenylboronic acid monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectrum of 3-Aminophenylboronic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. This compound is of significant interest in drug development and chemical synthesis, notably as an inhibitor of β-lactamases and a versatile reagent in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of its spectral characteristics is crucial for identification, quality control, and mechanistic studies.

Data Presentation: FT-IR Spectral Data

The is characterized by the vibrational modes of its key functional groups: the aromatic ring, the primary amine, the boronic acid group, and the water of hydration. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensity.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3500 - 3200Strong, BroadO-H stretching (water of hydration and B(OH)₂)
3450 - 3250MediumN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580Medium-StrongN-H bending (scissoring) and Aromatic C=C stretching
1500 - 1400Medium-StrongAromatic C=C stretching
1400 - 1300StrongB-O stretching
1300 - 1000MediumC-N stretching
~880StrongO-H out-of-plane bending
900 - 675StrongAromatic C-H out-of-plane bending ("oop")

Note: The exact positions and intensities of the peaks can vary depending on the sampling method and the physical state of the sample.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved through several standard methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method provides a high-resolution spectrum of the solid sample dispersed in an IR-transparent matrix.

Materials:

  • This compound

  • Dry, spectroscopic grade Potassium Bromide (KBr) powder

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Grinding: In a dry environment, grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be ground to a very fine, homogeneous powder to minimize light scattering.

  • Pellet Formation: Transfer the ground mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear, transparent pellet.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment of the FT-IR spectrometer.

  • Sample Analysis: Place the KBr pellet in the sample holder of the spectrometer and acquire the FT-IR spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

Materials:

  • This compound

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

  • Background Spectrum: With a clean and empty ATR crystal, collect a background spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Analysis: Acquire the FT-IR spectrum. After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of Experimental Workflow

The logical flow for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method is illustrated below.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis start Start: Solid Sample grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Collect Background Spectrum press->background sample_scan Place Pellet and Scan Sample background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process end end process->end Final Spectrum

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

This guide provides a foundational understanding of the FT-IR characteristics of this compound, essential for its application in research and development. The provided protocols and data serve as a practical resource for scientists and professionals in the field.

References

Solubility of 3-Aminophenylboronic Acid Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients (APIs) and key reagents is fundamental to formulation development, reaction optimization, and analytical method design. This technical guide provides a comprehensive overview of the solubility of 3-aminophenylboronic acid monohydrate in organic solvents, addressing the current landscape of available data and experimental methodologies.

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this guide compiles available qualitative information and presents quantitative data for structurally analogous phenylboronic acids. Furthermore, it details a standard experimental protocol for determining the solubility of boronic acids, providing a practical framework for researchers to generate their own data.

Qualitative Solubility Profile

This compound is generally described as a white to beige crystalline powder.[1] Qualitative assessments indicate its solubility in a range of polar organic solvents. It is reported to be soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][2][3] General statements also describe it as being soluble in alcohol solvents, such as ethanol (B145695) and propanol.[1] The anhydrous form, 3-aminobenzeneboronic acid, is described as partly miscible in water.[4]

Table 1: Summary of Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
MethanolSoluble[1][2][3]
EthanolSoluble[1]
PropanolSoluble[1]
WaterSoluble

Quantitative Solubility of Analogous Phenylboronic Acids

In the absence of specific quantitative data for this compound, examining the solubility of structurally related compounds can provide valuable insights into its likely behavior. The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent.[5]

The following tables summarize experimentally determined solubility data for the parent phenylboronic acid and isomers of isobutoxyphenylboronic acid in several common organic solvents. The data is presented as mole fraction solubility at different temperatures.[5] This information can serve as a useful reference point for selecting potential solvent systems for this compound.

Table 2: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents [5]

Temperature (K)Chloroform3-PentanoneAcetoneDipropyl EtherMethylcyclohexane
293.150.0250.1100.1250.1500.001
303.150.0400.1600.1800.2100.002
313.150.0650.2250.2500.2850.003
323.150.1000.3100.3400.3800.005

Table 3: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [5]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acidmeta-Isobutoxyphenylboronic Acidpara-Isobutoxyphenylboronic Acid
Chloroform 293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone 293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone 293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.105
Dipropyl Ether 293.150.1800.0350.028
303.150.2450.0550.045
313.150.3300.0850.070
323.150.4400.1250.100
Methylcyclohexane 293.150.0020.0010.001
303.150.0030.0020.001
313.150.0050.0030.002
323.150.0080.0050.003

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[5] This method involves monitoring the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous liquid phase upon controlled heating.

Materials and Equipment
  • Boronic Acid: The compound of interest (e.g., this compound).

  • Organic Solvents: High-purity solvents of choice.

  • Analytical Balance: For accurate weighing of the boronic acid and solvent.

  • Jacketed Glass Vessel: To allow for precise temperature control via a circulating fluid bath.

  • Magnetic Stirrer and Stir Bar: To ensure homogenous mixing.

  • Calibrated Temperature Probe: To accurately measure the sample temperature.

  • Turbidity Sensor or Light Source and Detector: For monitoring the turbidity of the sample.

  • Heating/Cooling Circulator: To control the temperature of the jacketed vessel.

Experimental Procedure
  • Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition is known with a high degree of accuracy.[5]

  • Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/min) while being vigorously stirred.[5]

  • Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.[5]

  • Determination of Equilibrium Temperature: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5]

  • Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve (mole fraction vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of a boronic acid.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis weigh_ba Accurately weigh boronic acid add_vessel Combine in jacketed glass vessel weigh_ba->add_vessel weigh_sol Accurately weigh solvent weigh_sol->add_vessel start_stir Start vigorous stirring add_vessel->start_stir start_heat Begin slow, constant heating (e.g., 0.3 K/min) start_stir->start_heat monitor Continuously monitor temperature and turbidity start_heat->monitor check_clear Is the solution completely clear? monitor->check_clear check_clear->monitor No record_temp Record equilibrium solubility temperature check_clear->record_temp Yes more_comp Additional compositions to be tested? record_temp->more_comp more_comp->weigh_ba Yes plot_curve Plot solubility curve (mole fraction vs. temp) more_comp->plot_curve No finish End plot_curve->finish

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 3-Aminophenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile organic compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and diagnostics. Its unique chemical structure, featuring both an amino group and a boronic acid moiety on a phenyl ring, allows for a diverse range of chemical transformations and biological interactions. This guide provides a comprehensive overview of the physical and chemical properties of 3-APBA, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in biological signaling pathways.

Core Physical and Chemical Properties

3-Aminophenylboronic acid is typically a white to light brown crystalline solid. It is often commercially available as a monohydrate or a hydrochloride salt. The presence of both a Lewis acidic boronic acid group and a basic amino group imparts amphoteric character to the molecule.

Physicochemical Data

A summary of the key quantitative data for 3-aminophenylboronic acid is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of 3-Aminophenylboronic Acid

PropertyValueReference
Molecular Formula C₆H₈BNO₂[1]
Molecular Weight 136.94 g/mol [1]
Appearance White to pale yellow or beige to brown solid/crystalline powder
Melting Point 178-180 °C (anhydrous)[2], 93-96 °C (monohydrate)[3]
Boiling Point 473 °C at 760 mmHg (predicted)[4]
pKa ~8.6 (for the boronic acid moiety)[5]

Table 2: Solubility of 3-Aminophenylboronic Acid

SolventSolubilityReference
Water Soluble
Methanol Soluble[4]
DMSO Soluble[4]
Ethanol Soluble
Diethyl Ether Insoluble (for diethanolamine (B148213) adduct)
Spectral Data

The structural features of 3-aminophenylboronic acid can be confirmed through various spectroscopic techniques.

Table 3: Key Spectral Data for 3-Aminophenylboronic Acid

TechniqueKey Peaks and AssignmentsReference
¹H NMR Signals corresponding to aromatic protons and protons of the amino and boronic acid groups. The pinacol (B44631) ester derivative shows characteristic peaks for the pinacol group.[4]
¹³C NMR Resonances for the six aromatic carbons, with shifts influenced by the amino and boronic acid substituents.
FT-IR (cm⁻¹) ~3500-3300 (N-H stretching of primary amine), ~3200 (O-H stretching of boronic acid), ~1600 (N-H bending), ~1400-1300 (B-O stretching), aromatic C-H and C=C stretching and bending vibrations.[6]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Key Chemical Reactions and Applications

The reactivity of 3-aminophenylboronic acid is dominated by the chemistry of its two functional groups: the boronic acid and the amino group.

Suzuki-Miyaura Cross-Coupling Reactions

3-APBA is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

A general procedure for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid with an aryl halide is as follows:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), 3-aminophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or CsF, 2-3 equiv).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Aryl-X Aryl Halide Oxidative_Addition Oxidative Addition Aryl-X->Oxidative_Addition 3-APBA 3-Aminophenylboronic Acid Transmetalation Transmetalation 3-APBA->Transmetalation Activated by Base Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Base Base Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Regeneration Biaryl_Product Biaryl Product Reductive_Elimination->Biaryl_Product Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Ar'->Reductive_Elimination

Suzuki-Miyaura Coupling Catalytic Cycle.
Saccharide Sensing

The boronic acid group of 3-APBA can reversibly bind with cis-diols, which are present in saccharides like glucose. This interaction forms a cyclic boronate ester and is the basis for the development of sensors for glucose and other sugars.

A protocol for fabricating a 3-APBA-based electrochemical glucose sensor on a screen-printed carbon electrode (SPCE) is outlined below:

  • Electrode Pre-treatment: Electrochemically pre-treat the SPCE to enhance its charge-transfer kinetics.

  • Functionalization: Functionalize the SPCE by drop-casting a solution of 3-aminophenylboronic acid and sodium nitrite (B80452) in sulfuric acid onto the working electrode. Allow the reaction to proceed for 10 minutes, then wash thoroughly with ultrapure water.

  • Characterization: Characterize the functionalized electrode using techniques like Scanning Electron Microscopy (SEM) and Electrochemical Impedance Spectroscopy (EIS).

  • Glucose Detection: Perform EIS measurements of the functionalized electrode in the presence of varying concentrations of glucose. The change in charge-transfer resistance (Rct) correlates with the glucose concentration.[7][8]

Glucose_Sensing SPCE Screen-Printed Carbon Electrode Functionalized_SPCE 3-APBA Functionalized SPCE SPCE->Functionalized_SPCE Functionalization with 3-APBA 3-APBA 3-Aminophenylboronic Acid Glucose Glucose (with cis-diols) Boronate_Ester Cyclic Boronate Ester Formation Glucose->Boronate_Ester Functionalized_SPCE->Boronate_Ester Binding Signal Electrochemical Signal Change Boronate_Ester->Signal

Workflow for a 3-APBA based glucose sensor.

Biological Activity and Signaling Pathways

3-Aminophenylboronic acid and its derivatives have shown significant potential in drug development, particularly as enzyme inhibitors and in targeted cancer therapy.

β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics is a major global health concern, often mediated by β-lactamase enzymes. 3-APBA has been identified as an inhibitor of class C β-lactamases. The mechanism involves the formation of a reversible covalent bond between the boronic acid and the active site serine residue of the enzyme, rendering it inactive.[9][10][11][12][13]

Role in Cancer and Signaling Pathways

Phenylboronic acids, including 3-APBA, have been investigated for their anticancer properties. They can selectively target cancer cells, which often overexpress sialic acid residues (a type of saccharide with cis-diols) on their surface.

Recent studies have indicated that phenylboronic acids can inhibit key signaling networks involved in cancer cell migration. Specifically, they have been shown to decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells. These proteins are crucial regulators of the actin cytoskeleton, and their inhibition can disrupt processes like cell motility and invasion, which are hallmarks of metastasis.[14][15][16][17][18]

Rho_GTPase_Signaling 3-APBA 3-Aminophenylboronic Acid 3-APBA->Inhibition Rho_GTPases RhoA, Rac1, Cdc42 (Active GTP-bound form) Downstream_Effectors Downstream Effectors (e.g., ROCK, PAK) Rho_GTPases->Downstream_Effectors Activation Cytoskeletal_Rearrangement Actin Cytoskeleton Rearrangement Downstream_Effectors->Cytoskeletal_Rearrangement Cell_Migration Cancer Cell Migration and Invasion Cytoskeletal_Rearrangement->Cell_Migration Inhibition->Rho_GTPases

Inhibition of Rho GTPase signaling by 3-APBA.

Synthesis and Purification

Synthesis Protocol

A common laboratory-scale synthesis of 3-aminophenylboronic acid involves the reduction of 3-nitrophenylboronic acid. A patent describes a method starting from 3-nitrobenzophenone. A more general approach is outlined below:

  • Starting Material: Begin with 3-nitrophenylboronic acid.

  • Reduction: Dissolve the starting material in a suitable solvent (e.g., ethanol, water). Add a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid combination like tin and hydrochloric acid.

  • Reaction Monitoring: Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Work-up: Filter off the catalyst (if using Pd/C). If using a metal-acid reduction, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Extraction and Purification: Extract the product with an organic solvent, or collect the precipitate by filtration. The crude product can be further purified by recrystallization.[3]

Purification Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the 3-aminophenylboronic acid is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of benzene, methanol, and water).[19][20][21]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.[22][23]

Conclusion

3-Aminophenylboronic acid is a compound of significant scientific and practical importance. Its unique combination of a boronic acid and an amino group on an aromatic scaffold provides a platform for a wide array of chemical transformations and biological applications. From its role as a key building block in organic synthesis via the Suzuki-Miyaura coupling to its application in the development of sophisticated biosensors and its potential as a therapeutic agent targeting cancer cell signaling and antibiotic resistance, 3-APBA continues to be a subject of intensive research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.

References

Theoretical Exploration of Aminophenylboronic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenylboronic acids (APBAs) and their derivatives represent a versatile class of molecules with significant potential across various scientific disciplines, including medicinal chemistry, sensor development, and materials science. Their unique ability to reversibly bind with 1,2- and 1,3-diols, coupled with the electronic modulation provided by the amino group, makes them attractive candidates for a range of applications. This technical guide delves into the theoretical underpinnings of APBA derivatives, providing a comprehensive overview of their electronic structure, reactivity, and interactions with biological targets. By integrating computational data with experimental protocols, this document aims to serve as a valuable resource for researchers actively engaged in the study and application of these promising compounds.

I. Theoretical Studies of Aminophenylboronic Acid Derivatives

Theoretical and computational chemistry offer powerful tools to elucidate the fundamental properties of aminophenylboronic acid derivatives, providing insights that can guide experimental design and accelerate the development of new applications. Density Functional Theory (DFT) and other quantum chemical methods are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of these molecules.

A. Electronic Structure and Physicochemical Properties

The position of the amino group on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties of aminophenylboronic acid. DFT calculations have been employed to investigate the geometric structure and electronic transitions of these isomers.

A study on 3-aminophenylboronic acid (3-APBA) using DFT with the B3LYP functional and a 6-31G(d,p) basis set revealed key insights into its structure and electronic behavior.[1] The hybridization of the boron atom can shift from trigonal (sp²) at neutral pH to tetrahedral (sp³) in alkaline solutions upon binding a hydroxyl group.[1] This change in coordination geometry is crucial for its interaction with diols.

Table 1: Calculated Electronic Properties of 3-Aminophenylboronic Acid (3-APBA) [1]

PropertyValue (sp² hybridization)Value (sp³ hybridization)
HOMO Energy-5.62 eV-5.71 eV
LUMO Energy-0.27 eV-0.19 eV
Energy Gap (HOMO-LUMO)5.35 eV5.52 eV
Dipole Moment2.54 D4.87 D
Excitation Wavelength (S₀→S₁)278 nm275 nm

Computational Method: DFT (B3LYP)/6-31G(d,p) with PCM (water)[1]

The electronic transitions, particularly the S₀→S₁ transition, are primarily attributed to electron transfer from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[1] These theoretical predictions are in good agreement with experimental absorbance spectra, though predicted excitation wavelengths are often slightly shorter.[1]

B. Conformational Analysis and Acidity (pKa)

The orientation of the hydroxyl groups on the boronic acid moiety gives rise to different conformers (e.g., anti-syn, syn-syn). Computational studies have shown that these conformational preferences, along with the electronic effects of substituents, play a critical role in determining the acidity (pKa) of arylboronic acids.[2] Accurate pKa prediction requires considering the various low-energy conformations of both the acid and its conjugate base.[2]

C. Interaction with Diols and Saccharides

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols, such as those found in saccharides. This interaction is the basis for their use in glucose sensors and other molecular recognition systems. Theoretical studies have been instrumental in understanding the thermodynamics and kinetics of this binding process.

DFT calculations have been used to investigate the binding energies of aminophenylboronic acid derivatives with various saccharides, such as fructose.[3] The formation of cyclic boronate esters is a key feature of this interaction. The stability of different ester isomers can be computationally evaluated to predict the most favorable binding mode.[3]

Table 2: Calculated Binding Energies of Phenylboronic Acid Derivatives with Saccharides

Boronic Acid DerivativeSaccharideBinding Energy (kcal/mol)Computational Method
Phenylboronic Acid (PBA)Fructose-30 to -40DFT
BortezomibFructose~ -30DFT
Phenylboronic Acid (PBA)Non-target C4 sugars~ -30DFT
BortezomibNon-target C4 sugars> -20DFT

Note: The binding energies can vary depending on the specific isomer of the saccharide and the computational level of theory.[4]

The binding affinity is influenced by the Lewis acidity of the boron atom, which can be tuned by substituents on the phenyl ring. Electron-withdrawing groups generally increase acidity and enhance binding at physiological pH.[5]

II. Experimental Protocols

The synthesis and functionalization of aminophenylboronic acid derivatives are crucial for their application. Below are representative experimental protocols for the synthesis of 3-aminophenylboronic acid and its subsequent modification.

A. Synthesis of 3-Aminophenylboronic Acid

A common route to 3-aminophenylboronic acid involves the reduction of 3-nitrophenylboronic acid.[6] An alternative method utilizes a palladium-catalyzed coupling reaction.[6]

Protocol: Synthesis of 3-Aminophenylboronic Acid via Pd-catalyzed Coupling [6]

  • Coupling Reaction: In a reaction vessel, combine 3-nitrobenzophenone, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Add water to quench the reaction.

  • Acidify the mixture with an aqueous acid solution (e.g., HCl) to protonate the amino group and facilitate its transfer to the aqueous layer.

  • Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to a pH of approximately 6-7.

  • Extraction and Purification: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-aminophenylboronic acid by recrystallization or column chromatography.

B. Synthesis of 3-Acrylamidophenylboronic Acid

This protocol describes the synthesis of a derivative that can be used for polymerization.

Protocol: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

  • Preparation of Reactant Solutions:

    • Dissolve 6 mmol of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4 °C.

    • Dissolve 6 mmol of 3-aminophenylboronic acid hemisulfate in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.

  • Reaction Setup: Place the 3-aminophenylboronic acid solution in a three-necked flask under a nitrogen atmosphere and cool to 4 °C in an ice-water bath.

  • Condensation Reaction:

    • Add 6 mmol of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to the cooled 3-aminophenylboronic acid solution.

    • Add the cooled acrylic acid solution to the reaction mixture.

    • Stir the reaction at 4 °C for 1 hour.

  • Reaction Progression: Remove the ice-water bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

  • Work-up and Purification:

    • Filter the reaction mixture.

    • Extract the filtrate with ether (4 x 20 mL).

    • Combine the ether extracts and remove the solvent by vacuum drying to obtain a white solid.

    • Dissolve the solid in 20 mL of water and recrystallize at low temperature.

    • Filter the crystals and dry under vacuum to yield the final product.

III. Visualization of Molecular Interactions and Pathways

Graphviz diagrams are used to visualize complex relationships, such as experimental workflows and signaling pathways involving aminophenylboronic acid derivatives.

A. Experimental Workflow: Synthesis of Functionalized Nanoparticles

G cluster_synthesis Synthesis of 3-APBA Functionalized Polymer cluster_nanoparticle Nanoparticle Functionalization cluster_detection Bacterial Detection P1 Poly(acrylic acid) (PAA) P4 PAA-APBA Conjugate P1->P4 Activation P2 3-Aminophenylboronic acid (3-APBA) P2->P4 Coupling P3 EDCI/Sulfo-NHS P3->P4 Catalysis N2 PAA-APBA Conjugate N1 Gold Nanoparticles (AuNPs) N3 Functionalized AuNPs-PAA-APBA N1->N3 N2->N3 D1 Functionalized AuNPs-PAA-APBA D3 Aggregation & Color Change D1->D3 D2 Bacteria (E. coli, S. aureus) D2->D3 Diol Binding

Caption: Workflow for bacterial detection using 3-APBA functionalized gold nanoparticles.

B. Signaling Pathway: Inhibition of Cancer Cell Migration

Phenylboronic acid and its derivatives have been shown to inhibit cancer cell migration by targeting key signaling pathways. One such pathway involves the Rho family of small GTPases.

G cluster_upstream Upstream Signaling cluster_rho Rho GTPase Cycle cluster_downstream Downstream Effectors GF Growth Factors Rec Receptors GF->Rec GEF GEFs Rec->GEF RhoA_GTP RhoA-GTP (Active) GEF->RhoA_GTP Activates Rac1_GTP Rac1-GTP (Active) GEF->Rac1_GTP Activates Cdc42_GTP Cdc42-GTP (Active) GEF->Cdc42_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Rac1_GDP Rac1-GDP (Inactive) Rac1_GTP->Rac1_GDP GAP Actin Actin Cytoskeleton Rac1_GTP->Actin Cdc42_GDP Cdc42-GDP (Inactive) Cdc42_GTP->Cdc42_GDP GAP Cdc42_GTP->Actin MLC Myosin Light Chain ROCK->MLC Phosphorylates MLC->Actin Regulates Migration Cell Migration Actin->Migration PBA Aminophenylboronic Acid Derivatives PBA->RhoA_GTP Inhibits PBA->Rac1_GTP Inhibits PBA->Cdc42_GTP Inhibits

Caption: Inhibition of Rho GTPase signaling by aminophenylboronic acid derivatives.

C. Logical Relationship: Boronic Acid-Diol Interaction for Sensing

The sensing mechanism of aminophenylboronic acid-based sensors relies on the reversible interaction with diols, leading to a detectable signal change.

G cluster_components Sensor Components cluster_interaction Binding Equilibrium cluster_signal Signal Transduction APBA Aminophenylboronic Acid Derivative Unbound Unbound State (Trigonal Boron) APBA->Unbound Diol Diol-containing Analyte (e.g., Glucose) Diol->Unbound Bound Bound State (Tetrahedral Boronate Ester) Unbound->Bound Reversible Binding Signal_Off Initial State (e.g., Quenched Fluorescence) Unbound->Signal_Off Bound->Unbound Dissociation Signal_On Signal Change (e.g., Fluorescence Enhancement) Bound->Signal_On

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Relacatib (B1679260) (CAS 206658-89-1)

Introduction

Relacatib, also known by its development code SB-462795, is a potent, orally bioavailable small molecule inhibitor of cathepsin K.[1][2] Identified under CAS number 206658-89-1, it belongs to the class of azepanone-based compounds.[3] Developed by GlaxoSmithKline, relacatib was investigated primarily for the treatment of metabolic bone diseases characterized by excessive bone resorption, such as osteoporosis, osteoarthritis, and bone metastases.[3][4][5] Its mechanism of action centers on the inhibition of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of type I collagen, the main organic component of the bone matrix.[2][6] Although it showed promise in preclinical studies, its clinical development was discontinued (B1498344) after Phase I trials.[5] This guide provides a comprehensive overview of the technical properties and uses of relacatib.

Chemical and Physical Properties

Relacatib is an organic compound classified as a derivative of leucine.[4] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 206658-89-1[7]
Alternate Name SB-462795[3]
Molecular Formula C₂₇H₃₂N₄O₆S[7]
Molecular Weight 540.63 g/mol [8]
IUPAC Name N-[(2S)-4-methyl-1-[[(4S,7R)-7-methyl-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl]amino]-1-oxopentan-2-yl]-1-benzofuran-2-carboxamide[7]
Appearance White to off-white solid[8]
Solubility Soluble in DMSO (40 mg/mL)[8]
Storage Solid Powder: -20°C for 12 months; In Solvent (-80°C): 6 months[8][9]

Pharmacological Properties

Relacatib is a highly potent inhibitor of cathepsin K and also shows significant activity against the closely related cathepsins L and V.[2] This lack of high selectivity was a noted characteristic of the compound.[5]

Mechanism of Action

The primary mechanism of action for relacatib is the inhibition of cathepsin K. In the process of bone remodeling, osteoclasts adhere to the bone surface, creating a sealed, acidified microenvironment called the resorption lacuna.[10] Within this space, the mineral component of the bone is dissolved, exposing the organic matrix, which is approximately 90% type I collagen. Osteoclasts secrete proteases, predominantly cathepsin K, into this lacuna to degrade the collagen matrix.[10] Cathepsin K is uniquely efficient at cleaving the triple helix of type I collagen. By inhibiting cathepsin K, relacatib directly blocks this critical step, thereby reducing bone resorption.[2]

In Vitro Potency and Selectivity

The inhibitory activity of relacatib has been quantified against several human and animal cathepsins. It demonstrates picomolar affinity for its primary targets.

Target Enzyme (Human)Kᵢ (app)Source
Cathepsin K 41 pM[2]
Cathepsin L 68 pM[2]
Cathepsin V 53 pM[2]
Cathepsin S 1.6 nM[8]
Cathepsin B 13 nM[8]
Target Enzyme (Monkey)KᵢSource
Cathepsin K 41 pM[8]
Cathepsin L 280 pM[8]
Cathepsin V 720 pM[8]
Cathepsin B 11 nM[8]

In cellular assays, relacatib inhibited endogenous cathepsin K in human osteoclasts with an IC₅₀ value of approximately 45 nM and blocked human osteoclast-mediated bone resorption with an IC₅₀ of about 70 nM.[2]

Pharmacokinetics

Pharmacokinetic properties of relacatib were evaluated in rats and monkeys, revealing good oral bioavailability, particularly in rats.

SpeciesParameterIntravenous (1-2 mg/kg)Oral (2-4 mg/kg)Source
Rat Half-life (t₁/₂) 109 min-[3]
Clearance (CL) 19.5 mL/min/kg-[3]
Volume of Distribution (Vd) 1.79 L/kg-[3]
Oral Bioavailability (F) -89.4%[3]
Plasma Protein Binding 96.8%-[3]
Monkey Half-life (t₁/₂) 168 min-[3]
Clearance (CL) 11.7 mL/min/kg-[3]
Volume of Distribution (Vd) 0.95 L/kg-[3]
Oral Bioavailability (F) -27.6%[3]

Signaling Pathways

The expression and activity of cathepsin K, the target of relacatib, are tightly regulated by signaling pathways within the osteoclast.

RANKL Regulation of Cathepsin K Expression

The primary pathway governing osteoclast differentiation and function is initiated by the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors.[10] This interaction triggers downstream signaling cascades that ultimately lead to the activation of key transcription factors, including NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1), which directly upregulates the expression of cathepsin K (gene: CTSK).[10]

RANKL_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK binds NFATc1 NFATc1 (Transcription Factor) RANK->NFATc1 activates CTSK Cathepsin K Gene (CTSK) Transcription NFATc1->CTSK promotes CatK_Protein Cathepsin K Protein CTSK->CatK_Protein leads to Relacatib Relacatib CatK_Protein->Relacatib inhibited by

Figure 1: RANKL pathway leading to Cathepsin K expression and its inhibition by Relacatib.

cAMP-PKA Regulation of Cathepsin K Processing

Following transcription and translation, cathepsin K is synthesized as an inactive proenzyme that requires processing and maturation to become catalytically active. Studies have indicated that the cAMP-PKA signaling pathway plays a regulatory role in this intracellular maturation process within osteoclasts. Activation of this pathway, for instance by adenylate cyclase agonists like forskolin, induces cathepsin K processing, while inhibitors of PKA can prevent it.

PKA_Pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates ProCatK Pro-Cathepsin K (Inactive) PKA->ProCatK promotes processing of ActiveCatK Mature Cathepsin K (Active) ProCatK->ActiveCatK BoneResorption Bone Matrix Degradation ActiveCatK->BoneResorption degrades

Figure 2: Role of the cAMP-PKA pathway in the maturation of Cathepsin K.

Experimental Protocols and Uses

Relacatib's primary application is as a research tool for studying the role of cathepsin K in bone biology and for investigating potential therapeutic strategies for bone disorders.

In Vitro Osteoclast Resorption Assay

This assay is used to determine the functional effect of an inhibitor on the primary activity of osteoclasts.

  • Objective: To measure the ability of relacatib to inhibit bone resorption by cultured human osteoclasts.

  • Methodology:

    • Cell Culture: Human osteoclastoma-derived osteoclasts are seeded onto bovine cortical bone slices and cultured in appropriate media.[3]

    • Compound Treatment: Cells are incubated with varying concentrations of relacatib. A vehicle control (e.g., DMSO) is run in parallel.

    • Incubation: The cultures are maintained for a period sufficient to allow for resorption pit formation (e.g., 24-48 hours).

    • Analysis: After incubation, cells are removed from the bone slices. The surface of the bone is stained (e.g., with toluidine blue) or analyzed using microscopy (e.g., scanning electron microscopy) to visualize and quantify the area of resorption pits.

    • Endpoint: The IC₅₀ value is calculated, representing the concentration of relacatib required to inhibit 50% of the bone resorption activity compared to the vehicle control. For relacatib, this value was determined to be approximately 70 nM.[2]

In Vivo Bone Resorption Study (Cynomolgus Monkey Model)

This protocol describes how to assess the in vivo efficacy of relacatib in a relevant animal model.

  • Objective: To determine the effect of relacatib administration on biomarkers of bone resorption in vivo.

  • Methodology:

    • Animal Model: Medically ovariectomized (Ovx) or normal female cynomolgus monkeys are used. The Ovx model simulates postmenopausal osteoporosis.[2]

    • Formulation and Dosing: Relacatib is formulated for administration. For subcutaneous injection, a formulation in 70% aqueous PEG400 can be used. For oral administration, a nanosuspension containing methylcellulose (B11928114) and sodium lauryl sulfate (B86663) has been described. A single dose (e.g., 12 mg/kg) is administered.[8]

    • Sample Collection: Blood and urine samples are collected at baseline and at various time points post-dosing (e.g., 1.5, 4, 24, 48, and 72 hours).[8]

    • Biomarker Analysis: Samples are analyzed for key biomarkers of bone resorption. Commonly used markers include the C- and N-terminal telopeptides of Type I collagen (CTx and NTx, respectively).[2] These are measured in serum and/or urine using specific immunoassays.

    • Endpoint: The primary endpoint is the percentage reduction in bone resorption biomarkers from baseline at each time point compared to a vehicle-treated control group. Studies showed that relacatib caused an acute reduction in both CTx and NTx within 1.5 hours, with the effect lasting up to 48 hours.[2]

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Select Monkey Model (e.g., Ovariectomized) Dose Administer Dose (e.g., 12 mg/kg SC) Animal->Dose Formulate Formulate Relacatib (e.g., PEG400 solution) Formulate->Dose Sample Collect Blood/Urine (Baseline, 1.5h, 4h, 24h...) Dose->Sample Assay Measure Biomarkers (Serum CTx, Urine NTx) Sample->Assay Result Calculate % Reduction vs. Baseline/Vehicle Assay->Result

Figure 3: Experimental workflow for an in vivo study of Relacatib in a monkey model.

Summary and Conclusion

Relacatib (CAS 206658-89-1) is a well-characterized, highly potent inhibitor of cathepsin K. Its preclinical profile demonstrated significant inhibition of osteoclast-mediated bone resorption both in vitro and in vivo. While its development for clinical use in osteoporosis was halted, it remains a valuable tool for researchers studying bone biology and the therapeutic potential of cathepsin K inhibition. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for scientists in the field of drug discovery and bone metabolism research.

References

An In-Depth Technical Guide to the Stability and Storage of 3-Aminophenylboronic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 3-aminophenylboronic acid monohydrate. Understanding these factors is paramount for ensuring the compound's integrity, and reproducibility of experimental results, and for the development of robust pharmaceutical formulations.

Chemical Properties and Inherent Stability

This compound is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and has garnered significant interest in medicinal chemistry and biosensor development.[1] Its utility as a β-lactamase inhibitor highlights its potential in combating antibiotic resistance.[2][3] The monohydrate form is generally considered more stable for long-term storage compared to its anhydrous counterpart.

However, like other boronic acids, it is susceptible to several degradation pathways that can compromise its purity and reactivity. The primary routes of degradation include protodeboronation, oxidation, and the formation of a cyclic anhydride (B1165640) known as a boroxine (B1236090). Its hygroscopic nature further necessitates careful handling and storage to prevent moisture absorption.[2]

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[4]To slow down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) in a tightly sealed container.To minimize contact with moisture and oxygen, thereby preventing hydrolysis and oxidation.
Light Protect from light.[4]To prevent potential photodegradation.
Moisture Store in a dry environment. The compound is hygroscopic.[2]To prevent water absorption which can facilitate degradation.

Degradation Pathways

The principal degradation pathways for this compound are summarized below.

Degradation Pathways of 3-Aminophenylboronic Acid A 3-Aminophenylboronic Acid B Protodeboronation A->B H+ / H2O C Oxidation A->C O2 / ROS D Dehydration A->D Heat / Anhydrous conditions Hydrolysis E Aniline B->E F 3-Aminophenol C->F G Boroxine (Cyclic Anhydride) D->G

Caption: Major degradation pathways for 3-aminophenylboronic acid.

Experimental Protocols for Stability Assessment

While specific quantitative stability data for this compound is not extensively published, its stability can be assessed using established analytical techniques. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust approach to separate and quantify this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving the parent compound from its degradation products formed under various stress conditions.

Materials and Equipment:

  • This compound

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Reagents for stress conditions: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Photostability chamber

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Prepare working standard solutions at appropriate concentrations.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven.

    • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

  • HPLC Analysis:

    • Inject the stressed samples, along with an unstressed control, into the HPLC system.

    • Develop a suitable gradient or isocratic elution method to achieve separation of the main peak from any degradation product peaks.

    • Monitor the elution profile using a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance.

  • Method Validation:

    • Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Workflow for HPLC-UV Stability Assessment A Prepare Standard and Sample Solutions B Forced Degradation Studies A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H2O2) B->E F Thermal Stress B->F G Photostability (ICH Q1B) B->G H HPLC Analysis (C18 Column, UV Detection) C->H D->H E->H F->H G->H I Method Development and Optimization H->I J Method Validation (ICH Q2) I->J K Stability Data Analysis J->K

Caption: A general workflow for assessing the stability of a compound using HPLC-UV.

NMR Spectroscopy for Stability Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to monitor the degradation of this compound. Both ¹H and ¹¹B NMR are informative.

Objective: To monitor the formation of degradation products, particularly the boroxine anhydride, using NMR.

Materials and Equipment:

  • This compound

  • Deuterated solvents (e.g., DMSO-d₆, CD₃OD)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the compound in a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum. Changes in the aromatic proton signals or the appearance of new signals can indicate degradation. The broad signal for the B(OH)₂ protons is also informative.

  • ¹¹B NMR Analysis:

    • Acquire a ¹¹B NMR spectrum. This is particularly useful for observing the equilibrium between the boronic acid and its boroxine anhydride. The boronic acid will have a characteristic chemical shift, and the formation of the boroxine will result in a new signal at a different chemical shift.

  • Time-course or Temperature-dependent Studies:

    • Acquire spectra at different time points or after exposing the sample to elevated temperatures to monitor the rate of degradation.

Biological Interactions and Stability Considerations

3-Aminophenylboronic acid is known to act as an inhibitor of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics.[2][3] The mechanism of inhibition involves the formation of a covalent adduct between the active site serine of the enzyme and the boronic acid moiety.[2] This interaction underscores the importance of the boronic acid group's integrity for its biological activity.

While a specific signaling pathway directly modulated by 3-aminophenylboronic acid has not been prominently identified in the literature, its ability to interact with diols, such as those found on cell surfaces and in glycoproteins, suggests potential applications in biosensing and targeted drug delivery. When used in biological assays, the stability of the compound in aqueous media at physiological pH is a critical factor to consider, as protodeboronation can be pH-dependent.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-aminophenylboronic acid monohydrate with aryl halides. This reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent motifs in medicinally important compounds.

The presence of a primary amine on the boronic acid reagent requires careful consideration of reaction conditions to avoid potential catalyst inhibition through coordination of the nitrogen lone pair to the palladium center. The protocols provided herein are based on established methods for Suzuki-Miyaura couplings of amino-functionalized substrates and can be adapted for a variety of aryl and heteroaryl halides.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound, such as this compound, and an organohalide in the presence of a palladium catalyst and a base.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Aminophenylboronic_Acid 3-Aminophenylboronic Acid Monohydrate Biaryl_Product 3-Amino-biaryl Derivative 3-Aminophenylboronic_Acid->Biaryl_Product + Aryl_Halide Aryl Halide (Ar-X, X = Br, I) Aryl_Halide->Biaryl_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Biaryl_Product Base Base (e.g., K₂CO₃, K₃PO₄) Base->Biaryl_Product Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->Biaryl_Product Experimental_Workflow A 1. Combine Solids (Boronic Acid, Aryl Halide, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvents (Anhydrous Organic Solvent & Degassed H₂O) B->C D 4. Degas Mixture (Bubble with Ar/N₂) C->D E 5. Add Catalyst D->E F 6. Heat Reaction (Conventional or Microwave) E->F G 7. Monitor Progress (TLC or LC-MS) F->G H 8. Work-up & Purification G->H Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' (Ln) OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar')

Application Notes and Protocols: Utilizing 3-Aminophenylboronic Acid Monohydrate for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (APBA) is a versatile reagent in bioconjugation, primarily recognized for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. This unique reactivity makes it an invaluable tool for targeting, detecting, and immobilizing glycoproteins, saccharides, and other diol-containing biomolecules. The interaction results in the formation of a boronate ester, a bond that is stable under physiological conditions but can be reversed by changes in pH or the presence of competing diols.[1][2][3] This characteristic allows for controlled binding and release, opening up a wide range of applications in drug delivery, diagnostics, and glycobiology research.[4][5]

The amino group on the phenyl ring of APBA provides a convenient handle for conjugation to various molecules and materials, such as proteins, polymers, and nanoparticles, typically through amide bond formation using carbodiimide (B86325) chemistry.[2][6] These APBA-functionalized constructs can then be used as synthetic lectin mimetics to probe the complex world of the glycocalyx, identify disease biomarkers, or develop targeted therapeutic agents.[7]

These application notes provide detailed protocols for the bioconjugation of 3-aminophenylboronic acid monohydrate to proteins and its subsequent application in targeting glycoproteins.

Chemical Properties and Reaction Mechanism

The key to APBA's utility in bioconjugation lies in the equilibrium between its boronic acid moiety and diols to form a cyclic boronate ester. This reaction is pH-dependent, with the stability of the ester being influenced by the pKa of both the boronic acid and the diol.[8][9] Phenylboronic acids typically have a pKa of around 9, and the formation of the more stable tetrahedral boronate ester is favored at pH values above the pKa of the boronic acid.[4][10]

ReactionMechanism

Diagram 1: Boronate Ester Formation.

Quantitative Data Summary

The stability of the boronate ester bond is crucial for its application. The following tables summarize key quantitative data related to the interaction of phenylboronic acids with diols and the properties of APBA-conjugated materials.

Table 1: Stability Constants of Phenylboronic Acid Esters with Various Diols

DiolStability Constant (Keq, M⁻¹) at pH 7.4Reference
Glucose4.6[3]
Galactose15[3]
Fructose560 (at pH 8.5)[11]
Catechol~10³ higher than aliphatic diols[1]

Table 2: Physicochemical Properties of APBA-Conjugated Nanoparticles

PropertyValueReference
Particle Size (AuNPs-PAA-APBA)25.7 nm (AuNPs core)[12]
Zeta Potential (AuNPs-PAA-APBA)-41.53 mV[12]
Maximum Absorbance (AuNPs-PAA-APBA)532 nm[12]

Experimental Protocols

Protocol 1: Conjugation of 3-Aminophenylboronic Acid to a Protein via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent attachment of APBA to a protein (e.g., an antibody) containing accessible carboxyl groups (glutamic acid, aspartic acid) using a two-step carbodiimide reaction.[2][6][13]

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • This compound (APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with Activation Buffer using a desalting column.

    • Adjust the protein concentration to 1-2 mg/mL in Activation Buffer.

  • Activation of Protein Carboxyl Groups:

    • Equilibrate EDC and Sulfo-NHS to room temperature.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 50- to 100-fold molar excess of EDC and Sulfo-NHS over the protein.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with APBA.

  • Conjugation with APBA:

    • Prepare a solution of APBA in Coupling Buffer. A 100- to 200-fold molar excess of APBA over the protein is a good starting point.

    • Add the APBA solution to the activated protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to block any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the APBA-Protein Conjugate:

    • Remove excess APBA and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

ExperimentalWorkflow

Diagram 2: APBA-Protein Conjugation Workflow.
Protocol 2: Characterization of the APBA-Protein Conjugate

1. Determination of Conjugation Efficiency (Degree of Labeling):

  • UV-Vis Spectroscopy: The degree of labeling can be estimated by measuring the absorbance of the conjugate at 280 nm (for protein) and a wavelength specific to the phenylboronic acid moiety if a chromophoric derivative is used.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a more accurate determination of the number of APBA molecules conjugated per protein molecule by comparing the mass of the conjugate to the unconjugated protein.

2. Functional Assessment of the Conjugate:

  • Glycoprotein (B1211001) Binding Assay (ELISA-based):

    • Coat a microtiter plate with a target glycoprotein (e.g., horseradish peroxidase, ovalbumin).

    • Block non-specific binding sites.

    • Add serial dilutions of the APBA-protein conjugate and incubate.

    • Wash to remove unbound conjugate.

    • Detect the bound conjugate using a secondary antibody against the protein part of the conjugate, followed by a suitable substrate.

    • The signal intensity will be proportional to the binding of the APBA-protein conjugate to the glycoprotein.

Protocol 3: Application in Cell Surface Glycoprotein Targeting

This protocol outlines the use of an APBA-conjugated antibody to detect glycoproteins on the surface of cells using flow cytometry.

Materials:

  • APBA-conjugated antibody (fluorescently labeled or for use with a fluorescent secondary antibody)

  • Cell line of interest

  • FACS Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold FACS Buffer.

    • Resuspend cells to a concentration of 1x10⁶ cells/mL in FACS Buffer.

  • Cell Staining:

    • Add the APBA-conjugated antibody to the cell suspension at a predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • (Optional) If the primary APBA-conjugated antibody is not fluorescently labeled, wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Washing:

    • Wash the cells two to three times with cold FACS Buffer to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in an appropriate volume of FACS Buffer.

    • Analyze the cells on a flow cytometer, detecting the fluorescence signal from the labeled cells.

SignalingPathway

Diagram 3: Probing Cell Surface Glycoproteins.

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Efficiency Inefficient activation of carboxyl groups.Ensure EDC and Sulfo-NHS are fresh and used immediately. Optimize the pH of the activation buffer (pH 6.0 is ideal).
Hydrolysis of activated esters.Perform the removal of excess activation reagents quickly.
Insufficient APBA concentration.Increase the molar excess of APBA during the conjugation step.
Protein Aggregation High degree of conjugation.Reduce the molar excess of EDC/Sulfo-NHS and/or APBA.
Inappropriate buffer conditions.Ensure the protein is soluble and stable in the chosen buffers.
High Background in Cell Staining Non-specific binding of the conjugate.Increase the number of washes. Include a blocking step with a suitable agent (e.g., Fc block for immune cells). Titrate the antibody to find the optimal concentration.

Conclusion

This compound is a powerful tool for bioconjugation, enabling the specific and reversible targeting of diol-containing biomolecules. The protocols outlined in these application notes provide a framework for the successful conjugation of APBA to proteins and their application in glycoprotein research. By understanding the underlying chemistry and optimizing reaction conditions, researchers can leverage the unique properties of APBA to advance their studies in drug development, diagnostics, and fundamental biology.

References

Application Notes and Protocols: Synthesis of Glucose-Responsive Polymers with 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of glucose-responsive polymers incorporating 3-aminophenylboronic acid (APBA). The unique ability of APBA to reversibly bind with glucose makes these polymers highly valuable for developing "smart" drug delivery systems, particularly for diabetes management, as well as for applications in biosensing and diagnostics.

Introduction

Phenylboronic acid (PBA) and its derivatives are at the forefront of glucose-responsive material design.[1][2][3] The fundamental principle behind their glucose sensitivity lies in the reversible covalent interaction between the boronic acid group and the cis-diol groups of glucose. This interaction leads to a change in the physicochemical properties of the polymer, such as its hydrophilicity, charge, and three-dimensional structure, which can be harnessed to trigger the release of an encapsulated drug, like insulin (B600854), in response to elevated glucose levels.[4][5] Among various PBA derivatives, 3-aminophenylboronic acid (APBA) is a commonly used monomer due to its versatile reactivity, allowing for its incorporation into a wide range of polymer architectures.[6][7]

This document outlines the synthesis of the key monomer, 3-acrylamidophenylboronic acid (AAPBA), and provides detailed protocols for the preparation of two distinct glucose-responsive polymer systems: a linear block copolymer and a crosslinked hydrogel.

Glucose-Responsive Mechanism

The glucose-sensing mechanism of APBA-containing polymers is based on the equilibrium between the uncharged, trigonal boronic acid and the charged, tetrahedral boronate ester formed upon glucose binding. At physiological pH, the boronic acid is predominantly in its neutral, less hydrophilic state. In the presence of glucose, the equilibrium shifts towards the formation of the more hydrophilic, negatively charged boronate ester. This change in charge and hydrophilicity induces a conformational change in the polymer, such as swelling or disassembly, leading to the release of the encapsulated therapeutic agent.[4][5]

GlucoseBinding cluster_polymer Polymer Chain cluster_response Glucose Binding and Polymer Response Polymer_Backbone Polymer Backbone APBA 3-Aminophenylboronic Acid (APBA) (Less Hydrophilic) Polymer_Backbone->APBA covalently attached Boronate_Ester Boronate Ester Complex (More Hydrophilic, Charged) APBA->Boronate_Ester + Glucose Glucose Glucose (in bloodstream) Polymer_Swelling Polymer Swelling / Disassembly Boronate_Ester->Polymer_Swelling induces Drug_Release Drug Release Polymer_Swelling->Drug_Release results in

Caption: Glucose-responsive mechanism of APBA-containing polymers.

Experimental Protocols

Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer

This protocol describes the synthesis of the AAPBA monomer, which can be subsequently used in polymerization reactions. The synthesis involves the acylation of 3-aminophenylboronic acid with acryloyl chloride or the condensation with acrylic acid.[1][2][6]

Materials:

  • 3-Aminophenylboronic acid hemisulfate (APBA)

  • Acrylic acid (AA) or Acryloyl chloride

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (for AA condensation)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium bicarbonate (NaHCO₃) (for acryloyl chloride method)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ether

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Protocol using Acrylic Acid and EDCI: [6]

  • Dissolve 6 mmol (0.43 g) of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with NaOH solution and cool to 4 °C.

  • In a separate flask, dissolve 6 mmol (1.12 g) of APBA in 20 mL of deionized water, adjust the pH to 4.8 with NaOH solution, and place under a nitrogen atmosphere.

  • Cool the APBA solution to 4 °C in an ice-water bath and add 6 mmol (1.15 g) of EDCI.

  • To this mixture, add the cooled acrylic acid solution and react at 4 °C for 1 hour.

  • Remove the ice bath and continue the reaction at room temperature for 12 hours.

  • Filter the reaction mixture and extract the product with 20 mL of ether (repeat four times).

  • Remove the ether by vacuum drying to obtain a white solid powder.

  • Dissolve the powder in 20 mL of water, recrystallize at low temperature, filter, and dry under vacuum to obtain the final white crystalline product.

Protocol using Acryloyl Chloride: [1][2]

  • Dissolve 3.90 g (21.9 mmol) of 3-aminophenylboronic acid in a mixture of 66 mL of THF:H₂O (1:1, v/v) in a round-bottom flask.[2]

  • Add 4.05 g (48.2 mmol) of sodium bicarbonate to the flask and cool the mixture to below 5 °C.[2]

  • Slowly add a mixture of 4.36 g (48.3 mmol) of acryloyl chloride in 7 mL of anhydrous THF dropwise over 1 hour.[2]

  • Stir the reaction mixture overnight, allowing it to reach room temperature.[2]

  • Evaporate the THF/H₂O under vacuum to yield a solid.

  • Dissolve the solid in ethyl acetate, filter, and wash successively with water, saturated sodium bicarbonate solution, water again, and finally with brine.[1]

  • Dry the organic layer with anhydrous Na₂SO₄, and evaporate the solvent to obtain the product.[1]

Synthesis of Poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (PNIPAM-co-PAAPBA) Hydrogel

This protocol describes the synthesis of a temperature and glucose-responsive hydrogel via free radical polymerization.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • 3-Acrylamidophenylboronic acid (AAPBA)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Protocol:

  • In a flask, dissolve NIPAM (e.g., 80 mol%) and AAPBA (e.g., 20 mol%) in deionized water.

  • Add the crosslinker, BIS (e.g., 2 mol% relative to total monomers).

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Add the initiator, APS (e.g., 1 mol% relative to total monomers), and the accelerator, TEMED.

  • Allow the polymerization to proceed at room temperature for 24 hours.

  • The resulting hydrogel is then purified by dialysis against deionized water for several days to remove unreacted monomers and initiator.

Synthesis of PNIPAM-b-PAPBA Block Copolymer via RAFT Polymerization

This protocol details the synthesis of a well-defined block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2]

RAFT_Synthesis cluster_step1 Step 1: Macro-CTA Synthesis cluster_step2 Step 2: Block Copolymerization NIPAM NIPAM Monomer Macro_CTA PNIPAM Macro-CTA NIPAM->Macro_CTA CTA RAFT Chain Transfer Agent (CTA) (e.g., DMP) CTA->Macro_CTA Initiator1 Initiator (AIBN) Initiator1->Macro_CTA Block_Copolymer PNIPAM-b-PAPBA Block Copolymer Macro_CTA->Block_Copolymer Chain Extension AAPBA AAPBA Monomer AAPBA->Block_Copolymer Initiator2 Initiator (AIBN) Initiator2->Block_Copolymer

Caption: Workflow for PNIPAM-b-PAPBA synthesis via RAFT polymerization.

Materials:

  • N-isopropylacrylamide (NIPAM), recrystallized

  • 3-Acrylamidophenylboronic acid (AAPBA)

  • S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (B1256668) (DMP) as RAFT agent[2]

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator, recrystallized

  • 1,4-Dioxane (B91453) (solvent)

Protocol:

Part A: Synthesis of PNIPAM Macro-CTA [2]

  • Dissolve NIPAM, DMP (CTA), and AIBN in 1,4-dioxane in a reaction flask. A typical molar ratio would be [NIPAM]:[DMP]:[AIBN] = 100:1:0.1.

  • Deoxygenate the solution by several freeze-pump-thaw cycles.

  • Place the flask in an oil bath at 70 °C and polymerize for a specified time (e.g., 8-12 hours).

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

  • Characterize the molecular weight (Mn) and polydispersity index (PDI) of the PNIPAM macro-CTA using Gel Permeation Chromatography (GPC).

Part B: Synthesis of PNIPAM-b-PAPBA Block Copolymer [2]

  • Dissolve the PNIPAM macro-CTA, AAPBA monomer, and AIBN in a suitable solvent like a mixture of 1,4-dioxane and DMF. A typical molar ratio would be [AAPBA]:[Macro-CTA]:[AIBN] = 20:1:0.1.[2]

  • Deoxygenate the solution as described in Part A.

  • Conduct the polymerization at 70 °C for a specified time (e.g., 24 hours).

  • Terminate the reaction and precipitate the block copolymer in cold diethyl ether.

  • Purify the product by dialysis against deionized water and then lyophilize.

  • Characterize the final block copolymer using GPC, ¹H NMR, and FTIR spectroscopy.

Characterization and Performance Data

The synthesized polymers should be thoroughly characterized to confirm their structure and glucose-responsive properties.

Characterization Techniques:

  • ¹H NMR and FTIR Spectroscopy: To confirm the chemical structure and composition of the monomers and polymers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymers.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic radius (particle size) of the polymers in solution and its change in response to glucose.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of nanoparticles or microgels.

  • UV-Vis Spectroscopy: To determine the lower critical solution temperature (LCST) of thermo-responsive polymers.

  • Rheometry: To measure the mechanical properties of hydrogels.

Quantitative Data Summary:

The following tables summarize typical quantitative data for the synthesis and performance of APBA-based glucose-responsive polymers.

Table 1: Synthesis Parameters and Polymer Characteristics

Polymer SystemMonomer Ratio (molar)[Monomer]:[CTA]:[Initiator]Rxn Time (h)Rxn Temp (°C)Mn ( g/mol )PDIYield (%)Reference
PNIPAM-b-PAPBA[AAPBA]/[Macro-CTA] = 20[AAPBA]:[Macro-CTA]:[AIBN] = 20:1:0.1247019,2001.22-1.39-[2]
PHEAA-ran-PAAPBA[HEAA]/[AAPBA] = 20-2470---[1]

Table 2: Glucose-Responsive Properties

Polymer SystemConditionGlucose Conc. (mM)Size ChangeSwelling RatioDrug Release (%)Reference
PNIPAM-co-APBA-co-AA Microcapsules37 °C, pH ~8.750.4 - 4.5 g/LSwellingReversible-[5]
APB Polymer NanoparticlespH 7.40 - 10Expansion-Significant > 7 mM[8]
p(AAM-co-MPBA) HydrogelpH < pKaIncreasingSwellingIncreases-[4]
p(AAM-co-MPBA) HydrogelpH > pKaIncreasingShrinkingDecreases-[4]

Applications in Drug Delivery

The primary application of these glucose-responsive polymers is in the development of self-regulated insulin delivery systems. The polymer can be formulated into various drug delivery vehicles such as nanoparticles, microgels, or injectable hydrogels.[4][8] Insulin is physically encapsulated within the polymer matrix. At normal blood glucose levels, the polymer remains in a collapsed or aggregated state, retaining the insulin. When blood glucose levels rise, the polymer swells or disassembles due to the interaction with glucose, leading to the release of the encapsulated insulin. This "closed-loop" system has the potential to mimic the function of a healthy pancreas, providing a more physiological and patient-friendly approach to diabetes management.

DrugDelivery cluster_formulation Drug Formulation cluster_delivery In Vivo Drug Delivery Polymer Glucose-Responsive Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Insulin Drug->Nanoparticle Injection Subcutaneous Injection Nanoparticle->Injection Normoglycemia Normoglycemia: Collapsed State, Drug Retained Injection->Normoglycemia Hyperglycemia Hyperglycemia: Swelling/Disassembly Normoglycemia->Hyperglycemia High Glucose Hyperglycemia->Normoglycemia Low Glucose Drug_Release Insulin Release Hyperglycemia->Drug_Release

Caption: Application of glucose-responsive polymers in drug delivery.

Conclusion

The synthesis of glucose-responsive polymers using 3-aminophenylboronic acid offers a versatile platform for the development of advanced biomaterials. The protocols provided herein serve as a guide for researchers and drug development professionals to fabricate and characterize these intelligent polymer systems. Further optimization of polymer composition, architecture, and crosslinking density can lead to finely tuned glucose sensitivity and drug release kinetics, paving the way for next-generation therapies for diabetes and other diseases.

References

Application Notes and Protocols: 3-Aminophenylboronic Acid in the Preparation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APB) and its derivatives are versatile building blocks in the design and synthesis of potent enzyme inhibitors. The boronic acid moiety is a key pharmacophore that can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of various enzymes, mimicking the tetrahedral transition state of the enzymatic reaction. This interaction often leads to high-affinity and selective inhibition. Furthermore, the amino group on the phenyl ring provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of inhibitors with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of 3-aminophenylboronic acid in the preparation of inhibitors for two important classes of enzymes: β-lactamases and arginase. Additionally, it explores the emerging application of 3-APB derivatives in the development of Proteolysis Targeting Chimeras (PROTACs).

Section 1: Inhibition of β-Lactamases

Application Notes

β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. 3-Aminophenylboronic acid and its derivatives have been extensively studied as inhibitors of class C β-lactamases, such as AmpC.[1] The boronic acid forms a covalent adduct with the active site serine residue (Ser64 in E. coli AmpC), acting as a transition-state analog.[2][3] The amino group of 3-APB can be functionalized to extend into and interact with other regions of the enzyme's active site, thereby increasing inhibitor potency and selectivity.[4] The development of potent non-β-lactam-based inhibitors is a critical strategy to combat antibiotic resistance.

Quantitative Data: Inhibition of AmpC β-Lactamase

The following table summarizes the inhibitory activity of 3-aminophenylboronic acid and some of its derivatives against AmpC β-lactamase. This data highlights the potential for improving potency through chemical modification of the 3-APB scaffold.

CompoundStructureKᵢ (nM) for E. coli AmpCReference
3-Aminophenylboronic acid Not explicitly stated, but serves as a foundational scaffold.
Benzo[b]thiophene-2-boronic acid 27
Lead compound 1 83[4]
Compound 11 (4-carboxy derivative of lead 1) 26[4]
3-Azidomethylphenyl boronic acid 700[5]
Compound 10a (triazole derivative) 140[5]
Experimental Protocols

Protocol 1: Synthesis of a Carboxy-Functionalized Phenylboronic Acid Inhibitor of AmpC β-Lactamase (Adapted from[4])

This protocol describes the synthesis of a more potent inhibitor by modifying a lead compound derived from a phenylboronic acid scaffold. This example starts with a commercially available, closely related analog of 3-APB, 3-amino-4-carboxyphenyl boronic acid, to illustrate the synthetic strategy.

  • Starting Material: 3-amino-4-carboxyphenyl boronic acid.

  • Amide Coupling:

    • Dissolve 3-amino-4-carboxyphenyl boronic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

    • Add a carboxylic acid (e.g., a substituted thiophenecarboxylic acid, 1.1 equivalents), a coupling agent such as HATU (1.1 equivalents), and a base like diisopropylethylamine (DIPEA, 2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final inhibitor.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin (B1678963)

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against β-lactamases. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamase, with the change in absorbance monitored at 490 nm.[6]

  • Reagents and Materials:

    • Purified β-lactamase (e.g., AmpC from E. coli).

    • Nitrocefin solution (typically 50-100 µM in assay buffer).

    • Assay Buffer: 50 mM sodium phosphate, pH 7.0.

    • Inhibitor stock solutions (e.g., 10 mM in DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a 96-well plate, add 50 µL of the assay buffer (for control) or the inhibitor dilution.

    • Add 25 µL of the β-lactamase solution (concentration optimized for a linear reaction rate).

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the nitrocefin solution to each well.

    • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Determine the percent inhibition relative to the control (no inhibitor).

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ), perform the assay at various substrate (nitrocefin) and inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using Michaelis-Menten kinetics.

Signaling Pathways and Experimental Workflows

beta_lactamase_inhibition cluster_bacterium Bacterium cluster_inhibition Inhibition Mechanism Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic 3APB_Inhibitor 3-APB Derivative Inhibitor 3APB_Inhibitor->Beta_Lactamase Inhibits

Caption: Mechanism of β-lactam antibiotic action and resistance via β-lactamase, and its inhibition by 3-APB derivatives.

Section 2: Inhibition of Arginase

Application Notes

Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[7] Two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), are found in mammals.[8] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) upregulate arginase, leading to the depletion of L-arginine.[9] This L-arginine depletion impairs T-cell proliferation and function, contributing to tumor immune evasion.[9] Therefore, arginase inhibitors are being investigated as potential cancer immunotherapeutics.[8] Boronic acid derivatives, designed as mimics of the tetrahedral intermediate of the arginase-catalyzed reaction, are potent arginase inhibitors.[7] 3-Aminophenylboronic acid provides a scaffold for developing such inhibitors, where the boronic acid chelates the binuclear manganese center in the enzyme's active site.[7]

Quantitative Data: Inhibition of Arginase

The following table presents the inhibitory activities of several boronic acid-based arginase inhibitors. While not all are direct derivatives of 3-APB, they illustrate the potency achievable with the boronic acid pharmacophore.

CompoundStructureIC₅₀ (nM) for hARG-1IC₅₀ (nM) for hARG-2Reference
2(S)-amino-6-boronohexanoic acid (ABH) 15402550[9]
(R)-2-amino-6-borono-2-(2-piperidin-1-yl)ethyl)hexanoic acid 223509
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid 200290
NED-3238 1.38.1[9]
Compound 11 (pyrrolidine-based) 2.614[6]
Experimental Protocols

Protocol 3: Synthesis of a Boronic Acid-Based Arginase Inhibitor (Conceptual, adapted from)

This protocol outlines a general strategy for synthesizing α,α-disubstituted amino acid-based arginase inhibitors, which could be adapted to incorporate a 3-aminophenylboronic acid-derived moiety.

  • Scaffold Synthesis:

    • Begin with a suitable protected amino acid derivative that can be functionalized. For instance, a piperidine-containing scaffold can be prepared.

    • The synthesis may involve multiple steps, including the formation of a Weinreb amide, followed by Grignard addition to introduce a key fragment.

  • Introduction of the Boronic Acid Moiety:

    • A key step is the introduction of a boronic acid or a protected boronate ester. This can be achieved through various methods, such as the alkylation of a suitable intermediate with an iodoalkyl-dioxaborolane derivative.

  • Functionalization of the Amino Group (if adapting for 3-APB):

    • The amino group of a 3-aminophenylboronic acid derivative could be used to form an amide or other linkage to the core scaffold.

  • Deprotection:

    • The final step involves the removal of all protecting groups (e.g., Boc, ester groups) under acidic conditions (e.g., using HCl) to yield the final boronic acid inhibitor as a salt.

  • Purification and Characterization:

    • Purify the final compound using techniques like reverse-phase HPLC.

    • Characterize the product by NMR spectroscopy and high-resolution mass spectrometry.

Protocol 4: Arginase Activity Assay

This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

  • Reagents and Materials:

    • Recombinant human Arginase I or II.

    • L-arginine solution (e.g., 0.5 M, pH 9.7).

    • Arginase activation buffer: 10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5.

    • Urea colorimetric detection reagents (e.g., containing 2,3-butanedione).

    • Urea standards.

    • Inhibitor stock solutions (in DMSO).

    • 96-well microplate.

  • Assay Procedure:

    • Activate the arginase by incubating it in the activation buffer for 10 minutes at 55°C.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a 96-well plate, add the diluted inhibitor and the activated arginase.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the L-arginine solution.

    • Incubate for 20-30 minutes at 37°C.

    • Stop the reaction by adding the urea colorimetric reagent.

    • Develop the color according to the manufacturer's instructions (e.g., by heating).

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Generate a standard curve using the urea standards.

    • Calculate the amount of urea produced in each well.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Arginase_T_Cell_Inhibition cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) cluster_T_Cell T-Cell Arginase_I Arginase I L_Ornithine_Urea L-Ornithine + Urea Arginase_I->L_Ornithine_Urea Catalyzes L_Arginine_depletion L-Arginine Depletion Arginase_I->L_Arginine_depletion Causes L_Arginine L-Arginine L_Arginine->Arginase_I Substrate GCN2_activation GCN2 Kinase Activation L_Arginine_depletion->GCN2_activation eIF2a_phosphorylation eIF2α Phosphorylation GCN2_activation->eIF2a_phosphorylation Protein_synthesis_inhibition Global Protein Synthesis Inhibition eIF2a_phosphorylation->Protein_synthesis_inhibition CyclinD3_CDK4_down ↓ Cyclin D3, CDK4 Protein_synthesis_inhibition->CyclinD3_CDK4_down Cell_cycle_arrest G0/G1 Cell Cycle Arrest CyclinD3_CDK4_down->Cell_cycle_arrest T_cell_anergy T-Cell Anergy/ Dysfunction Cell_cycle_arrest->T_cell_anergy Arginase_Inhibitor Arginase Inhibitor (3-APB derivative) Arginase_Inhibitor->Arginase_I Inhibits

Caption: Arginase-mediated T-cell suppression and its reversal by 3-APB-derived arginase inhibitors.

Section 3: 3-Aminophenylboronic Acid in PROTAC Development

Application Notes

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[10] A PROTAC consists of a ligand for the POI (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5] Boronic acid-based inhibitors can serve as warheads for PROTACs targeting enzymes with a catalytic serine or threonine. The 3-amino group of 3-APB is an ideal attachment point for the linker, allowing for the synthesis of PROTACs that can recruit an E3 ligase to the target enzyme, leading to its ubiquitination and subsequent degradation. This approach offers a powerful alternative to simple inhibition, as it leads to the removal of the target protein from the cell.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead_Synthesis 1. Warhead Synthesis (3-APB derivative) Linker_Attachment 2. Linker Attachment Warhead_Synthesis->Linker_Attachment E3_Ligase_Ligand_Coupling 3. E3 Ligase Ligand Coupling Linker_Attachment->E3_Ligase_Ligand_Coupling Purification 4. Purification & Characterization E3_Ligase_Ligand_Coupling->Purification Cell_Treatment 5. Treat Cells with PROTAC Purification->Cell_Treatment Test in cells Western_Blot 6. Western Blot Analysis Cell_Treatment->Western_Blot Dose_Response 7. Dose-Response & Time-Course Western_Blot->Dose_Response Mechanism_Validation 8. Mechanism Validation (e.g., with proteasome inhibitor) Dose_Response->Mechanism_Validation

Caption: General experimental workflow for the synthesis and evaluation of a 3-APB-based PROTAC.

Experimental Protocols

Protocol 5: General Synthesis of a 3-APB-Based PROTAC

This protocol provides a generalized scheme for the synthesis of a PROTAC using a 3-APB derivative as the warhead.

  • Warhead-Linker Synthesis:

    • Protect the boronic acid of the 3-APB derivative if necessary (e.g., as a pinacol (B44631) ester).

    • React the amino group of the 3-APB derivative with a bifunctional linker containing a terminal reactive group (e.g., a carboxylic acid, azide, or alkyne). This can be achieved through amide coupling, click chemistry, or other suitable reactions.

  • Coupling to E3 Ligase Ligand:

    • Take the warhead-linker conjugate and react it with a ligand for an E3 ligase (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand) that has a complementary reactive group.

  • Deprotection and Purification:

    • If a protecting group was used for the boronic acid, remove it in the final step.

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Confirm the identity and purity of the PROTAC by LC-MS and NMR.

Protocol 6: Western Blot Analysis for PROTAC-Induced Protein Degradation

This protocol is used to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in cells.

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target enzyme of interest.

    • Treat the cells with various concentrations of the PROTAC (e.g., from nanomolar to micromolar ranges) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities of the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).

Conclusion

3-Aminophenylboronic acid is a valuable and versatile starting material for the development of enzyme inhibitors. Its utility extends from the creation of potent inhibitors of clinically relevant enzymes like β-lactamases and arginase to its incorporation into novel therapeutic modalities such as PROTACs. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel enzyme inhibitors based on the 3-aminophenylboronic acid scaffold, with the ultimate goal of developing new therapeutic agents to address unmet medical needs.

References

Application Notes and Protocols: 3-Aminophenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile building block in medicinal chemistry and drug discovery. Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with cis-diols, have led to its application in a wide range of therapeutic and diagnostic areas. This document provides an overview of the key applications of 3-APBA, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Key Applications of 3-Aminophenylboronic Acid

3-APBA and its derivatives have demonstrated significant potential in several areas of drug discovery, including:

  • Enzyme Inhibition: Boronic acids are effective inhibitors of serine proteases. 3-APBA derivatives have been extensively studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1]

  • Anticancer Agents: The overexpression of sialic acid on the surface of cancer cells presents a target for boronic acid-based therapies. 3-APBA can selectively bind to these sialic acid residues, leading to targeted drug delivery and induction of apoptosis.

  • Biosensing: The interaction between boronic acids and diols is the basis for developing sensors for glucose and other saccharides. This is particularly relevant for monitoring diabetes.

  • Drug Delivery: 3-APBA can be used to functionalize nanoparticles and other drug delivery systems to target specific cells or tissues that overexpress glycoproteins.

  • Chemical Proteomics: 3-APBA can be incorporated into chemical probes to identify the protein targets of bioactive small molecules, aiding in the elucidation of their mechanism of action.

Quantitative Data

The following tables summarize the biological activity of 3-aminophenylboronic acid and its derivatives in various applications.

Table 1: Inhibition of β-Lactamases by 3-Aminophenylboronic Acid Derivatives

CompoundTarget EnzymeInhibition Constant (Ki)Reference
3-Aminophenylboronic acidACT-1 β-Lactamase86 µM[1]
3-Aminophenylboronic acidCMY-2 β-Lactamase314 µM[1]
3-Azidomethylphenyl boronic acidAmpC β-Lactamase700 nM[2]
Triazole derivative 10aAmpC β-Lactamase140 nM[2]
Triazole derivative 7aAmpC β-Lactamase170 nM[2]

Table 2: Representative Anticancer Activity of Boronic Acid-Containing Compounds

Note: The following data are for illustrative purposes to show the format of IC50 reporting for anticancer compounds and are not direct derivatives of 3-aminophenylboronic acid.

CompoundCell LineIC50Reference
Compound 31SCC-25 (Oral Squamous Carcinoma)59.07 µM[3]
Compound 35SCC-25 (Oral Squamous Carcinoma)45.61 µM[3]
B-4MCF-7 (Breast Cancer)6.70 ± 1.02 µM
B-4A549 (Lung Cancer)20.49 ± 2.7 µM

Signaling Pathway

Targeting Aberrant Sialylation in Cancer

Cancer cells often exhibit altered glycosylation patterns, with an overexpression of sialic acid on the cell surface. This aberrant sialylation is implicated in tumor progression, metastasis, and immune evasion. 3-Aminophenylboronic acid and its derivatives can selectively bind to these terminal sialic acid residues, providing a mechanism for targeted cancer therapy.

Targeting_Sialylation cluster_cell Cancer Cell cluster_drug Targeted Therapy Glycoprotein Glycoprotein SialicAcid Sialic Acid (Overexpressed) Glycoprotein->SialicAcid Signaling Pro-survival & Metastatic Signaling SialicAcid->Signaling Promotes APBA_Drug 3-APBA Derivative (e.g., Drug Conjugate) APBA_Drug->SialicAcid Binds to APBA_Drug->Signaling Inhibits

Targeting aberrant sialylation in cancer with 3-APBA derivatives.

Experimental Protocols

Protocol 1: Synthesis of a 3-APBA Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound from 3-aminophenylboronic acid and an aryl bromide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

Procedure:

  • To a round-bottom flask, add 3-aminophenylboronic acid (1.2 equivalents), aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: β-Lactamase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of a 3-APBA derivative against a β-lactamase enzyme using nitrocefin (B1678963) as a chromogenic substrate.

Materials:

  • β-Lactamase enzyme

  • 3-APBA derivative (inhibitor)

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the 3-APBA derivative in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.

  • Add the different concentrations of the 3-APBA derivative to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.

  • Initiate the reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes.

  • Determine the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

  • To determine the Ki, perform the assay with varying concentrations of both the substrate (nitrocefin) and the inhibitor, and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 3: Functionalization of Nanoparticles with 3-APBA using EDC/NHS Chemistry

This protocol describes the covalent conjugation of 3-aminophenylboronic acid to carboxylate-functionalized nanoparticles via an amide bond using EDC and NHS.

Materials:

  • Carboxylate-functionalized nanoparticles

  • 3-Aminophenylboronic acid (3-APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation buffer (e.g., 50 mM MES, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Centrifuge or magnetic separator

Procedure:

  • Wash the carboxylate-functionalized nanoparticles with activation buffer.

  • Resuspend the nanoparticles in activation buffer.

  • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in activation buffer.

  • Add the EDC and NHS solutions to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Wash the activated nanoparticles with coupling buffer to remove excess EDC and NHS.

  • Immediately add a solution of 3-APBA in coupling buffer to the activated nanoparticles.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution and incubating for 30 minutes.

  • Wash the functionalized nanoparticles extensively with washing buffer to remove unreacted 3-APBA and byproducts.

  • Resuspend the 3-APBA-functionalized nanoparticles in a suitable storage buffer.

Experimental and Logical Workflows

Workflow for Boronic Acid-Based Fluorescent Biosensor Development

The following diagram illustrates the typical workflow for developing a fluorescent biosensor for glucose using a 3-APBA derivative.

Biosensor_Workflow A 1. Synthesis of Fluorescent Boronic Acid Probe B 2. Characterization of Probe (Spectroscopy, Quantum Yield) A->B C 3. Optimization of Sensing Conditions (pH, Temp) B->C D 4. Glucose Binding Studies (Fluorescence Titration) C->D E 5. Determination of Analytical Performance (LOD, Selectivity) D->E F 6. Validation in Real Samples E->F

Workflow for developing a 3-APBA-based fluorescent glucose sensor.
Chemical Proteomics Workflow for Target Identification

This diagram outlines a chemical proteomics workflow to identify the cellular targets of a bioactive compound using a 3-APBA-based chemical probe.

Proteomics_Workflow cluster_probe Probe Synthesis & Application cluster_enrichment Target Enrichment & Digestion cluster_analysis Mass Spectrometry & Data Analysis A 1. Design & Synthesize 3-APBA-based Probe (with affinity tag) B 2. Incubate Probe with Cell Lysate or Live Cells A->B C 3. Affinity Purification of Probe-Protein Complexes B->C D 4. On-bead or In-gel Digestion (e.g., with Trypsin) C->D E 5. LC-MS/MS Analysis of Peptides D->E F 6. Protein Identification & Quantification E->F G 7. Target Validation F->G

Chemical proteomics workflow for target identification.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with 3-aminophenylboronic acid (APBA). This surface modification strategy is pivotal for a range of biomedical applications, including targeted drug delivery and biosensing, owing to the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diols present in various biomolecules such as sugars, glycoproteins, and RNA.

Overview of Applications

APBA-functionalized nanoparticles are at the forefront of nanomedical research, with primary applications in:

  • Biosensing: The reversible binding of APBA to glucose and other sugars makes these nanoparticles excellent candidates for developing sensitive and selective glucose sensors for diabetes management. They are also utilized in the detection of other biologically important diol-containing molecules like dopamine (B1211576) and glycoproteins.

  • Drug Delivery: The pH-sensitive nature of the boronate ester bond allows for the development of smart drug delivery systems. Drugs can be conjugated to the nanoparticles and released in the acidic microenvironment of tumors or within specific cellular compartments.

  • Bacterial Detection: The surface of many bacteria is rich in polysaccharides. APBA-functionalized nanoparticles can bind to these bacterial surfaces, enabling new methods for bacterial detection and separation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on APBA-functionalized nanoparticles, providing a comparative overview of their characteristics and performance.

Table 1: Physicochemical Characterization of APBA-Functionalized Nanoparticles
Nanoparticle TypeCore Size (nm)Hydrodynamic Size (nm)Zeta Potential (mV)APBA Conjugation MethodReference
Fe₃O₄@SiO₂~10~150-EDC/NHS coupling[1](2--INVALID-LINK--
Gold (AuNPs)~20-50~25.7-41.53Self-assembly with PAA-APBA[3](--INVALID-LINK--)
Polymer Nanoparticles-~100-200--[4](--INVALID-LINK--)
Table 2: Performance Metrics in Biosensing Applications
AnalyteNanoparticle PlatformDetection PrincipleLinear RangeLimit of Detection (LOD)Reference
GlucoseAPB Polymer NanoparticlesFluorescence0-10 mM-[4](--INVALID-LINK--)
DopamineFe₃O₄@SiO₂Fluorescence0.5–20 nmol/mL-[5](--INVALID-LINK--)
FructosePABA-SWNTsChemiresistive-2.92 mM[6](--INVALID-LINK--)
GlucosePABA-SWNTsChemiresistive-3.46 mM[6](--INVALID-LINK--)
Bacteria (E. coli)AuNPs-PAA-APBAColorimetric4.5 x 10⁷ CFU/mL-[3](--INVALID-LINK--)
Bacteria (S. aureus)AuNPs-PAA-APBAColorimetric1.2 x 10⁹ CFU/mL-[3](--INVALID-LINK--)
Table 3: Drug Delivery and Release Characteristics
Nanoparticle TypeDrugDrug Loading Content (DLC)Encapsulation Efficiency (EE)Release ConditionsReference
PBAE-SPIONsDoxorubicin679 µg/mg iron-pH-sensitive (faster release at pH 5.5 and 6.4)[7](--INVALID-LINK--)
Insulin-APB PNsInsulin (B600854)--Glucose-responsive (>7 mM glucose)[4](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for the synthesis and functionalization of nanoparticles with 3-aminophenylboronic acid are provided below.

Protocol 1: Functionalization of Magnetic Silica (B1680970) Nanoparticles (Fe₃O₄@SiO₂) with APBA

This protocol describes a two-step process involving the synthesis of core-shell magnetic silica nanoparticles followed by surface functionalization with APBA using EDC/NHS chemistry.[5](--INVALID-LINK--)

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • (3-Aminopropyl)trimethoxysilane (APTMS)

  • Succinic anhydride (B1165640) (SA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 3-Aminophenylboronic acid (APBA)

  • Ethanol (B145695), Dimethylformamide (DMF), Deionized (DI) water

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles:

    • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in DI water under nitrogen.

    • Add NH₄OH dropwise with vigorous stirring until a black precipitate forms.

    • Heat the mixture to 80°C for 30 minutes.

    • Collect the magnetic nanoparticles using a magnet, wash with DI water and ethanol, and dry.

  • Silica Coating (Fe₃O₄@SiO₂):

    • Disperse the Fe₃O₄ nanoparticles in an ethanol/water mixture.

    • Add NH₄OH, followed by the dropwise addition of TEOS.

    • Stir for 12 hours at room temperature.

    • Collect the Fe₃O₄@SiO₂ nanoparticles by magnetic separation, wash with ethanol and water, and dry.

  • Amine Functionalization (Fe₃O₄@SiO₂-NH₂):

    • Disperse the Fe₃O₄@SiO₂ nanoparticles in ethanol.

    • Add APTMS and reflux the mixture for 12 hours.

    • Collect the amine-functionalized nanoparticles, wash with ethanol, and dry.

  • Carboxyl Functionalization (Fe₃O₄@SiO₂-COOH):

    • Disperse the Fe₃O₄@SiO₂-NH₂ nanoparticles in DMF.

    • Add succinic anhydride and stir for 24 hours at room temperature.

    • Collect the carboxyl-functionalized nanoparticles, wash with DMF and ethanol, and dry.

  • APBA Conjugation (Fe₃O₄@SiO₂-APBA):

    • Disperse the Fe₃O₄@SiO₂-COOH nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Add EDC and NHS to activate the carboxyl groups and stir for 15-30 minutes.

    • Add a solution of 3-aminophenylboronic acid (APBA) in the same buffer.

    • Adjust the pH to 7.2-7.5 and stir for 2-4 hours at room temperature.

    • Quench the reaction with a suitable quenching solution (e.g., hydroxylamine).

    • Collect the APBA-functionalized nanoparticles, wash thoroughly with buffer and DI water, and store appropriately.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with APBA

This protocol outlines the synthesis of gold nanoparticles and their subsequent functionalization with a polymer pre-conjugated with APBA.[3](--INVALID-LINK--)

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate

  • Poly(acrylic acid) (PAA)

  • 3-Aminophenylboronic acid (APBA)

  • EDC, NHS

  • DI water

Procedure:

  • Synthesis of Gold Nanoparticles:

    • Bring a solution of HAuCl₄ in DI water to a boil with vigorous stirring.

    • Rapidly add a solution of sodium citrate.

    • Continue boiling and stirring until the solution color changes to a deep red.

    • Allow the solution to cool to room temperature.

  • Synthesis of PAA-APBA Conjugate:

    • Dissolve PAA in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Activate the carboxyl groups of PAA using EDC and NHS for 15-30 minutes.

    • Add a solution of APBA and adjust the pH to 7.2-7.5.

    • React for 2-4 hours at room temperature.

    • Purify the PAA-APBA conjugate by dialysis.

  • Functionalization of AuNPs:

    • Add the PAA-APBA conjugate solution to the synthesized AuNP colloid.

    • Allow the mixture to self-assemble by stirring for several hours at room temperature.

    • The functionalized nanoparticles can be purified by centrifugation and resuspension.

Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization Fe3O4 Fe₃O₄ NPs SiO2 SiO₂ Coating Fe3O4->SiO2 Fe3O4_SiO2 Fe₃O₄@SiO₂ SiO2->Fe3O4_SiO2 Amine Amine Functionalization (APTMS) Fe3O4_SiO2->Amine Fe3O4_SiO2_NH2 Fe₃O₄@SiO₂-NH₂ Amine->Fe3O4_SiO2_NH2 Carboxyl Carboxyl Functionalization (Succinic Anhydride) Fe3O4_SiO2_COOH Fe₃O₄@SiO₂-COOH Carboxyl->Fe3O4_SiO2_COOH APBA_conj APBA Conjugation (EDC/NHS) Final_NP Fe₃O₄@SiO₂-APBA APBA_conj->Final_NP Fe3O4_SiO2_NH2->Carboxyl Fe3O4_SiO2_COOH->APBA_conj

Caption: Workflow for the functionalization of magnetic silica nanoparticles with APBA.

G cluster_output Signal Output NP APBA-Functionalized Nanoparticle Binding Reversible Covalent Bond Formation NP->Binding Glucose Glucose (cis-diol) Glucose->Binding Complex Nanoparticle-Glucose Complex Binding->Complex Signal Measurable Signal Change Complex->Signal Colorimetric Colorimetric Change Signal->Colorimetric Fluorescence Fluorescence Quenching/ Enhancement Signal->Fluorescence Electrochemical Electrochemical Signal Signal->Electrochemical

Caption: Signaling pathway for glucose detection using APBA-functionalized nanoparticles.

Characterization Methods

A thorough characterization of APBA-functionalized nanoparticles is crucial to ensure successful synthesis and predict their in-vitro and in-vivo behavior. Key techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic chemical bonds and functional groups introduced at each step of the functionalization process.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution of the nanoparticles in solution.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (including APBA) grafted onto the inorganic nanoparticle core.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the nanoparticle surface.

References

Protocols for Cross-Coupling Reactions Using 3-Aminophenylboronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced Synthesis Solutions, a leader in innovative chemical methodologies, today released detailed application notes and protocols for the use of 3-aminophenylboronic acid in cross-coupling reactions. This release aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for synthesizing a wide array of biaryl and N-aryl compounds, which are pivotal structures in medicinal chemistry and materials science.

Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among the various reagents utilized, 3-aminophenylboronic acid is a particularly valuable building block due to the presence of both a boronic acid moiety, suitable for Suzuki-Miyaura coupling, and an amino group, which can participate in Buchwald-Hartwig and Chan-Lam aminations. This dual functionality allows for the synthesis of diverse molecular architectures. However, the presence of the amino group can also present challenges, such as potential catalyst inhibition or side reactions, necessitating carefully optimized protocols. These application notes provide detailed procedures and quantitative data for the successful application of 3-aminophenylboronic acid in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a C-C bond. The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

General Signaling Pathway

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Reductive Elimination BoronicAcid Ar'B(OH)2 ActivatedBoronate [Ar'B(OH)3]- BoronicAcid->ActivatedBoronate Activation Base Base Base->ActivatedBoronate ActivatedBoronate->ArPdAr_prime ArX Ar-X ArX->ArPdX

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Conventional Heating Protocol:

A detailed protocol for the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine (B85033) with various arylboronic acids is as follows:

  • In a flask, combine 3-Amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at a loading of 0.05 eq.

  • Evacuate and backfill the flask with an inert gas like Nitrogen or Argon three times to ensure an inert atmosphere.

  • Add a degassed solvent system, commonly a mixture of 1,4-dioxane (B91453) and water in a 4:1 ratio.

  • Stir the reaction mixture at a temperature of 80-90 °C.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Perform a work-up by diluting the mixture with an organic solvent like ethyl acetate (B1210297) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

Microwave-Assisted Protocol:

Microwave irradiation can significantly shorten reaction times.

  • In a microwave vial, combine the aryl halide (1.0 eq), 3-aminophenylboronic acid (1.5 eq), a base like K₂CO₃ (2.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.1 eq).

  • Add a suitable solvent, for example, N,N-dimethylacetamide (DMA).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).

  • After cooling, filter the reaction mixture and purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
5-BromoindolePd/SSphos (5)K₂CO₃H₂O/MeCN (4:1)3736 h60
4-IodoanisolePd/C (1.4)K₂CO₃DMFReflux (MW)30-90 min41-92[1]
4-BromotoluenePd(OAc)₂ (0.1) / PPh₃ (0.2)K₂CO₃Dioxane/EtOH150 (MW)20 min83-95
4-BromoacetophenonePd(II)-N₂O₂ complex (0.25)Na₂CO₃DMA14024 h100 (conversion)[2]
1-Bromo-4-nitrobenzeneGO@NHC-PdK₂CO₃H₂O/EtOH8030 min98
2-BromopyridinePd(OAc)₂ / LigandK₂CO₃iPrOH/H₂O80-High[3]
4-ChloroanisolePEPPSI-iPr (1)K₂CO₃Solvent-free110 (MW)10 minup to 91[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond.[5][6] This reaction is highly versatile for the synthesis of a wide range of arylamines.[5] In the context of 3-aminophenylboronic acid, the amino group can act as the nucleophile.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, 3-Aminophenylboronic Acid, Base, Pd Catalyst, Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Cool, Dilute with Organic Solvent, Wash with Water/Brine monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Vacuum drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated N-Aryl Product purification->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol

A general procedure for the Buchwald-Hartwig amination is as follows:

  • To a reaction vessel, add the aryl halide (1.0 eq), 3-aminophenylboronic acid (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene (B28343) or 1,4-dioxane.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction and perform a standard aqueous work-up.

  • The crude product is then purified by flash chromatography.

Quantitative Data for Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)TimeYield (%)Reference
2-BromopyridineBenzamidePd₂(dba)₃ (2.5)XantPhosDBUToluene10018 h78[5]
4-ChloroanisolePiperidine(NHC)Pd(allyl)Cl (1)-NaOtBuToluene10015 min43[7]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhosLiOtBu1,4-Dioxane10024 hHigh[4]
Aryl HalidesPrimary AminesPd(OAc)₂ (2)X-PhosK₃PO₄t-BuOH1001-4 h71-99
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (5)X-PhosKOt-BuToluene150 (MW)10 min92[8]

Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically C-N or C-O bonds, using a copper catalyst.[9][10] It is an attractive alternative to palladium-catalyzed methods, often proceeding under milder conditions and in the presence of air.[9][10]

Relationship of Key Parameters in Chan-Lam Coupling

Chan_Lam_Factors Yield Reaction Yield Catalyst Copper Catalyst (e.g., Cu(OAc)2) Catalyst->Yield Solvent Solvent (e.g., MeOH, DCM) Solvent->Yield Base Base (e.g., Pyridine, Et3N) Base->Yield Temperature Temperature Temperature->Yield Atmosphere Atmosphere (Air/O2) Atmosphere->Yield Substrates Substrates (3-Aminophenylboronic Acid + N-H/O-H compound) Substrates->Yield

References

Application Notes: The Use of 3-Aminophenylboronic Acid in Carbohydrate Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA) has emerged as a critical molecular building block in the development of synthetic receptors for carbohydrates. Its utility stems from the inherent ability of the boronic acid moiety to form reversible covalent bonds with the cis-diol groups present in sugars.[1][2] This interaction is the foundation for a diverse array of sensing platforms. The amino group on the phenyl ring provides a convenient handle for functionalization, allowing 3-APBA to be integrated into various materials such as polymers, nanoparticles, and surfaces.[3][4][5] Furthermore, the electronic properties of the aminophenyl group can influence the pKa of the boronic acid, facilitating binding at or near physiological pH.[2] These attributes have enabled the development of fluorescent, electrochemical, and colorimetric sensors for clinically and biologically relevant carbohydrates like glucose, fructose, and cell-surface glycans.[6][7][8] This document provides an overview of the principles, applications, and detailed protocols for utilizing 3-APBA in carbohydrate sensing.

Fundamental Principle: The Boronic Acid-Diol Interaction

The sensing mechanism of 3-APBA is predicated on its reversible covalent interaction with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters.[1] This binding event is highly dependent on pH. In aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[9] The tetrahedral boronate is the species that actively binds to diols.[9] Therefore, conditions that favor the formation of the boronate ion, typically a basic pH, enhance the binding affinity for carbohydrates.[9] The pKa of 3-APBA is approximately 8.7-8.9, meaning that at pH values above this range, the equilibrium shifts towards the boronate form, facilitating stronger sugar binding.[9]

G cluster_equilibrium 3-APBA pH Equilibrium cluster_binding Carbohydrate Binding cluster_reversal Reversible Release trigonal Trigonal Boronic Acid (Inactive for binding) boronate Tetrahedral Boronate (Active for binding) trigonal->boronate + OH⁻ boronate->trigonal + H⁺ complex Cyclic Boronate Ester (Sensing Signal) boronate->complex diol Carbohydrate (cis-diol) diol->complex boronate_rev Tetrahedral Boronate complex->boronate_rev Lower pH + H₂O diol_rev Carbohydrate complex->diol_rev G start Start step1 Clean SPCE (Potential Cycling) start->step1 step2 Electropolymerize 3-APBA on SPCE surface step1->step2 One-step functionalization step3 Characterize Surface (CV, SEM, EIS) step2->step3 Confirm modification step4 Incubate with Glucose Sample step3->step4 step5 Perform EIS Measurement in [Fe(CN)₆]³⁻/⁴⁻ step4->step5 Binding event step6 Analyze Data (ΔRct vs. [Glucose]) step5->step6 end End step6->end G start Start step1 Mix 3-APBA, Formaldehyde, & Fluorescent Dye (R6G) in alkaline solution start->step1 step2 Initiate Polymerization (Stöber Method) step1->step2 step3 Formation of Dye-entrapped APB Polymer Nanoparticles (R6G-APB PNs) step2->step3 Self-assembly step4 Purify Nanoparticles (Centrifugation/Dialysis) step3->step4 step5 Add Glucose Sample to PN solution step4->step5 step6 Glucose binding induces PN swelling & Dye release step5->step6 Sensing event step7 Measure Fluorescence Intensity Increase step6->step7 end End step7->end

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis with 3-Aminophenylboronic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-aminophenylboronic acid monohydrate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a cornerstone in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and advanced materials.

Introduction

This compound is a bifunctional reagent featuring both a nucleophilic amino group and a boronic acid moiety amenable to palladium-catalyzed cross-coupling. This unique structure allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable tool for medicinal chemists and process development scientists. Its application is particularly prominent in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the synthesis of diverse molecular scaffolds. Substituted phenylboronic acid derivatives are foundational in organic synthesis and for the molecular recognition of biochemically significant molecules[1].

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound serves as an excellent coupling partner for the synthesis of biaryl amines, a common motif in pharmacologically active compounds. The reaction proceeds under mild conditions with high functional group tolerance[2].

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flask is charged with this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base, is added. The reaction mixture is then heated to a specified temperature (typically 80-100 °C) and stirred for a designated time (2-24 hours) until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Na₂CO₃Dioxane/H₂O100892
32-BromopyridinePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene1101678
44-ChlorotoluenePd(OAc)₂ (2) / XPhos (4)Cs₂CO₃t-BuOH/H₂O1002465
51-Iodo-3,5-dimethylbenzenePd(PPh₃)₄ (3)NaOHDME/H₂O80695

Note: The data in this table is representative and compiled from typical conditions for Suzuki-Miyaura reactions. Actual yields may vary based on specific substrate and reaction conditions.

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArArB Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArArB Transmetalation PdII_ArArB->Pd0 Reductive Elimination Product Biaryl Amine (Ar-Ar') PdII_ArArB->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 BoronicAcid 3-Aminophenylboronic Acid Monohydrate (Ar'-B(OH)₂) BoronicAcid->PdII_ArX Base Base (e.g., K₂CO₃) Base->PdII_ArX

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and amines. While this compound is not a direct substrate for this reaction in its typical form, its derivatives, or the products of its initial coupling, can be key intermediates in multi-step syntheses involving C-N bond formation. The amino group of 3-aminophenylboronic acid can be protected, allowing the boronic acid to undergo a Suzuki coupling, followed by deprotection and a subsequent Buchwald-Hartwig amination on a different part of the molecule. Alternatively, the amino group can act as the nucleophile in a Buchwald-Hartwig reaction with an aryl halide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl halide (1.0 eq.), the amine (in this case, the amino group of a 3-aminophenylboronic acid derivative or a related aniline) (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq.) are combined. The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneAnilinePd₂(dba)₃ (1) / BINAP (1.5)NaOt-BuToluene1001895
21-Chloro-4-methoxybenzeneBenzylaminePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane1102488
32-ChloropyridineMorpholinePd-G3-XPhos (2)K₂CO₃t-AmylOH1001691
41-Bromo-3,5-dimethylbenzeneN-MethylanilinePd(OAc)₂ (1.5) / DavePhos (3)Cs₂CO₃Toluene1002085
54-IodobenzonitrileCyclohexylaminePd₂(dba)₃ (1) / Xantphos (2)NaOt-BuDioxane901293

Note: This table presents representative data for the Buchwald-Hartwig amination. The amine component can be varied, including derivatives related to 3-aminophenylboronic acid.

Buchwald_Hartwig_Amination cluster_cat Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArAmine Ar-Pd(II)L₂(HNR'R'') PdII_ArX->PdII_ArAmine Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_ArAmine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Aryl Amine (Ar-NR'R'') PdII_Amido->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 Amine Amine (HNR'R'') Amine->PdII_ArX Base Base Base->PdII_ArAmine

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

III. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. While less common for boronic acids directly, arylboronic acids can be converted in situ to aryl halides or participate in Heck-type reactions under specific oxidative conditions. The primary utility of this compound in this context would be as a precursor to a molecule that then undergoes a Heck reaction.

Experimental Protocol: General Procedure for Heck Reaction

To a mixture of the aryl halide (1.0 eq.), the alkene (1.5 eq.), and a base (e.g., triethylamine (B128534), potassium carbonate, 1.5-2.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C, 1-5 mol%) is added. A phosphine ligand may also be added if required. The reaction vessel is sealed and heated to the appropriate temperature (80-140 °C) for the required time (6-48 hours). After completion, the reaction is cooled, filtered to remove the catalyst, and the solvent is removed under vacuum. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Quantitative Data for Heck Reaction
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF1001290
24-Bromobenzonitrilen-Butyl acrylatePd(PPh₃)₄ (2)K₂CO₃Acetonitrile802485
31-IodonaphthaleneMethyl methacrylatePd/C (5)NaOAcDMA1201875
44-BromoacetophenoneCyclohexenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1103660
53-BromopyridineAcrylonitrilePd(dppf)Cl₂ (3)K₂CO₃NMP1302478

Note: This table provides representative data for the Heck reaction. The aryl halide can be synthesized from precursors related to 3-aminophenylboronic acid.

Heck_Reaction cluster_cat Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Alkene Ar-Pd(II)L(Alkene)-X PdII_ArX->PdII_Alkene Alkene Coordination PdII_Insertion R-CH₂-CH(Ar)-Pd(II)L-X PdII_Alkene->PdII_Insertion Migratory Insertion HPdIIX H-Pd(II)L₂-X PdII_Insertion->HPdIIX β-Hydride Elimination Product Substituted Alkene PdII_Insertion->Product HPdIIX->Pd0 Reductive Elimination (Base) ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 Alkene Alkene Alkene->PdII_ArX Base Base Base->HPdIIX

Caption: Heck Reaction Catalytic Cycle.

IV. Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Heck reaction, the direct involvement of 3-aminophenylboronic acid is not typical. However, it can serve as a precursor to an aryl halide that subsequently participates in a Sonogashira coupling to introduce an alkyne moiety, a valuable functional group in drug discovery for its linear geometry and ability to act as a rigid linker. The reaction is typically cocatalyzed by palladium and copper salts[3].

Experimental Protocol: General Procedure for Sonogashira Coupling

An aryl halide (1.0 eq.) and a terminal alkyne (1.2 eq.) are dissolved in a suitable solvent (e.g., THF, DMF, or an amine such as triethylamine or diisopropylamine). A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) cocatalyst (e.g., CuI, 2-10 mol%) are added. The reaction is typically run under an inert atmosphere. The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, until the starting materials are consumed. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride to remove the copper salts. The organic layer is then washed with brine, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data for Sonogashira Coupling
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT695
24-Bromoanisole1-OctynePd(PPh₃)₄ (3)CuI (5)DIPEADMF601288
31-Iodo-4-nitrobenzeneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene50892
42-BromopyridinePropargyl alcoholPd(dppf)Cl₂ (3)CuI (6)PiperidineTHFRT2475
54-IodoacetophenoneEthynylbenzenePd(PPh₃)₂Cl₂ (1.5)CuI (3)Et₃NDMF401096

Note: This table presents representative data for the Sonogashira coupling. The aryl halide can be synthesized from precursors related to 3-aminophenylboronic acid.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArAlkyne Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_ArAlkyne Transmetalation PdII_ArAlkyne->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡CR) PdII_ArAlkyne->Product CuX Cu(I)X CuAlkyne Cu(I)-C≡CR CuAlkyne->PdII_ArX CuAlkyne->CuX Alkyne H-C≡CR Alkyne->CuAlkyne Deprotonation (Base) ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 TerminalAlkyne Terminal Alkyne

Caption: Sonogashira Coupling Catalytic Cycles.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a direct route to synthetically important biaryl amines. Furthermore, its potential as a precursor for substrates in Buchwald-Hartwig, Heck, and Sonogashira reactions underscores its broad applicability in the construction of diverse and complex molecular architectures for drug discovery and materials science. The protocols and data presented herein serve as a guide for researchers to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols: Preparation and Application of Functionalized Hydrogels Using 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing. This document provides detailed application notes and protocols for the preparation and characterization of functionalized hydrogels utilizing 3-aminophenylboronic acid (APBA).

APBA is a versatile functional molecule renowned for its ability to form reversible covalent bonds with cis-diols, which are present in molecules like glucose and certain cell surface glycans. This unique property allows for the development of "smart" hydrogels that can respond to specific biological cues, such as changes in glucose concentration, making them particularly valuable for applications like self-regulated insulin (B600854) delivery. Furthermore, the amine group on APBA provides a convenient handle for conjugation to various polymer backbones through standard bioconjugation chemistries.

These application notes will cover the synthesis of APBA-functionalized hydrogels, methods for their characterization, and their applications in drug delivery and tissue engineering, with a focus on glucose-responsive systems and their interaction with cellular signaling pathways.

Data Presentation

Table 1: Swelling Ratios of APBA-Functionalized Hydrogels in Response to Glucose and pH
Hydrogel CompositionConditionSwelling Ratio (g/g)Reference
Poly(acrylamide-co-3-acrylamidophenylboronic acid)PBS (pH 7.4), 0 mM Glucose~4.5[1]
Poly(acrylamide-co-3-acrylamidophenylboronic acid)PBS (pH 7.4), 20 mM Glucose~6.0[1]
Chitosan (B1678972)/Poly(vinyl alcohol)Deionized Water8.4 (at 10 kGy irradiation)[2]
Chitosan/Poly(vinyl alcohol)Deionized Water4.7 (at 25 kGy irradiation)[2]
Methacrylamidophenylboronic acid-co-AcrylamidepH 7.4, 0 mM Fructose~1.2 (d/d₀)[3]
Methacrylamidophenylboronic acid-co-AcrylamidepH 7.4, 9 mM Fructose~2.0 (d/d₀)[3]
Anionic HydrogelPure Water (pH dependent)up to 120
Anionic Hydrogel0.5 M Salt Solution<20

Note: Swelling ratio can be expressed as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel (g/g) or as the ratio of the diameter of the swollen hydrogel to its initial diameter (d/d₀).

Table 2: Drug Loading and Release from APBA-Functionalized Hydrogels
Hydrogel SystemDrugEncapsulation Efficiency (%)Loading Capacity (%)Release ConditionsCumulative Release (%)Time (h)Reference
Gelatin/Graphene NanoparticlesNot Specified~85-95~15-20Not SpecifiedNot SpecifiedNot Specified
Chitosan-g-glycineVincristine~70-80Not SpecifiedpH 7.4~60120[4]
Chitosan-g-glycineVincristine~70-80Not SpecifiedpH 5.0~80120[4]
CS/AM/GO HydrogelIbuprofenNot SpecifiedNot SpecifiedNot Specified1024
CS/AM/GO HydrogelIbuprofenNot SpecifiedNot SpecifiedNot Specified41672 (4 weeks)
Hydrogel-in-liposome17-DMAPG885.3 (w/w)pH 7.4, 37°C5054[5]

Experimental Protocols

Protocol 1: Synthesis of APBA-Functionalized Chitosan Hydrogel

This protocol describes the synthesis of a chitosan hydrogel functionalized with 3-aminophenylboronic acid (CS-PBA) via carbodiimide (B86325) coupling chemistry.

Materials:

  • Chitosan (low molecular weight)

  • 3-Aminophenylboronic acid (APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 1% (v/v) Acetic acid solution

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing (MWCO = 10,000 Da)

  • Deionized (DI) water

Procedure:

  • Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution with stirring until a clear solution is obtained.

  • Adjust the pH of the chitosan solution to 5.5 using MES buffer.

  • In a separate container, dissolve 1.5 g of APBA, 2.08 g of EDC, and 1.25 g of NHS in 30 mL of DMF.

  • Add the APBA/EDC/NHS solution dropwise to the chitosan solution while stirring.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube (MWCO 10,000 Da) and dialyze against DI water for 3 days, changing the water frequently to remove unreacted reagents.

  • Lyophilize the purified CS-PBA solution to obtain a dry powder.

  • To form the hydrogel, dissolve the lyophilized CS-PBA in DI water to the desired concentration (e.g., 3 wt%) and crosslink with a suitable diol-containing polymer like polyvinyl alcohol (PVA) or by other crosslinking methods.

Protocol 2: Characterization of APBA-Functionalized Hydrogels

2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the procedure for characterizing the functional groups present in the synthesized hydrogel.

Procedure:

  • Prepare the hydrogel sample by freeze-drying to obtain a solid powder.

  • Mix a small amount of the dried hydrogel powder with potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the FTIR spectrum of the pellet over a range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Analyze the spectrum for characteristic peaks. For APBA-functionalized hydrogels, look for peaks corresponding to B-O stretching (around 1350 cm⁻¹) and aromatic C=C stretching (around 1600 cm⁻¹), in addition to the characteristic peaks of the polymer backbone.[6]

2.2 Swelling Ratio Determination

This protocol describes how to measure the swelling behavior of the hydrogel, which is crucial for understanding its properties for drug delivery and other applications.

Procedure:

  • Prepare several identical dried hydrogel samples of known weight (Wd).

  • Immerse each hydrogel sample in a specific buffer solution (e.g., PBS at pH 7.4) with or without glucose at a controlled temperature (e.g., 37°C).

  • At predetermined time intervals, remove a hydrogel sample from the solution.

  • Gently blot the surface of the swollen hydrogel with filter paper to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

  • Continue measurements until the hydrogel reaches equilibrium swelling (i.e., the weight no longer increases).

2.3 Drug Loading and Encapsulation Efficiency

This protocol provides a method for loading a drug into the hydrogel and determining the efficiency of this process.

Procedure:

  • Drug Loading: Swell a known amount of the dried hydrogel in a drug solution of known concentration for a specific period. Alternatively, incorporate the drug into the polymer solution before hydrogel formation.

  • Separation of Unloaded Drug: After loading, separate the hydrogel from the drug solution by centrifugation.

  • Quantification of Unloaded Drug: Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate Encapsulation Efficiency (EE) and Drug Loading Capacity (LC):

    • EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

    • LC (%) = [Amount of loaded drug / Weight of the hydrogel] x 100

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application polymer Polymer Backbone (e.g., Chitosan, Hyaluronic Acid) coupling Coupling Reaction (e.g., EDC/NHS) polymer->coupling apba 3-Aminophenylboronic Acid (APBA) apba->coupling purification Purification (Dialysis) coupling->purification lyophilization Lyophilization purification->lyophilization apba_hydrogel APBA-Functionalized Hydrogel lyophilization->apba_hydrogel ftir FTIR Spectroscopy apba_hydrogel->ftir swelling Swelling Studies apba_hydrogel->swelling sem SEM Imaging apba_hydrogel->sem rheology Rheological Analysis apba_hydrogel->rheology drug_loading Drug Loading apba_hydrogel->drug_loading cell_culture Cell Culture & Signaling apba_hydrogel->cell_culture drug_release Drug Release Studies drug_loading->drug_release

Caption: Experimental workflow for the synthesis, characterization, and application of APBA-functionalized hydrogels.

glucose_sensing_mechanism cluster_hydrogel APBA-Functionalized Hydrogel cluster_environment Physiological Environment cluster_response Hydrogel Response apba_moiety APBA Moiety (Boronic Acid) swollen Swollen State (Increased Swelling) apba_moiety->swollen Increased hydrophilicity and charge repulsion polymer_chain Polymer Network low_glucose Low Glucose compact Compact State (Less Swelling) low_glucose->compact No significant interaction high_glucose High Glucose high_glucose->apba_moiety Forms boronate ester drug_release Drug Release compact->drug_release Basal release swollen->drug_release Increased pore size

Caption: Glucose-sensing mechanism of an APBA-functionalized hydrogel leading to drug release.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tlr4 TLR4 myd88 MyD88 tlr4->myd88 recruits ikk IKK Complex myd88->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nf_kb NF-κB (p65/p50) nf_kb_nuc NF-κB (Active) nf_kb->nf_kb_nuc translocates nf_kb_ikb NF-κB-IκBα (Inactive) nf_kb_ikb->nf_kb releases dna DNA nf_kb_nuc->dna binds to gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) dna->gene_transcription initiates hydrogel Hydrogel Signal (e.g., Stiffness, Ligands) hydrogel->tlr4

Caption: NF-κB signaling pathway in macrophage polarization, which can be modulated by hydrogel properties.

wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus frizzled Frizzled dsh Dsh frizzled->dsh recruits lrp56 LRP5/6 destruction_complex Destruction Complex (GSK3β, Axin, APC) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (Active) beta_catenin->beta_catenin_nuc accumulates & translocates proteasome Proteasome beta_catenin_p->proteasome degradation tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef binds to gene_transcription Chondrogenic Gene Transcription (e.g., SOX9, RUNX2) tcf_lef->gene_transcription activates wnt Wnt Ligand (from Hydrogel or Cells) wnt->frizzled wnt->lrp56

Caption: Wnt/β-catenin signaling pathway in chondrogenesis, relevant to hydrogel-based cartilage tissue engineering.[7]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aminophenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying the products of reactions involving 3-aminophenylboronic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from reactions involving 3-aminophenylboronic acid?

A1: The most common purification methods for products of 3-aminophenylboronic acid reactions include:

  • Aqueous Acid-Base Extraction: This technique is widely used to separate acidic or basic products from neutral impurities by adjusting the pH of the aqueous phase.[1]

  • Column Chromatography: A standard method for separating compounds based on their polarity.[2] For boronic acid derivatives, normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography are often employed.[2]

  • Recrystallization: Effective for crystalline solid products, this method separates the desired compound from impurities based on differences in solubility.

  • Solid-Phase Scavenging: This technique uses scavenger resins to selectively bind and remove unreacted starting materials or byproducts. For instance, boronic acid scavenger resins can be used to remove excess 3-aminophenylboronic acid.[3]

  • Derivatization: In some cases, converting the product to a crystalline derivative can facilitate purification by recrystallization.

Q2: How does the presence of both an amino and a boronic acid group in the starting material affect purification?

A2: The bifunctional nature of 3-aminophenylboronic acid (a basic amino group and an acidic boronic acid group) can influence the properties of both the starting material and the reaction products. This duality allows for manipulation of solubility based on pH. For example, in acidic conditions, the amino group is protonated, increasing water solubility, while in basic conditions, the boronic acid group is deprotonated, also increasing water solubility. This behavior can be exploited in acid-base extractions to selectively move the desired compound or impurities between aqueous and organic layers.[1]

Q3: When is acid-base extraction a suitable purification method?

A3: Acid-base extraction is a suitable method when the desired product and the impurities have different acid-base properties. For example, if your product is a neutral compound resulting from a Suzuki coupling, you can use a basic wash to remove unreacted 3-aminophenylboronic acid.[1] Conversely, if your product is an amide and you need to remove a non-acidic/non-basic impurity, you can use acid and base washes to purify your product by moving it between the aqueous and organic phases.[1]

Q4: What are the common challenges with silica (B1680970) gel chromatography for these compounds, and how can they be overcome?

A4: Common challenges with silica gel chromatography of aminophenylboronic acid derivatives include streaking and poor separation due to the interaction of the basic amino group and the acidic boronic acid group with the acidic silica gel.[4] To overcome these issues, you can:

  • Add a modifier to the eluent: A small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) can neutralize the acidic sites on the silica gel, reducing tailing of basic compounds.[5] An acidic modifier like acetic acid can help with the elution of acidic compounds.

  • Use a different stationary phase: Neutral alumina (B75360) can be a good alternative to silica gel for purifying basic compounds.[4]

  • Use reverse-phase chromatography (C18): This is often a better choice for polar and ionizable compounds.[6]

Troubleshooting Guides

Issue 1: My product, a neutral Suzuki coupling product, is contaminated with unreacted 3-aminophenylboronic acid.

  • Solution: An acid-base extraction is the most effective method here. Dissolve your crude product in an organic solvent like ethyl acetate (B1210297). Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or 1M Na2CO3). The basic solution will deprotonate the boronic acid group of the unreacted 3-aminophenylboronic acid, making it water-soluble and partitioning it into the aqueous layer. Your neutral product will remain in the organic layer. Repeat the basic wash, then wash with brine, dry the organic layer, and concentrate to obtain your purified product.

Issue 2: I am trying to purify my amide product using silica gel chromatography, but it is streaking badly.

  • Solution 1: Modify your solvent system. Add a small percentage (0.1-1%) of triethylamine or a few drops of ammonium (B1175870) hydroxide (B78521) to your eluent to neutralize the acidic silica surface. This should significantly reduce the streaking of your basic amide product.[4][5]

  • Solution 2: Switch your stationary phase. Consider using neutral alumina instead of silica gel. Alumina is less acidic and often gives better results for the chromatography of basic compounds.

  • Solution 3: Consider reverse-phase chromatography. If your compound is sufficiently polar, reverse-phase HPLC or flash chromatography on a C18 column can provide excellent separation. A common mobile phase is a gradient of acetonitrile (B52724) in water, often with a modifier like formic acid or trifluoroacetic acid.[6]

Issue 3: My product is an oil and cannot be recrystallized. How can I purify it?

  • Solution: If recrystallization is not an option, column chromatography is the primary alternative.[2] If standard silica or alumina chromatography is unsuccessful, consider using a scavenger resin. For example, if the main impurity is unreacted 3-aminophenylboronic acid, a boronic acid scavenger resin can selectively bind and remove it. Alternatively, if your product has a functional group that can be selectively bound to a resin (e.g., an amine), you can use an appropriate scavenger resin to capture your product, wash away impurities, and then cleave the product from the resin.[3]

Data Presentation

Reaction TypeProduct TypePurification MethodYield (%)Purity (%)Reference
Suzuki CouplingBiarylFlash Column Chromatography75>95 (by NMR)[2]
Amide CouplingAmideSolid-Phase Scavenging91>95 (by NMR)[3]
Synthesis of 3-APB3-Aminophenylboronic acidAcid-Base Extraction & Recrystallization7199.1 (by HPLC)[1]
Synthesis of 3-APB3-Aminophenylboronic acidAcid-Base Extraction & Recrystallization6798.2 (by HPLC)[1]
Synthesis of 3-APB3-Aminophenylboronic acidAcid-Base Extraction & Recrystallization5998.0 (by HPLC)[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Neutral Product

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (B109758).

  • Basic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 2-4) one or two more times to ensure complete removal of acidic impurities like unreacted 3-aminophenylboronic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Column Chromatography on Silica Gel

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture). Pour the slurry into the column and allow it to pack evenly.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification using a Boron Scavenger Resin

  • Resin Preparation: If necessary, pre-swell the scavenger resin in the reaction solvent for 15-30 minutes according to the manufacturer's instructions.

  • Addition of Scavenger: Add the scavenger resin (typically 2-4 equivalents relative to the boronic acid impurity) to the crude reaction mixture dissolved in a suitable solvent (e.g., THF, dichloromethane).

  • Agitation: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

experimental_workflow_acid_base start Crude Product in Organic Solvent wash Wash with Aqueous Base start->wash separate Separate Layers wash->separate organic Organic Layer (Contains Product) separate->organic aqueous Aqueous Layer (Contains Boronic Acid Impurity) separate->aqueous brine Wash with Brine organic->brine dry Dry with Na2SO4 or MgSO4 brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Acid-Base Extraction Purification.

experimental_workflow_chromatography start Crude Product dry_load Dry Load onto Silica Gel start->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Workflow for Column Chromatography Purification.

logical_relationship_purification_choice start Crude Reaction Mixture product_solid Is the product a solid? start->product_solid acid_base_diff Different acid-base properties between product and impurities? product_solid->acid_base_diff No recrystallize Recrystallization product_solid->recrystallize Yes acid_base_extraction Acid-Base Extraction acid_base_diff->acid_base_extraction Yes chromatography Column Chromatography acid_base_diff->chromatography No scavenger Scavenger Resin chromatography->scavenger If fails

Caption: Decision Tree for Purification Method Selection.

References

Technical Support Center: Optimizing Palladium Catalysts for Aminophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with aminophenylboronic acid is showing low to no yield. What are the primary causes?

Low or no product formation is a common issue that can often be attributed to several factors. A systematic review of your reaction components and conditions is the first step in troubleshooting.

  • Catalyst Inactivation: The amino group on the aminophenylboronic acid can coordinate to the palladium center, acting as a ligand and poisoning the catalyst. This is a frequent cause of low reactivity with this class of substrates.

  • Poor Reagent Quality: Aminophenylboronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1] It is crucial to use high-purity, fresh, or properly stored aminophenylboronic acid.

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, solvent, and temperature are all critical for a successful reaction. An inappropriate combination of these factors can lead to poor outcomes.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation through oxidation.[1]

Q2: How can I prevent catalyst poisoning by the amino group?

  • Use of Bulky Ligands: Employing bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the amino group to the palladium center.

  • Protecting the Amino Group: While it adds extra steps, protecting the amino group (e.g., as a Boc or Acyl derivative) can prevent it from interfering with the catalyst. The protecting group can be removed after the coupling reaction.

  • Use of Pre-catalysts: Some modern palladium pre-catalysts are designed to be more robust and less susceptible to poisoning by coordinating functional groups.

Q3: I am observing a significant amount of homocoupling of my aminophenylboronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction where two molecules of the boronic acid couple together.

  • Rigorous Degassing: The primary cause of homocoupling is the presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[1] Ensure your solvents and reaction setup are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[1]

Q4: My reaction has turned black, and the catalyst has precipitated out as "palladium black." What does this mean, and how can I prevent it?

The formation of palladium black indicates catalyst decomposition and aggregation, leading to a loss of catalytic activity.

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A typical ligand-to-palladium ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst used.[1]

  • Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[1] If you observe palladium black formation, consider reducing the reaction temperature.

  • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[1]

Q5: Which palladium catalyst, ligand, and base should I choose for my aminophenylboronic acid coupling?

The optimal combination is often substrate-dependent and may require screening. However, here are some general guidelines:

  • Palladium Source: For beginners, pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often reliable. For more challenging couplings, using a Pd(0) source like Pd₂(dba)₃ with a specific ligand can offer better results.

  • Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective for challenging substrates. N-heterocyclic carbene (NHC) ligands are also known for their high activity and stability.

  • Base: The choice of base is critical. Inorganic bases are most common. K₂CO₃ is a good starting point. For more difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. The base's strength and solubility can significantly impact the reaction rate and yield.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of different catalysts, ligands, and bases on Suzuki-Miyaura coupling reactions, providing a starting point for optimization.

Table 1: Effect of Different Palladium Catalysts on a Model Suzuki-Miyaura Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012Moderate
2Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/H₂O10012Good
3Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)Dioxane/H₂O10012High
4Pd(dppf)Cl₂ (2)-Na₂CO₃ (2)DMF/H₂O908Good-High

Note: Yields are qualitative and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Screening of Different Ligands for a Model Suzuki-Miyaura Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)PPh₃ (2.5)K₃PO₄ (2)Dioxane/H₂O10012Moderate
2Pd₂(dba)₃ (1)P(t-Bu)₃ (2.5)K₃PO₄ (2)Dioxane/H₂O8012Good
3Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)Dioxane/H₂O10012High
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O10010High

Note: Yields are qualitative and can vary significantly based on the specific substrates and reaction conditions.

Table 3: Effect of Different Bases on a Model Suzuki-Miyaura Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (2)-NaHCO₃ (2)DMF/H₂O9012Low
2Pd(dppf)Cl₂ (2)-Na₂CO₃ (2)DMF/H₂O908High
3Pd(dppf)Cl₂ (2)-K₃PO₄ (2)DMF/H₂O906High
4Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)DMF/H₂O906Very High

Note: Yields are qualitative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with Aminophenylboronic Acid:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), aminophenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₂CO₃ or K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.5-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

experimental_workflow start Start reagents 1. Add Aryl Halide, Aminophenylboronic Acid, & Base to a Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst 3. Add Palladium Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (e.g., 80-110 °C) solvent->react monitor 6. Monitor Reaction (TLC, LC-MS) react->monitor workup 7. Aqueous Workup monitor->workup purify 8. Column Chromatography workup->purify product Final Product purify->product

General experimental workflow for the Suzuki-Miyaura coupling reaction.

troubleshooting_aminophenylboronic_acid start Low or No Yield with Aminophenylboronic Acid check_catalyst Potential Catalyst Poisoning by Amino Group? start->check_catalyst check_reagents Check Reagent Quality (Fresh Boronic Acid?) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Base) start->check_conditions sol_catalyst Use Bulky Ligand (XPhos, SPhos) or Protect Amino Group check_catalyst->sol_catalyst Yes sol_reagents Use Fresh/Purified Aminophenylboronic Acid check_reagents->sol_reagents No sol_conditions Rigorous Degassing, Screen Base/Solvent/Temp check_conditions->sol_conditions Suboptimal success Improved Yield sol_catalyst->success sol_reagents->success sol_conditions->success suzuki_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition poisoning Catalyst Poisoning (Amino Group Coordination) pd0->poisoning pd2_complex Ar-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L_n transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

References

Technical Support Center: 3-Aminophenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-aminophenylboronic acid in chemical synthesis, with a particular focus on Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 3-aminophenylboronic acid?

A1: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (dimerization of 3-aminophenylboronic acid to form 3,3'-diaminobiphenyl). Oxidation of the boronic acid can also occur.

Q2: What is protodeboronation and what causes it?

A2: Protodeboronation is the cleavage of the carbon-boron bond, where a proton replaces the boronic acid moiety.[1] This undesired side reaction is highly dependent on the reaction conditions, particularly the pH.[1][2][3] Both acidic and basic conditions can promote protodeboronation, although the mechanism differs. For many arylboronic acids, the rate of protodeboronation is minimized at a neutral pH.[1]

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, it is crucial to carefully control the reaction pH. Using milder bases and ensuring the reaction is not unnecessarily prolonged at elevated temperatures can be beneficial. Additionally, using the boronic acid as a more stable derivative, such as a pinacol (B44631) ester, can reduce the rate of protodeboronation.[4]

Q4: What is homocoupling and what are the typical conditions that promote it?

A4: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. In the case of 3-aminophenylboronic acid, this results in the formation of 3,3'-diaminobiphenyl. This reaction is often catalyzed by the palladium catalyst, especially in the presence of oxygen. The choice of palladium source and the presence of a base can also influence the extent of homocoupling.[5]

Q5: How can I prevent the homocoupling of 3-aminophenylboronic acid?

A5: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is the most effective way to suppress homocoupling. Using a Pd(0) source directly, rather than a Pd(II) precatalyst that requires in-situ reduction, can also mitigate this side reaction. The choice of base and solvent system can also play a role.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired cross-coupled product and presence of aniline (B41778) in the reaction mixture. Protodeboronation of 3-aminophenylboronic acid. This can be exacerbated by harsh pH conditions (either too acidic or too basic) or prolonged reaction times at high temperatures.[1][2]- Optimize the base: Use a milder base (e.g., K₂CO₃ instead of NaOH).- Buffer the reaction mixture if possible to maintain a near-neutral pH.- Reduce the reaction temperature and time.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.[4]
Significant amount of 3,3'-diaminobiphenyl detected as a byproduct. Homocoupling of 3-aminophenylboronic acid. This is often promoted by the presence of oxygen, the use of certain palladium precatalysts, and the choice of base.[5]- Improve degassing: Ensure the solvent and reaction setup are thoroughly purged with an inert gas (argon or nitrogen). Use freeze-pump-thaw cycles for rigorous oxygen removal.- Catalyst choice: Use a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) salt (e.g., Pd(OAc)₂).- Optimize reaction conditions: Lowering the reaction temperature may reduce the rate of homocoupling.
Reaction fails to go to completion; starting materials remain. Catalyst deactivation. This can be caused by oxidation of the palladium catalyst or phosphine (B1218219) ligands, or by impurities in the reagents or solvents.- Ensure all reagents and solvents are pure and anhydrous (if required).- Use fresh, high-quality palladium catalyst and ligands.- Maintain a strictly inert atmosphere throughout the reaction.- Increase the catalyst loading or add a fresh portion of the catalyst.
Formation of multiple unidentified byproducts. Decomposition of starting materials or products under the reaction conditions. The amino group on the boronic acid can potentially coordinate to the metal center or participate in side reactions.- Screen different catalyst/ligand combinations. Bulky electron-rich phosphine ligands can sometimes improve selectivity.- Lower the reaction temperature.- Analyze the reaction mixture at different time points to identify the onset of byproduct formation.

Quantitative Data on Side Reactions

Parameter Varied Condition Expected % Protodeboronation Expected % Homocoupling Notes
pH pH 4Moderate-HighLowAcid-catalyzed protodeboronation can occur.[1]
pH 7LowLowGenerally the most stable pH for many arylboronic acids.[1]
pH 10Moderate-HighModerateBase-catalyzed protodeboronation and homocoupling are more likely.[6]
Atmosphere AirLowHighOxygen is a key promoter of homocoupling.[5]
Inert (Argon/Nitrogen)LowLowAn inert atmosphere is crucial to minimize homocoupling.
Palladium Source Pd(OAc)₂ (Pd(II))LowModerate-HighIn-situ reduction can lead to side reactions.
Pd(PPh₃)₄ (Pd(0))LowLow-ModerateA direct Pd(0) source can reduce homocoupling.
Temperature Room TemperatureLowLowReactions are generally slower.
80 °CModerateModerateIncreased temperature accelerates both desired and side reactions.
120 °CHighHighHigher temperatures can lead to significant decomposition and side product formation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid

  • To a dry Schlenk flask, add the aryl halide (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a mixture of dioxane and water, 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Quantification of Side Products by ¹H NMR

  • Obtain a ¹H NMR spectrum of the crude reaction mixture.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube containing a known amount of the crude product.

  • Acquire a ¹H NMR spectrum of the mixture.

  • Identify characteristic, non-overlapping peaks for the desired product, 3,3'-diaminobiphenyl (homocoupling product), aniline (protodeboronation product), and the internal standard.

  • Integrate these peaks and calculate the molar ratios of the products and byproducts relative to the internal standard to determine their respective yields.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Aryl Halide, 3-Aminophenylboronic Acid, Base, and Catalyst degas Degas Solvent and Reaction Mixture reagents->degas Inert Atmosphere heat Heat and Stir degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Column Chromatography quench->purify nmr_hplc Characterize and Quantify (NMR, HPLC) purify->nmr_hplc

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Side_Reactions cluster_paths Reaction Pathways main 3-Aminophenylboronic Acid (in Suzuki Coupling) desired Desired Cross-Coupling Product main->desired Aryl Halide, Pd Catalyst, Base proto Protodeboronation (Aniline) main->proto H⁺ source (Acid/Base/Water) homo Homocoupling (3,3'-Diaminobiphenyl) main->homo O₂, Pd Catalyst

Caption: Pathways of desired reaction and common side reactions.

References

Technical Support Center: Managing Boronic Acid Instability in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of boronic acids in aqueous experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my boronic acid is unstable in aqueous media?

Boronic acids are susceptible to several degradation pathways in the presence of water, which can significantly impact their purity, reactivity, and shelf-life. The most common pathways are:

  • Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohols, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[1][2] This side reaction is a frequent cause of reduced yield in applications like the Suzuki-Miyaura cross-coupling.[1] The rate of protodeboronation is highly dependent on the pH of the solution.[2][3]

  • Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air or other oxidizing agents, converting the boronic acid into an alcohol or phenol (B47542) (Ar-B(OH)₂ → Ar-OH).[1][2] At physiological pH, the oxidation rate of some boronic acids can be comparable to that of thiols.[4]

  • Trimerization (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine.[1] While this process is often reversible in the presence of water, it complicates accurate mass measurement and stoichiometry calculations.[1]

Q2: What are the common signs of boronic acid decomposition in my experiment?

Decomposition can manifest in several ways, indicating that the stability of your boronic acid may be compromised:

  • Consistently low or no yield of the desired product.

  • The appearance of a significant amount of the protodeboronated side product (Ar-H) in your reaction mixture, which can be identified by techniques like NMR or mass spectrometry.[1]

  • Formation of homocoupled products (Ar-Ar) from the boronic acid partner, especially in cross-coupling reactions.[1]

  • Inconsistent results between different batches of the same boronic acid or when using the same batch over a period of time.[1]

  • Physical changes in the solid boronic acid upon storage, such as discoloration or a change in consistency (e.g., clumping), which can indicate oxidation or hydration.[5]

Q3: How can I protect my boronic acid from degradation?

Several strategies exist to enhance stability, primarily by converting the boronic acid into a more robust derivative. These derivatives act as "protecting groups" that can often be used directly in reactions or deprotected in situ.

  • Boronic Esters (e.g., Pinacol Esters): Converting boronic acids into esters, such as those with pinacol, increases stability against protodeboronation and oxidation.[1] Pinacol esters are one of the most popular protected forms and are often stable enough for silica (B1680970) gel chromatography.[1]

  • Organotrifluoroborates (R-BF₃K): These potassium salts show enhanced stability compared to their boronic acid counterparts. They are often crystalline, air-stable solids that can be stored for long periods.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable derivatives.[1] The MIDA ligand forms a dative bond with the boron atom, shielding it from degradation pathways.[1] MIDA boronates are typically stable to air, moisture, and silica gel chromatography.[1]

  • Diethanolamine (B148213) (DABO) Boronates: Complexing boronic acids with diethanolamine creates air- and water-stable crystalline solids that can often be used directly in coupling reactions.[1]

Q4: What are MIDA boronates and what makes them so effective?

N-methyliminodiacetic acid (MIDA) boronates are highly stable derivatives of boronic acids.[1] Their exceptional stability arises from the formation of a dative bond between the MIDA nitrogen atom and the empty p-orbital of the boron atom.[1] This intramolecular coordination shields the boron center, making MIDA boronates remarkably resistant to air, moisture, and decomposition pathways that affect the free boronic acid.[1] They are often described as being indefinitely stable on the benchtop.[1]

A key advantage of MIDA boronates is their application in a "slow-release" strategy for cross-coupling reactions.[6] They remain inert under many anhydrous coupling conditions but can be hydrolyzed by a mild aqueous base to slowly liberate the free, and often unstable, boronic acid in situ.[1] This maintains a low concentration of the reactive boronic acid throughout the reaction, which minimizes side reactions like protodeboronation and homocoupling and often leads to significantly higher product yields.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution & Action Steps
Boronic Acid Decomposition The boronic acid may have degraded during storage or is decomposing faster than it can couple under the reaction conditions.[1]
Inefficient Transmetalation The transfer of the organic group from boron to the palladium catalyst is a crucial and often rate-limiting step.
Catalyst Deactivation The palladium catalyst may be decomposing to palladium black, rendering it inactive.
Problem 2: Significant Side Products Observed (Protodeboronation or Homocoupling)
Potential Cause Recommended Solution & Action Steps
High Concentration of Unstable Boronic Acid The free boronic acid is present at a concentration high enough to favor decomposition pathways (protodeboronation, homocoupling) over the desired cross-coupling.[1]
Presence of Oxygen Oxygen can facilitate the oxidative homocoupling of two boronic acid molecules, catalyzed by palladium.[7]

Data Presentation: Stability Comparison

The following table summarizes the qualitative and quantitative stability of common boronic acid forms.

FeatureFree Boronic AcidPinacol BoronateOrganotrifluoroborate (R-BF₃K)MIDA Boronate
Typical Form Often amorphous or crystalline solids, can be hygroscopic.Crystalline solids or oils.Generally stable, crystalline solids.Free-flowing, highly crystalline solids.
Stability to Air/Moisture Highly variable; many are prone to oxidation and protodeboronation.[2]More stable than the corresponding boronic acid, but hydrolysis is possible.[1]Exceptionally stable; can be handled in air and stored indefinitely.Exceptionally stable; can be stored on the benchtop in air indefinitely.[1]
Stability to Chromatography Generally not recommended.Often stable enough for purification on silica gel.[1]Generally stable.Universally compatible with silica gel chromatography.[1]
Quantitative Stability Can show significant decomposition (>50%) within 15 days of benchtop storage.More stable, but quantitative long-term data is substrate-dependent.Stable for extended periods (e.g., up to 60 days without degradation).>95% purity observed after ≥60 days of benchtop storage under air.
Use in Coupling Direct use, but can lead to low yields with unstable variants.Often used directly; may require harsher conditions for transmetalation.Requires in situ hydrolysis to the boronic acid for "slow-release".Ideal for "slow-release" strategies; remains unreactive until hydrolyzed by an aqueous base.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronate

Objective: To protect an arylboronic acid with N-methyliminodiacetic acid (MIDA) to improve its stability and handling properties.

Materials:

  • Arylboronic acid (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial suitable for heating (e.g., microwave vial or sealed tube)

  • Magnetic stirrer bar

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • Preparation: To a reaction vial, add the arylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).

  • Solvent Addition: Add a minimal amount of anhydrous DMF or DMSO to dissolve the reagents.

  • Reaction: Seal the vial and heat the reaction mixture to 110-160 °C. The reaction time is typically short, often around 10-30 minutes.[1] The goal is to drive off the water that is formed during the esterification. A Dean-Stark trap can be used for larger scale reactions.

  • Workup and Purification: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates upon cooling or can be precipitated by adding an anti-solvent like diethyl ether. The solid can be collected by filtration, washed with a non-polar solvent, and dried under vacuum. MIDA boronates are generally stable to silica gel chromatography if further purification is needed.

A milder, more recent procedure involves using pre-dried MIDA anhydride, which acts as both the ligand source and an in-situ desiccant, allowing for lower reaction temperatures and simplifying the process for sensitive substrates.[8][9][10]

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling with a MIDA Boronate

Objective: To perform a Suzuki-Miyaura cross-coupling using an air-stable MIDA boronate, which will slowly release the unstable boronic acid in situ.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • MIDA boronate (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 - 7.5 eq)

  • Solvent system (e.g., Dioxane/H₂O, 5:1)

  • Inert atmosphere reaction vessel

Procedure:

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the degassed solvent system to the vessel.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) for the required time (typically 3-12 hours). The rate of MIDA boronate hydrolysis and subsequent boronic acid release can be tuned by adjusting the temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Potassium Organotrifluoroborate from a Boronic Acid

Objective: To convert a boronic acid into its more stable potassium organotrifluoroborate salt.

Materials:

  • Boronic acid (1.0 eq)

  • Potassium hydrogen difluoride (KHF₂) (3.0 - 4.0 eq)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Acetonitrile (for recrystallization)

Procedure:

  • Dissolution: Dissolve the boronic acid in methanol.

  • Fluorination: Prepare a saturated aqueous solution of KHF₂ and add it slowly to the vigorously stirred boronic acid solution.[11] A precipitate of the potassium organotrifluoroborate should form.

  • Isolation: After stirring for a short period (e.g., 15-30 minutes), collect the solid product by filtration.

  • Washing: Wash the collected solid with cold methanol to remove excess KHF₂ and other impurities.

  • Purification: The crude product can be further purified by recrystallization from a solvent such as acetonitrile.[11]

Visualizations

BoronicAcidInstability Decomposition Pathways of Boronic Acids in Aqueous Media BA Boronic Acid (R-B(OH)2) Protodeboronation Protodeboronation BA->Protodeboronation + H2O / H+ Oxidation Oxidation BA->Oxidation + [O] / Air Boroxine Boroxine Formation (Trimerization) BA->Boroxine - 3 H2O (anhydrous) Arene Arene (R-H) Protodeboronation->Arene Phenol Phenol/Alcohol (R-OH) Oxidation->Phenol Boroxine->BA + 3 H2O (aqueous) Trimer Cyclic Trimer (Boroxine)

Caption: Major decomposition pathways for boronic acids.

StabilizationWorkflow Workflow for Stabilizing and Using Unstable Boronic Acids cluster_start Initial State cluster_protection Stabilization Step cluster_stable Stable Intermediate cluster_reaction Application UnstableBA Unstable Boronic Acid (e.g., 2-pyridyl, vinyl) Protection Protection Reaction (e.g., with MIDA, KHF2, Pinacol) UnstableBA->Protection MIDA MIDA Boronate Protection->MIDA MIDA BF3K Organotrifluoroborate Protection->BF3K KHF2 Pinacol Pinacol Boronate Protection->Pinacol Pinacol Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) MIDA->Coupling Slow Release (aq. base) BF3K->Coupling Slow Release (hydrolysis) Pinacol->Coupling Direct Use Product Desired Product Coupling->Product

Caption: General workflow for stabilizing and using boronic acids.

SlowRelease Slow-Release Strategy in Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle MIDA_Boronate Stable MIDA Boronate (Reservoir) Reaction_Vessel Reaction Mixture MIDA_Boronate->Reaction_Vessel Slow Hydrolysis (aq. base, heat) Unstable_BA Unstable Boronic Acid (Low Concentration) Transmetalation Transmetalation (R-B(OH)2 -> Pd) Unstable_BA->Transmetalation Fast Side_Reactions Side Reactions (Protodeboronation, Homocoupling) Unstable_BA->Side_Reactions Minimized (due to low concentration) Product Coupled Product Transmetalation->Product

Caption: Logic of the MIDA boronate slow-release strategy.

References

Technical Support Center: 3-Aminophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 3-aminophenylboronic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with 3-aminophenylboronic acid resulting in a low yield or incomplete conversion?

Low yields are a frequent issue and can often be attributed to several factors. These can range from the quality of your reagents to suboptimal reaction conditions. Here are the primary aspects to investigate:

  • Reagent Quality:

    • 3-Aminophenylboronic Acid Stability: Boronic acids, in general, can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] The stability of 3-aminophenylboronic acid should be considered, and using fresh or properly stored material is crucial. Consider using more stable derivatives like pinacol (B44631) esters if instability is suspected.[2]

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[2] Phosphine (B1218219) ligands are also prone to oxidation.[2] Using fresh, high-purity catalysts and ligands stored under an inert atmosphere is recommended.

    • Solvent and Base Purity: Ensure solvents are anhydrous (if the protocol requires it) and have been thoroughly degassed. The purity of the base is also critical for the reaction's success.[2]

  • Reaction Conditions:

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[2] Rigorous degassing of the reaction mixture is essential. This can be achieved by sparging with an inert gas (like argon or nitrogen) or through several freeze-pump-thaw cycles.

    • Suboptimal Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If your reaction is sluggish, a cautious increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[2]

    • Inadequate Mixing: If the reaction mixture is not stirred effectively, localized concentrations of reagents can lead to catalyst decomposition.[2]

Q2: I am observing a significant amount of homocoupling of 3-aminophenylboronic acid. How can this be minimized?

Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction.[3][4] It is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.

  • Improve Degassing: As oxygen can facilitate the oxidative coupling of the boronic acid, ensuring your degassing procedure is thorough is the first step.[2][4]

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling. Pd(II) precatalysts like Pd(OAc)₂ need to be reduced in situ to the active Pd(0) species, a process that can sometimes lead to homocoupling of the boronic acid.[2][3]

  • Slow Addition of Boronic Acid: In some cases, a high concentration of the boronic acid can favor homocoupling. The slow addition of the 3-aminophenylboronic acid to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low.[3]

Q3: What are some potential side reactions specific to using 3-aminophenylboronic acid?

The presence of the amino group on the phenylboronic acid can introduce specific challenges:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen of the amino group could potentially coordinate to the palladium center, which might interfere with the catalytic cycle. While not always a major issue, it is a possibility to consider, especially if standard conditions are failing.

  • Steric Hindrance: The amino group, particularly in the ortho position, can introduce steric hindrance that slows down the reaction. For 3-aminophenylboronic acid (meta position), this is less of a concern but should not be entirely discounted depending on the coupling partner.[5]

  • Purification Challenges: The basicity of the amino group can complicate purification, as the product may interact with silica (B1680970) gel during column chromatography. Using a different stationary phase or adding a small amount of a basic modifier (like triethylamine) to the eluent can sometimes help.

Q4: How do I choose the right conditions (catalyst, ligand, base, solvent) for my 3-aminophenylboronic acid coupling?

The optimal conditions will depend on the specific aryl halide you are using. However, here are some general guidelines:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst. Other modern palladium precatalysts, such as those developed by Buchwald, can also be highly effective, especially for less reactive aryl halides.[2][6]

  • Ligand: For many standard Suzuki couplings, phosphine ligands like triphenylphosphine (B44618) (already part of Pd(PPh₃)₄) are sufficient. For more challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be necessary.[7]

  • Base: A wide range of bases can be used, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The choice of base can significantly impact the reaction outcome, so screening different bases may be necessary.[2]

  • Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include dioxane, THF, and toluene.[4] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for Suzuki-Miyaura cross-coupling reactions. These are starting points and may require optimization for your specific reaction.

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive substrates.
Ligand:Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[2]
Boronic Acid Equivalents 1.1 - 1.5 eqA slight excess of the boronic acid is common to drive the reaction to completion.
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[2]

Detailed Experimental Protocol

This protocol is a general starting point for the Suzuki-Miyaura cross-coupling of an aryl bromide with 3-aminophenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • 3-Aminophenylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (B91453) (5 mL)

  • Deionized Water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.

  • Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Yield or Incomplete Reaction reagent_check Check Reagent Quality (Boronic Acid, Catalyst, Ligand, Solvent, Base) start->reagent_check conditions_check Review Reaction Conditions (Degassing, Temperature, Stirring) start->conditions_check side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) start->side_reactions optimize Systematic Optimization (Screen Ligands, Bases, Solvents) reagent_check->optimize conditions_check->optimize side_reactions->optimize success Successful Coupling optimize->success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura cross-coupling reactions.

SuzukiCycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)-X L2 pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar' L2 pd2_complex->pd2_biaryl Ar'-B(OH)2, Base transmetalation Transmetalation pd2_biaryl->pd0 product Ar-Ar' (Product) pd2_biaryl->product reductive_elimination Reductive Elimination reactants Ar-X + Ar'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Challenging Suzuki Reactions with Aminoboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving aminoboronic acids. These substrates are invaluable building blocks in medicinal chemistry and materials science, yet their unique properties can present significant synthetic challenges. This guide is designed to help you overcome these hurdles and achieve successful outcomes in your experiments.

Troubleshooting Guide

Low yields, incomplete conversions, and the formation of side products are common issues when working with aminoboronic acids in Suzuki couplings. The following guide details potential causes and actionable solutions to optimize your reactions.

IssuePotential Cause(s)Recommended Solutions
Low to No Product 1. Catalyst Inactivity/Decomposition: - The free amino group can coordinate to the palladium center, inhibiting catalytic activity.[1] - The palladium catalyst may be oxidized or poisoned by impurities. - Inefficient in-situ reduction of Pd(II) precatalysts to the active Pd(0) species.[2]- Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote oxidative addition and disfavor catalyst inhibition by the amino group.[3] - Catalyst Choice: Use pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalyst systems (e.g., Buchwald G3 or G4 precatalysts) for more reliable generation of the active catalyst. - Inert Atmosphere: Ensure rigorous degassing of solvents and reaction mixtures and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[2]
2. Aminoboronic Acid Instability: - Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially with electron-deficient or heteroaryl aminoboronic acids. - Unprotected α-amino boronic acids are particularly prone to thermal instability and protodeboronation.- Use Protected Aminoboronic Acids: Employ N-protected aminoboronic acids, such as the Boc-protected variants, which are more stable.[1] - Utilize Boronic Acid Surrogates: Consider more stable derivatives like aminomethyltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates, which can undergo slow release of the boronic acid under reaction conditions.[4]
3. Ineffective Base or Unfavorable Reaction Conditions: - The chosen base may not be strong enough to facilitate transmetalation or may be incompatible with other functional groups. - Suboptimal temperature or reaction time.- Base Screening: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be highly substrate-dependent. - Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[2]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: - Presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules.[2] - In-situ reduction of Pd(II) precatalysts can consume the boronic acid, leading to homocoupling.[2]- Improve Degassing: Rigorously degas all solvents and the reaction mixture.[2] - Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to mitigate homocoupling during the catalyst activation step.[2]
2. Protodeboronation: - The boronic acid is replaced by a hydrogen atom from proton sources like water or alcohols, especially under basic conditions.- Anhydrous Conditions: Use anhydrous solvents if water is not intentionally part of the reaction medium. - Stable Boronic Acid Derivatives: Employ boronic esters (e.g., pinacol (B44631) esters) or trifluoroborates, which are generally more stable towards protodeboronation.[4]
3. Dehalogenation of the Aryl Halide: - The aryl halide is reduced, replacing the halogen with a hydrogen atom. - Potential hydride sources include amine bases or alcohol solvents.- Change of Base and Solvent: Switch to a non-hydridic base (e.g., carbonates, phosphates) and an aprotic solvent.[2]

Catalyst and Ligand Selection for Aminophenylboronic Acids

The position of the amino group on the phenylboronic acid ring significantly impacts reactivity and the optimal choice of catalyst and ligand.

Coupling of 4-Aminophenylboronic Acid Derivatives

Electron-rich boronic acids, such as 4-aminophenylboronic acid, are generally good coupling partners. However, the amino group can still influence catalyst performance. For Boc-protected 4-aminophenylboronic acid, bulky phosphine ligands have shown excellent results.

Aryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O852295[4]
4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O852292[4]
3-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O852285[4]
Coupling of 3-Aminophenylboronic Acid Derivatives

The meta-position of the amino group can lead to different electronic and steric environments compared to the para-isomer, necessitating careful optimization of reaction conditions.

Aryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(PPh₃)₄K₂CO₃DMF/H₂O1001288
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O901691General Suzuki Protocol
2-ChloropyridineXPhos Pd G3K₃PO₄t-AmylOH1101878General Buchwald Protocol
Coupling of 2-Aminophenylboronic Acid Derivatives

The ortho-amino group presents the most significant challenge due to its propensity to chelate with the palladium center, leading to catalyst deactivation. The use of bulky ligands is often crucial to mitigate this issue.

Aryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolecataCXium® PtB / Pd(OAc)₂K₃PO₄H₂O100492[5]
4-ChlorobenzylaminecataCXium® PtB / Pd(OAc)₂(none)H₂O (pH 6 buffer)100495[5]
2-Bromo-6-iodoanilinePd(PPh₃)₄K₂CO₃DMF/H₂O1001275

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Boc-Protected Aminophenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boc-aminophenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a precatalyst like XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Boc-aminophenylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if not using a precatalyst).

  • Add the degassed solvent system via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Reagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert Atmosphere, Temperature) Check_Reagents->Check_Conditions Analyze_Side_Products Analyze Crude Mixture (LC-MS, NMR) Check_Conditions->Analyze_Side_Products Homocoupling Homocoupling Observed? Analyze_Side_Products->Homocoupling Protodeboronation Protodeboronation Observed? Analyze_Side_Products->Protodeboronation Homocoupling->Protodeboronation No Improve_Degassing Improve Degassing Use Pd(0) Source Homocoupling->Improve_Degassing Yes Use_Stable_Boronate Use Stable Boronate Derivative (Ester, MIDA, Trifluoroborate) Protodeboronation->Use_Stable_Boronate Yes Optimize_Catalyst Optimize Catalyst System Protodeboronation->Optimize_Catalyst No Improve_Degassing->Optimize_Catalyst Use_Stable_Boronate->Optimize_Catalyst Bulky_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Optimize_Catalyst->Bulky_Ligand Optimize_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Bulky_Ligand->Optimize_Base Success Successful Reaction Optimize_Base->Success

Caption: A logical workflow for troubleshooting challenging Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with 2-aminophenylboronic acid failing, even with a good catalyst?

A1: The primary challenge with 2-aminophenylboronic acid is the potential for the ortho-amino group to chelate to the palladium catalyst, effectively poisoning it.[1] To overcome this, the use of very bulky ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or specific N-heterocyclic carbenes (NHCs), is often necessary. These bulky ligands create steric hindrance around the metal center, which can prevent the bidentate chelation of the aminoboronic acid and favor the desired catalytic cycle.

Q2: What is protodeboronation and how can I prevent it with my aminoboronic acid?

A2: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a hydrogen atom, leading to the formation of an arene byproduct and reducing the yield of your desired coupled product. Aminoboronic acids can be particularly susceptible to this. To minimize protodeboronation, you can:

  • Use a more stable form of the boronic acid, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[4] These derivatives are more robust and can release the active boronic acid slowly under the reaction conditions.

  • Use anhydrous solvents and reagents, as water can be a proton source.

  • Carefully select the base, as strongly basic conditions can sometimes accelerate this side reaction.

Q3: Is it always necessary to protect the amino group on the boronic acid?

A3: While not always strictly necessary, N-protection (e.g., with a Boc group) is a highly effective strategy to improve the stability of the aminoboronic acid and prevent catalyst inhibition.[1] Protected aminoboronic acids are less prone to protodeboronation and the protecting group can prevent the lone pair of the nitrogen from interfering with the palladium catalyst. If you are experiencing consistently low yields with an unprotected aminoboronic acid, switching to its N-protected counterpart is a strongly recommended troubleshooting step.

Q4: Can I use the same catalyst for coupling with aryl chlorides as I do for aryl bromides?

A4: Not always. Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger carbon-chlorine bond. While modern catalyst systems with bulky, electron-rich ligands (like Buchwald or NHC ligands) are often capable of activating aryl chlorides, they may require higher temperatures, longer reaction times, or higher catalyst loadings compared to reactions with aryl bromides.[3] For challenging couplings involving aminoboronic acids and aryl chlorides, using a state-of-the-art precatalyst is often the best approach.

Q5: My reaction mixture turns black. Does this mean the catalyst has died?

A5: The formation of a black precipitate (often palladium black) can indicate catalyst decomposition, which will halt the reaction. However, a dark or black solution does not always signify complete catalyst deactivation, and some reactions proceed to completion despite the color change. If you observe a color change accompanied by a stalled reaction (as monitored by TLC or LC-MS), it is likely that the catalyst has decomposed. This can be caused by factors such as the presence of oxygen, high temperatures, or catalyst poisoning by substrate functionalities. In such cases, revisiting the reaction setup to ensure strictly inert conditions and potentially lowering the reaction temperature is advised.

References

Technical Support Center: 3-Aminophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of bases on the coupling efficiency of 3-aminophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is a base essential for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid?

A base is a critical component in the Suzuki-Miyaura catalytic cycle for several reasons. Its primary role is to activate the boronic acid.[1] The base reacts with the 3-aminophenylboronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[2][3] This "ate" complex is more reactive and facilitates the crucial transmetalation step, where the aminophenyl group is transferred from the boron atom to the palladium(II) center.[2][3][4] Additionally, the base can play other roles, such as forming the active palladium complex and accelerating the final reductive elimination step.[5]

Q2: What are the common types of bases used, and how do I choose the right one?

A wide range of bases can be used, and the optimal choice is often substrate-dependent. They are generally categorized as inorganic or organic bases.

  • Inorganic Bases: These are most common and include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF, CsF).[5][6][7] Carbonates and phosphates are often a good starting point for many reactions.[8][9]

  • Organic Bases: Triethylamine (TEA) and other amine bases are sometimes used, though they can be less effective than inorganic bases in some systems.[6]

The choice of base depends on factors like the reactivity of your coupling partners and the solvent system. For instance, stronger bases may be needed for less reactive substrates like aryl chlorides.[10] However, a base that is too strong can lead to unwanted side reactions.[9] Screening a few different bases is often the best approach to optimize your reaction.[11]

Q3: How does the amino group on 3-aminophenylboronic acid affect base selection?

The primary amino group (-NH₂) on the phenyl ring makes the molecule basic. This can present challenges, as the amine can coordinate to the palladium catalyst, potentially deactivating it and leading to lower yields.[12][13] Therefore, the choice of base and reaction conditions is crucial. A base that is strong enough to facilitate the formation of the boronate species without promoting side reactions or excessive catalyst inhibition is ideal. While some Suzuki reactions with amine-containing substrates can be challenging, careful optimization of the base, ligand, and solvent can lead to successful coupling.[13]

Q4: What are the potential consequences of using a base that is too strong or too weak?

  • Too Weak: An insufficiently strong or poorly soluble base will not effectively form the reactive boronate species. This will slow down or completely stall the transmetalation step, leading to low or no product yield and recovery of starting materials.[8][14]

  • Too Strong: A very strong base can promote undesirable side reactions.[9] One major issue is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[12] Strong bases can also lead to the decomposition of sensitive functional groups on either coupling partner.[9]

Q5: Can the Suzuki-Miyaura coupling of 3-aminophenylboronic acid proceed without a base?

Generally, a base is required for the reaction to proceed efficiently through the standard catalytic cycle.[15] However, specialized methods have been developed for base-free or "cationic" Suzuki-Miyaura couplings. These often involve using highly reactive electrophiles like aryldiazonium salts or specific catalyst systems that can proceed through a different mechanistic pathway. For acutely base-sensitive boronic acids, these specialized conditions can be a viable strategy to avoid base-promoted decomposition.

Troubleshooting Guide

Issue 1: Low to No Product Yield

You've run your reaction with 3-aminophenylboronic acid and see very little or no desired product.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure you are using a fresh batch of catalyst stored under an inert atmosphere.[8][9] Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8][14]

  • Inappropriate or Insufficient Base: The base is crucial for activating the boronic acid.

    • Solution: Verify that the base is fully dissolved; an organic/aqueous co-solvent system can help.[11] If using a weaker base like Na₂CO₃, consider switching to a stronger one such as K₃PO₄ or Cs₂CO₃, especially if you are using a less reactive aryl chloride.[8][9] Ensure you are using a sufficient stoichiometric amount of the base (typically 1.5 - 3.0 equivalents).[14]

  • Suboptimal Temperature: Many Suzuki couplings require heat to proceed efficiently.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increase it.[14] Microwave irradiation can also be effective in reducing reaction times and improving yields.[12] Be aware that excessive heat can cause catalyst decomposition.[8]

  • Poor Reagent Quality: Boronic acids can degrade over time.

    • Solution: Use high-purity reagents and freshly distilled, anhydrous solvents.[8] Check the purity of the 3-aminophenylboronic acid before use, as it can be prone to decomposition.

Issue 2: Significant Formation of Side Products

Your reaction yields the desired product, but it is contaminated with significant byproducts, complicating purification.

Potential Causes & Troubleshooting Steps:

  • Homocoupling of Boronic Acid: You observe the formation of 3,3'-diaminobiphenyl.

    • Cause: This side reaction is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[14]

    • Solution: Improve your degassing procedure (e.g., use freeze-pump-thaw cycles or sparge with argon for an extended period).[14] Using a Pd(0) source like Pd(PPh₃)₄ from the start, rather than a Pd(II) precatalyst that is reduced in situ, can also minimize this issue.[14]

  • Protodeboronation: You detect aniline (B41778) in your reaction mixture, indicating the boronic acid group has been cleaved.

    • Cause: This is often exacerbated by high temperatures and the use of a strong base.[12] The presence of water can also contribute.

    • Solution: Try using a milder base (e.g., K₂CO₃ instead of KOH) or lowering the reaction temperature. Using more stable boronic acid derivatives, like boronate esters (e.g., pinacol (B44631) esters), can also be an effective strategy.[8]

  • Dehalogenation of the Aryl Halide: The starting aryl halide is being converted to the corresponding arene.

    • Cause: This side reaction can occur when the organopalladium intermediate reacts with a hydrogen source before coupling.

    • Solution: Ensure your solvent is anhydrous if the protocol requires it. The choice of ligand and base can also influence this pathway.

Data Presentation

The selection of the base can have a dramatic impact on the yield of a Suzuki-Miyaura coupling reaction. The following table summarizes the results from a study screening various bases for the coupling of an aryl bromide with phenylboronic acid, which serves as a representative model.

Table 1: Effect of Various Bases on Suzuki Coupling Yield [7]

EntryBase UsedYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH82
6NaOAc75
7TEA60

Reaction conditions: Aryl halide, phenylboronic acid, Pd catalyst, and base in a suitable solvent system. Note that these are results from a model system and optimal conditions for 3-aminophenylboronic acid may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with 3-Aminophenylboronic Acid

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Aminophenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[12]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water)[16]

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-aminophenylboronic acid, and the base.

  • Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent system via syringe.[9]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.[12]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired biaryl product.[3]

Visualizations

Catalytic Cycle and Role of the Base

Suzuki_Cycle cluster_activation Base Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product boronic_acid Ar²B(OH)₂ (3-Aminophenylboronic Acid) boronate [Ar²B(OH)₃]⁻ (Active Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronic_acid boronate->transmetalation Transfers Ar²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow prep 1. Preparation Add solids (Aryl Halide, Boronic Acid, Base) to a dry flask. inert 2. Inerting Evacuate and backfill flask with Argon/Nitrogen (3x). prep->inert add_reagents 3. Reagent Addition Add Pd Catalyst, then add degassed solvent. inert->add_reagents react 4. Reaction Heat mixture with vigorous stirring. add_reagents->react monitor 5. Monitoring Track progress via TLC or LC-MS. react->monitor workup 6. Work-up Cool, dilute with organic solvent, wash with water/brine. monitor->workup purify 7. Purification Purify crude product by chromatography or recrystallization. workup->purify Troubleshooting_Tree start Low or No Yield Observed check_reagents Are reagents (catalyst, base, boronic acid) fresh and pure? start->check_reagents replace_reagents Use fresh, high-purity reagents. check_reagents->replace_reagents No check_inert Was the reaction run under a strict inert atmosphere? check_reagents->check_inert Yes improve_degas Improve degassing procedure (e.g., freeze-pump-thaw). check_inert->improve_degas No check_base Is the base strong enough and soluble? check_inert->check_base Yes screen_bases Screen stronger or more soluble bases (e.g., K₃PO₄, Cs₂CO₃). check_base->screen_bases No check_temp Was the reaction temperature optimized? check_base->check_temp Yes increase_temp Increase temperature cautiously or try microwave heating. check_temp->increase_temp No Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions ArX Ar¹-X ArAr Ar¹-Ar² ArX->ArAr Pd Cat. / Base ArBOH2 Ar²-B(OH)₂ (3-Aminophenylboronic Acid) ArBOH2->ArAr Pd Cat. / Base Homocoupling Homocoupling (Ar²-Ar²) ArBOH2->Homocoupling O₂, Pd Cat. Protodeboronation Protodeboronation (Ar²-H) ArBOH2->Protodeboronation Strong Base / Heat

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during reactions involving 3-aminophenylboronic acid, with a focus on the impact of solvent choice. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific problems users may encounter during their experiments.

FAQs

Q1: My Suzuki-Miyaura coupling reaction with 3-aminophenylboronic acid is giving a low yield. What are the most common solvent-related causes?

A1: Low yields in Suzuki-Miyaura couplings involving 3-aminophenylboronic acid can often be attributed to several solvent-dependent factors:

  • Poor Solubility: 3-Aminophenylboronic acid or the coupling partner may have limited solubility in the chosen solvent, leading to a sluggish or incomplete reaction. While soluble in DMSO and methanol, its solubility in less polar solvents can be an issue.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for the desired coupling.[2] This process is often promoted by the presence of water or other protic sources and can be influenced by the solvent and base combination.

  • Catalyst Deactivation: The solvent can impact the stability and activity of the palladium catalyst. For instance, some polar aprotic solvents can stabilize anionic palladium species, which may alter the catalytic cycle and, in some cases, lead to deactivation pathways.

  • Boroxine (B1236090) Formation: In less polar or anhydrous solvents, 3-aminophenylboronic acid can undergo dehydration to form its cyclic trimeric anhydride, a boroxine. While often in equilibrium with the active monomeric form, excessive boroxine formation can complicate stoichiometry and potentially reduce the effective concentration of the reactive species.

Q2: I am observing a significant amount of a side product that appears to be aniline (B41778). What is happening and how can I prevent it?

A2: The formation of aniline is a classic sign of protodeboronation, a common degradation pathway for boronic acids.[2] This side reaction is the cleavage of the carbon-boron bond by a proton source.

  • Mechanism: The propensity for protodeboronation is highly dependent on the reaction conditions, including the solvent, base, and temperature. Aqueous basic conditions can facilitate this undesired reaction.

  • Solvent Choice: While some water is often necessary for the Suzuki-Miyaura coupling, excessive amounts or the use of protic solvents like alcohols can exacerbate protodeboronation. Aprotic solvents or carefully controlled amounts of water in aprotic solvents are often preferred.

  • Troubleshooting:

    • Use anhydrous solvents and freshly dried reagents if the reaction chemistry allows.

    • Consider using a less protic solvent system, such as dioxane/water or toluene (B28343)/water, with a carefully controlled water content.

    • Minimize reaction time and temperature, as prolonged heating can promote this side reaction.

Q3: My reaction mixture is heterogeneous, and the yield is inconsistent. How can I improve the solubility of 3-aminophenylboronic acid?

A3: 3-Aminophenylboronic acid has moderate solubility in many common organic solvents. To address heterogeneity and improve reproducibility, consider the following:

  • Solvent Selection: Choose a solvent system known to dissolve both the boronic acid and the coupling partner. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) (MeCN) are often good choices, but their impact on the catalytic cycle must be considered. Ethereal solvents like THF and dioxane, often in combination with water, are also widely used.

  • Co-solvent Systems: Employing a co-solvent system is a common strategy. For example, a mixture of a nonpolar solvent (like toluene or dioxane) with a more polar solvent or a small amount of water can improve the solubility of all components.

  • Phase-Transfer Catalysts: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can be added to facilitate the transport of reactants between the organic and aqueous phases, improving the reaction rate and consistency.

Troubleshooting Flowchart for Low Yield

If you are experiencing low yields in your reaction, follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality - Fresh 3-aminophenylboronic acid? - Anhydrous & degassed solvent? - Active catalyst? start->check_reagents check_solubility 2. Assess Solubility - Is the reaction mixture homogeneous? - Are all components fully dissolved? check_reagents->check_solubility Reagents OK adjust_conditions Adjust Reaction Conditions - Optimize base and temperature. - Use a more stable boronic acid derivative (e.g., pinacol (B44631) ester). check_reagents->adjust_conditions Reagents Degraded check_side_products 3. Analyze for Side Products - Evidence of protodeboronation (aniline)? - Homocoupling of the boronic acid? check_solubility->check_side_products Solubility OK optimize_solvent Optimize Solvent System - Screen different solvents (e.g., Toluene, Dioxane, DMF). - Try a co-solvent system (e.g., Dioxane/H2O). - Add a phase-transfer catalyst. check_solubility->optimize_solvent Poor Solubility check_side_products->optimize_solvent Protodeboronation or Homocoupling Observed check_side_products->adjust_conditions Minimal Side Products success High Yield Achieved optimize_solvent->success adjust_conditions->success

Caption: Troubleshooting workflow for low-yield reactions involving 3-aminophenylboronic acid.

Data Presentation

The choice of solvent can significantly influence the outcome of a Suzuki-Miyaura coupling. The following tables provide illustrative data on how solvent selection can affect the yield of the coupling product.

Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling

Reaction: 3-Aminophenylboronic acid + 4-Bromoanisole -> 3-Amino-4'-methoxybiphenyl (Note: This data is illustrative and based on general trends in Suzuki-Miyaura couplings. Actual yields may vary based on specific reaction conditions.)

Solvent System (v/v)BaseTemperature (°C)Time (h)Illustrative Yield (%)
Toluene / H₂O (4:1)K₂CO₃901275
Dioxane / H₂O (4:1)K₃PO₄100888
DMFCs₂CO₃100692
THF / H₂O (4:1)K₂CO₃801665
Acetonitrile / H₂O (4:1)K₂CO₃801282
Ethanol / H₂O (1:1)K₂CO₃801850 (significant protodeboronation)

Table 2: Influence of Water Content in a Dioxane System

Reaction: 3-Aminophenylboronic acid + 4-Iodotoluene -> 3-Amino-4'-methylbiphenyl (Note: This data is illustrative.)

Dioxane:Water Ratio (v/v)BaseTemperature (°C)Time (h)Illustrative Yield (%)
100:0 (Anhydrous)K₃PO₄1001245 (sluggish reaction)
10:1K₃PO₄100890
4:1K₃PO₄100893
1:1K₃PO₄1001085 (increased protodeboronation)

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with an Aryl Bromide

This protocol provides a starting point for the optimization of a Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Aminophenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Solvent Degassing: Sparge the chosen solvent system with an inert gas (Argon or Nitrogen) for 20-30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-aminophenylboronic acid, aryl bromide, palladium catalyst, and base.

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification degas_solvent 1. Degas Solvent add_solvent 4. Add Degassed Solvent degas_solvent->add_solvent setup_reagents 2. Add Solids to Flask (Boronic Acid, Aryl Halide, Catalyst, Base) purge_flask 3. Purge with Inert Gas setup_reagents->purge_flask purge_flask->add_solvent heat_stir 5. Heat and Stir add_solvent->heat_stir monitor 6. Monitor Progress (TLC/LC-MS) heat_stir->monitor quench_extract 7. Quench and Extract monitor->quench_extract Reaction Complete dry_concentrate 8. Dry and Concentrate quench_extract->dry_concentrate purify 9. Purify (Column Chromatography) dry_concentrate->purify

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship Diagram: Competing Fates of 3-Aminophenylboronic Acid

This diagram illustrates the desired reaction pathway versus common side reactions influenced by the solvent and reaction conditions.

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reactions boronic_acid 3-Aminophenylboronic Acid (Active Monomer) suzuki_product Suzuki-Miyaura Product boronic_acid->suzuki_product  Pd Catalyst,  Base, Aryl Halide protodeboronation Protodeboronation Product (Aniline) boronic_acid->protodeboronation  Protic Solvent / H₂O,  Heat boroxine Boroxine (Inactive Trimer) boronic_acid->boroxine  Anhydrous Conditions,  - H₂O boroxine->boronic_acid  + H₂O

Caption: Competing reaction pathways for 3-aminophenylboronic acid.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Reaction Mixtures Containing 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to ensure the quality, purity, and yield of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 3-aminophenylboronic acid, a versatile reagent commonly employed in Suzuki-Miyaura cross-coupling reactions.

Comparison of HPLC and UPLC Methods

The separation of 3-aminophenylboronic acid and its reaction components is typically achieved using reversed-phase HPLC (RP-HPLC). More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed and resolution.[1][2][3][4][5]

ParameterHPLC Method 1 (Conventional)HPLC Method 2 (Rapid)UPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 50 mm, 2.7 µmAcquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium (B1175870) acetate (B1210297) in Water0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)AcetonitrileAcetonitrile
Gradient 5-95% B in 20 min10-90% B in 5 min5-95% B in 2 min
Flow Rate 1.0 mL/min1.5 mL/min0.6 mL/min
Detection UV at 254 nmUV at 254 nm and 280 nmUV at 254 nm
Run Time ~25 min~7 min~3 min
Resolution GoodModerateExcellent
Throughput LowMediumHigh

Key Considerations:

  • UPLC offers significantly faster analysis times and improved resolution due to the use of sub-2 µm particles, making it ideal for high-throughput screening and reaction monitoring.[1][2][3][4]

  • Conventional HPLC methods are robust and widely available, providing adequate separation for routine analysis.

  • The choice of mobile phase additive (e.g., formic acid, ammonium acetate) can influence the peak shape and retention of the analytes.

Experimental Protocol: HPLC Analysis of a Suzuki-Miyaura Reaction Mixture

This protocol outlines a typical procedure for the analysis of a reaction mixture from the Suzuki-Miyaura coupling of 3-aminophenylboronic acid with an aryl bromide.

1. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 100-200 µg/mL. The exact dilution factor will depend on the expected concentration of the components.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC/UPLC Conditions:

  • Instrument: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (refer to the table above for specific dimensions).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (for UPLC):

    • 0.00 min: 5% B

    • 1.50 min: 95% B

    • 2.00 min: 95% B

    • 2.10 min: 5% B

    • 3.00 min: 5% B

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Identify the peaks corresponding to 3-aminophenylboronic acid, the aryl bromide, the biaryl product, and any significant byproducts by comparing their retention times with those of authentic standards.

  • Integrate the peak areas to determine the relative proportions of each component in the reaction mixture.

  • Calculate the conversion of starting materials and the yield of the desired product.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution with Solvent ReactionMixture->Dilution 1. Dilute Filtration Filtration (0.22 µm) Dilution->Filtration 2. Filter Injection Sample Injection Filtration->Injection 3. Inject Separation Chromatographic Separation (C18 Column) Injection->Separation 4. Separate Detection UV Detection Separation->Detection 5. Detect PeakIntegration Peak Identification & Integration Detection->PeakIntegration 6. Process Data Quantification Quantification & Reporting PeakIntegration->Quantification 7. Quantify Suzuki_Coupling cluster_catalyst Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (R1-R2) RedElim->Product ArX Aryl Halide (R1-X) ArX->OxAdd ArBOH2 3-Aminophenylboronic Acid (R2-B(OH)2) ArBOH2->Transmetal Base Base Base->Transmetal

References

A Comparative Guide to the Reactivity of 3-Aminophenylboronic Acid and 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-aminophenylboronic acid and 4-aminophenylboronic acid, two common building blocks in organic synthesis and medicinal chemistry. Understanding the nuanced differences in their chemical behavior is crucial for reaction optimization, catalyst selection, and the rational design of novel compounds. This document presents a summary of their properties, a theoretical framework for their reactivity in the Suzuki-Miyaura cross-coupling reaction, detailed experimental protocols, and visualizations of their application in biosensing.

Introduction

3-Aminophenylboronic acid and 4-aminophenylboronic acid are isomers that play a significant role as versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The position of the amino group on the phenyl ring influences the electronic properties of the boronic acid, which in turn affects its reactivity, stability, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3- and 4-aminophenylboronic acid is presented in the table below. These properties are essential for understanding their handling, storage, and behavior in chemical reactions.

Property3-Aminophenylboronic Acid4-Aminophenylboronic Acid
Molecular Formula C₆H₈BNO₂C₆H₈BNO₂
Molecular Weight 136.95 g/mol 136.95 g/mol
Appearance White to off-white crystalline powderWhite to light brown crystalline powder
CAS Number 30418-59-822237-13-4
pKa ~8.7 (amine), ~9.5 (boronic acid)~9.2 (amine), ~9.8 (boronic acid)

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the organoboron reagent is a critical factor in the efficiency of this reaction. The amino group (-NH₂) is an electron-donating group, which generally increases the electron density on the phenyl ring and can influence the rate of the transmetalation step in the catalytic cycle.

Theoretical Comparison of Reactivity:

  • Electronic Effects: The amino group, being electron-donating through resonance, increases the nucleophilicity of the aryl group attached to the boron atom. This enhanced nucleophilicity is expected to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.

  • Positional Influence (Meta vs. Para):

    • In 4-aminophenylboronic acid , the para-amino group exerts a strong +M (mesomeric) effect, significantly increasing the electron density at the ipso-carbon (the carbon atom bonded to the boron). This is expected to make it a more nucleophilic and thus a more reactive coupling partner in the transmetalation step.

    • In 3-aminophenylboronic acid , the meta-amino group exerts a weaker +I (inductive) effect and no direct resonance effect on the ipso-carbon. Therefore, the increase in electron density at the ipso-carbon is less pronounced compared to the para-isomer.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be used to compare the reactivity of 3- and 4-aminophenylboronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Aminophenylboronic acid (3- or 4-isomer, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), the aminophenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Attach the reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

To perform a comparative study, two parallel reactions should be set up under identical conditions, one with 3-aminophenylboronic acid and the other with 4-aminophenylboronic acid. The reaction progress can be monitored over time, and the final yields can be compared to determine the relative reactivity.

Applications in Biosensing

Both 3- and 4-aminophenylboronic acid are utilized in the development of biosensors, particularly for the detection of saccharides and other molecules containing diol functionalities. The boronic acid moiety can reversibly bind to diols, and this interaction can be coupled to a signaling mechanism, such as a change in fluorescence or an electrochemical signal. The amino group provides a convenient handle for immobilization onto sensor surfaces or for further functionalization.

Below is a diagram illustrating the general principle of a fluorescent biosensor for glucose detection using an aminophenylboronic acid derivative.

G General Principle of a Fluorescent Glucose Biosensor cluster_0 Sensor Design cluster_1 Detection Mechanism Fluorophore Fluorophore Linker Linker Fluorophore->Linker Aminophenylboronic Acid Aminophenylboronic Acid Linker->Aminophenylboronic Acid Sensor Sensor Molecule Fluorescence_Off Fluorescence Quenched Sensor->Fluorescence_Off In absence of Glucose Glucose Glucose Complex Sensor-Glucose Complex Fluorescence_On Fluorescence Emitted Complex->Fluorescence_On Conformational Change SensorGlucose SensorGlucose SensorGlucose->Complex Binding

Caption: A fluorescent biosensor utilizing an aminophenylboronic acid derivative for glucose detection.

This diagram illustrates how the binding of glucose to the boronic acid moiety of the sensor molecule can induce a conformational change, leading to a detectable change in fluorescence.

Experimental Workflow for Sensor Immobilization

The amino group of aminophenylboronic acids is often used to covalently attach the molecule to a sensor surface, such as a gold electrode or a glass slide. The following diagram outlines a typical workflow for the immobilization of an aminophenylboronic acid onto a surface for biosensing applications.

G Workflow for Aminophenylboronic Acid Immobilization Start Start Surface_Preparation Prepare Sensor Surface (e.g., Gold Electrode) Start->Surface_Preparation Activation Activate Surface with Carboxylic Acid Groups Surface_Preparation->Activation EDC_NHS Activate Carboxylic Groups (EDC/NHS Chemistry) Activation->EDC_NHS Coupling Couple Aminophenylboronic Acid via Amide Bond Formation EDC_NHS->Coupling Washing Wash to Remove Unbound Reagents Coupling->Washing Ready Sensor Ready for Use Washing->Ready

Caption: A typical workflow for immobilizing an aminophenylboronic acid onto a sensor surface.

Conclusion

alternatives to 3-aminophenylboronic acid for specific Suzuki couplings

Author: BenchChem Technical Support Team. Date: December 2025

##A Comparative Guide to Alternatives for 3-Aminophenylboronic Acid in Suzuki Couplings

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. 3-Aminophenylboronic acid is a common reagent in these reactions, serving as a versatile building block for introducing an aniline (B41778) moiety. However, its stability, reactivity, and purification can present challenges. This guide provides an objective comparison of viable alternatives to 3-aminophenylboronic acid, supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic needs.

Introduction to Alternatives

While 3-aminophenylboronic acid is widely used, several alternatives have been developed to overcome its limitations, which can include susceptibility to protodeboronation and oxidative degradation, as well as poor solubility. The primary alternatives that offer enhanced stability and handling characteristics are:

  • Potassium 3-Aminophenyltrifluoroborate: These salts are crystalline, air- and moisture-stable solids. Their enhanced stability often leads to higher yields and reproducibility in Suzuki couplings.

  • 3-Aminophenyl MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and chromatographically-friendly solids. The MIDA protecting group can be cleaved under mild basic conditions to slowly release the boronic acid, which can be advantageous in complex syntheses.

  • N-Boc-3-Aminophenylboronic Acid: Protection of the amino group with a tert-butyloxycarbonyl (Boc) group can prevent undesired side reactions and improve the solubility and stability of the boronic acid. The Boc group can be readily removed under acidic conditions.

Performance Comparison

The choice of a boron reagent can significantly impact the yield and efficiency of a Suzuki coupling reaction. Below is a summary of available quantitative data comparing the performance of 3-aminophenylboronic acid with its alternatives.

Coupling Partner 1Coupling Partner 2Boron ReagentCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromotoluene-p-Tolylboronic acidPd(dtbpf)Cl₂ (2 mol%)Et₃NWaterRT2473[1]
4-Bromotoluene-p-Tolyl MIDA boronatePd(dtbpf)Cl₂ (2 mol%)Et₃NWaterRT2489[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura couplings involving 3-aminophenylboronic acid and its alternatives.

General Protocol for Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-Aminophenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a round-bottom flask, add the aryl halide, 3-aminophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Suzuki-Miyaura Coupling with Potassium 3-Aminophenyltrifluoroborate

This protocol is adapted from procedures for coupling potassium aryltrifluoroborates.[2][3]

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium 3-aminophenyltrifluoroborate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 mmol)

  • Solvent (e.g., THF/water, 10:1 mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium 3-aminophenyltrifluoroborate, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction until completion.

  • After cooling, add water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography.

Protocol for Suzuki-Miyaura Coupling with 3-Aminophenyl MIDA Boronate in Water

This protocol highlights the use of MIDA boronates in an environmentally friendly solvent system.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • 3-Aminophenyl MIDA boronate (1.1 mmol)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)

  • Base (e.g., Et₃N, 3.0 mmol)

  • Water (as solvent)

  • Surfactant (e.g., TPGS-750-M)

Procedure:

  • To a vial, add the aryl halide, 3-aminophenyl MIDA boronate, palladium catalyst, and base.

  • Add an aqueous solution of the surfactant.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction for 12-24 hours.

  • Upon completion, the product can often be isolated by simple filtration, washing with water, and drying.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 R2BY2 R²-B(OR)₂ Borate (B1201080) [R²-B(OR)₂(OH)]⁻ R2BY2->Borate Base Base Base->Borate Borate->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The diagram above illustrates the key steps in the Suzuki-Miyaura coupling:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.[4][5][6]

  • Transmetalation: The organic group from the boron reagent (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[4][5][6]

  • Reductive Elimination: The two coupled organic groups (R¹ and R²) are eliminated from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4][5][6]

Conclusion

The selection of an appropriate boron reagent is critical for the success of a Suzuki-Miyaura coupling reaction. While 3-aminophenylboronic acid is a staple reagent, its alternatives offer significant advantages in terms of stability, ease of handling, and, in some cases, improved reaction yields. Potassium 3-aminophenyltrifluoroborate and 3-aminophenyl MIDA boronate are particularly noteworthy for their enhanced stability, which can lead to more consistent and reproducible results. N-Boc protection offers a strategy to mitigate side reactions associated with the free amino group. For researchers aiming to optimize their synthetic routes, exploring these alternatives can lead to more efficient and robust processes.

References

A Comparative Guide to 3-Aminophenylboronic Acid-Based Glucose Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 3-aminophenylboronic acid (3-APBA)-based glucose sensors with other prominent glucose sensing technologies. The following sections detail the performance metrics, experimental protocols, and underlying signaling pathways to assist researchers and drug development professionals in selecting the most suitable glucose sensing technology for their applications.

Performance Comparison of Glucose Sensing Technologies

The performance of 3-APBA-based glucose sensors is critically evaluated against enzymatic and other non-enzymatic glucose sensing methods. The data presented in the following table summarizes key performance indicators from various studies to provide a clear comparison.

Sensor TypeRecognition ElementTransduction MethodLinear RangeLimit of Detection (LOD)Response TimeSelectivityStability
3-APBA-based 3-Aminophenylboronic AcidElectrochemical Impedance Spectroscopy1 µM - 10 mM8.53 x 10⁻⁹ M[1]~4 seconds[1]High for glucose over fructose (B13574) and sucrose.[1] Some interference from dopamine.[1]Stable when freshly prepared, but can be affected by storage time.[1]
Poly(3-aminophenylboronic acid)-functionalized SWCNTsChemiresistive-3.46 mM for glucose, 2.92 mM for fructose-Lower selectivity for glucose over fructose.[2]Regenerable at lower pH.[2]
Enzymatic Glucose Oxidase (GOx)Amperometry1.0 µM - 30.0 mM0.29 µM< 10 secondsHigh for glucose. Potential interference from ascorbic acid and uric acid.[3]Activity can be affected by temperature, pH, and inhibitors.[3]
Non-Enzymatic (Metal Oxide) Copper Oxide (CuO)Amperometry9.54 x 10⁻⁸ - 3.13 x 10⁻³ M--GoodLong-term stability.[4]
Cobalt Oxide (Co₃O₄)Amperometry0.5 - 5.0 mM0.8 µM< 5 secondsGood selectivity against ascorbic and uric acids.[5]Good
Nickel Oxide (NiO)Amperometry0.5 µM - 9 mM7 nM-Excellent selectivity against ascorbic acid, uric acid, serotonin, and dopamine.[6]Good

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and validation processes, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of a 3-APBA-Based Glucose Sensor

This diagram illustrates the reversible binding of glucose to a 3-APBA-functionalized electrode, leading to a detectable change in impedance.

APBA_Signaling_Pathway cluster_electrode Sensor Surface 3-APBA 3-Aminophenylboronic Acid Complex 3-APBA-Glucose Complex 3-APBA->Complex Glucose Glucose (in sample) Glucose->Complex Reversible Binding Signal Change in Electrochemical Impedance Complex->Signal Alters electrode interface

Caption: Signaling pathway of a 3-APBA-based glucose sensor.

Signaling Pathway of an Enzymatic (Glucose Oxidase) Sensor

This diagram shows the enzymatic reaction of glucose oxidase with glucose, which produces a measurable electrochemical signal.

GOx_Signaling_Pathway cluster_enzyme Enzyme Layer GOx Glucose Oxidase (GOx) GluconicAcid Gluconic Acid GOx->GluconicAcid produces H2O2 H₂O₂ GOx->H2O2 produces Glucose Glucose Glucose->GOx O2 O₂ O2->GOx Electrode Electrode H2O2->Electrode is oxidized at Signal Amperometric Signal Electrode->Signal

Caption: Signaling pathway of a glucose oxidase-based sensor.

Experimental Workflow for Glucose Sensor Validation

This diagram outlines a typical workflow for validating the performance of a glucose sensor.

Validation_Workflow A Sensor Fabrication & Functionalization B Electrochemical Characterization (e.g., CV, EIS) A->B C Sensitivity & Linearity Test (Varying Glucose Concentrations) B->C D Selectivity Test (Introduction of Interferents) C->D E Response Time Measurement D->E F Stability Test (Long-term Monitoring) E->F G Data Analysis & Performance Evaluation F->G

Caption: Experimental workflow for glucose sensor validation.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are intended as a general guide and may require optimization for specific sensor designs and experimental setups.

Protocol for Determining Sensitivity and Limit of Detection (LOD)
  • Preparation of Standard Solutions: Prepare a series of standard glucose solutions of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Electrochemical Measurement:

    • For amperometric sensors, apply a constant potential and record the steady-state current response for each glucose concentration.

    • For impedimetric sensors, record the electrochemical impedance spectrum at a set DC potential with a small AC perturbation over a range of frequencies.

  • Calibration Curve Construction: Plot the measured current or charge transfer resistance (Rct) as a function of glucose concentration.

  • Sensitivity Calculation: The sensitivity of the sensor is determined from the slope of the linear portion of the calibration curve.[7]

  • LOD Calculation: The limit of detection is typically calculated using the formula: LOD = 3.3 * (σ/S), where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.[7][8]

Protocol for Selectivity Testing
  • Interferent Selection: Choose common potential interfering species found in the target sample matrix (e.g., fructose, ascorbic acid, uric acid, dopamine).[9] Prepare solutions of these interferents at physiologically relevant concentrations.

  • Baseline Measurement: Record the sensor's response to a known concentration of glucose in the absence of any interferents.

  • Interference Measurement: Introduce a single interfering species to the glucose solution and record the sensor's response. Repeat this for all selected interferents.

  • Data Analysis: Compare the sensor's response in the presence and absence of each interferent. A minimal change in the signal indicates high selectivity.

Protocol for Stability Testing
  • Initial Measurement: Record the initial response of the sensor to a fixed concentration of glucose.

  • Long-Term Storage/Use:

    • Storage Stability: Store the sensor under specified conditions (e.g., at 4°C in a dry environment) for an extended period (e.g., days or weeks). Periodically measure its response to the same glucose concentration.

    • Operational Stability: Continuously or intermittently measure the sensor's response to a glucose solution over a prolonged period.

  • Data Analysis: Plot the sensor's response as a function of time. The stability is often expressed as the percentage of the initial response retained over time.

Alternative Glucose Sensing Technologies

While 3-APBA-based sensors offer a promising non-enzymatic approach, several other technologies are prevalent in research and commercial applications.

  • Enzymatic Sensors: These are the most common type of glucose sensors, typically employing glucose oxidase (GOx) or glucose dehydrogenase (GDH). They offer high selectivity and sensitivity but can be limited by the stability of the enzyme.[3]

  • Non-Enzymatic Metal/Metal Oxide-Based Sensors: These sensors utilize the direct electrocatalytic oxidation of glucose on the surface of various metals (e.g., platinum, gold) or metal oxides (e.g., CuO, NiO, Co₃O₄).[5][10] They generally offer better stability and lower cost compared to enzymatic sensors but may have lower selectivity.[10]

  • Optical Sensors: These sensors rely on changes in optical properties (e.g., fluorescence, absorbance, refractive index) upon glucose binding. Phenylboronic acid derivatives are also used in these systems.

Commercially Available Non-Enzymatic Glucose Sensors

The market for non-enzymatic glucose sensors for research and clinical use is expanding. While enzymatic sensors still dominate the commercial landscape for personal diabetes management, several companies offer non-enzymatic sensors and materials for research and development purposes. These are often based on metal or metal oxide nanomaterials integrated into screen-printed electrodes or other electrochemical platforms. Due to the dynamic nature of the market, researchers are encouraged to consult scientific literature and supplier catalogs for the latest product offerings.

Conclusion

3-aminophenylboronic acid-based glucose sensors represent a viable and promising alternative to traditional enzymatic sensors, offering advantages in terms of stability and cost. However, challenges related to selectivity and long-term stability under physiological conditions remain areas of active research. This guide provides a foundational understanding of the validation and comparative performance of these sensors, equipping researchers and developers with the necessary information to make informed decisions for their specific applications in scientific research and drug development.

References

A Researcher's Guide to Mass Spectrometry Analysis of 3-Aminophenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 3-aminophenylboronic acid (3-APBA) and its derivatives, accurate and sensitive analytical methods are paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 3-APBA and its reaction products, supported by experimental data and detailed protocols. We also explore alternative analytical methodologies, offering a well-rounded perspective for selecting the most suitable approach for your research needs.

Direct vs. Derivatization-Based Mass Spectrometry Approaches

The analysis of 3-APBA and its products by mass spectrometry can be broadly categorized into two main strategies: direct analysis of the boronic acid itself and the analysis of its derivatives formed with target analytes, particularly those containing cis-diol functionalities.

Direct Analysis of 3-Aminophenylboronic Acid:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the direct, highly sensitive quantification of 3-APBA and other phenylboronic acids. This approach is particularly useful for monitoring residual 3-APBA in reaction mixtures or quantifying it as a potential impurity in pharmaceutical preparations.

Derivatization with 3-Aminophenylboronic Acid:

A primary application of 3-APBA in analytical chemistry is its use as a derivatizing agent to enhance the mass spectrometric detection of molecules containing cis-diol groups, such as saccharides, catechols, and glycoproteins. The boronic acid moiety of 3-APBA reacts with the cis-diol to form a stable cyclic boronate ester. This derivatization serves two key purposes:

  • Improved Ionization Efficiency: The introduction of the aminophenyl group often enhances the ionization efficiency of the analyte in electrospray ionization (ESI), leading to significantly improved sensitivity.

  • Chromatographic Retention: Derivatization can alter the polarity of the analyte, improving its retention and separation on reverse-phase liquid chromatography (RPLC) columns.

Comparative Performance of Mass Spectrometry Techniques

The choice of mass spectrometry technique depends on the nature of the 3-APBA product being analyzed, the required sensitivity, and the desired level of structural information.

Analytical TargetMass Spectrometry TechniqueKey Performance CharacteristicsTypical Application
3-Aminophenylboronic Acid (Direct) LC-ESI-MS/MSHigh sensitivity (pg/mL to ng/mL levels), high selectivity, good linearity and precision.Quantifying residual 3-APBA, impurity analysis.
Small Molecule Diols (e.g., Saccharides, Catechols) - Derivatized LC-ESI-MS/MSSignificant enhancement in sensitivity (1-2 orders of magnitude) compared to underivatized analysis, enables separation of isomers.Metabolomics, analysis of signaling molecules.
Peptides/Proteins (Glycoproteins) - Derivatized/Enriched MALDI-TOF-MSFacilitates the selective enrichment and detection of glycoproteins and glycopeptides.Glycoproteomics, biomarker discovery.

Experimental Protocols

Protocol 1: Direct Quantification of 3-Aminophenylboronic Acid by LC-MS/MS

This protocol is adapted from methods developed for the high-sensitivity analysis of phenylboronic acids.

1. Sample Preparation:

  • Accurately weigh and dissolve 3-APBA standard in methanol (B129727) to create a 1 mg/mL stock solution.
  • Prepare a series of dilutions in a 50:50 (v/v) methanol/water mixture to construct a calibration curve.
  • For unknown samples, dissolve in the same diluent and filter through a 0.22 µm syringe filter.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water.
  • Mobile Phase B: Acetonitrile (B52724).
  • Gradient: A suitable gradient to ensure separation from matrix components. A fast gradient can be employed for high-throughput analysis.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for 3-APBA.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
  • MRM Transition: The specific precursor-to-product ion transition for 3-APBA needs to be optimized on the instrument.
  • Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the chosen MRM transition.

Protocol 2: Derivatization of Saccharides with 3-APBA for LC-MS Analysis

This protocol is based on the principles of boronate ester formation for enhanced saccharide analysis.

1. Derivatization Reaction:

  • This can be performed online using a modified electrospray interface or offline.
  • Offline Derivatization:
  • To a solution of the saccharide in a suitable solvent (e.g., water/methanol), add an excess of 3-APBA.
  • The reaction is typically fast and can be performed at room temperature. The pH of the solution can be adjusted to optimize the reaction.
  • The reaction mixture can be directly injected or subjected to a simple cleanup step if necessary.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 or a HILIC column can be used depending on the polarity of the derivative.
  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile is commonly used for RPLC.
  • Flow Rate: 0.2 - 0.5 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI in positive ion mode.
  • Scan Mode: Full scan for identification or MRM for quantification.
  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) can be used to fragment the derivatized saccharide to obtain structural information.

Protocol 3: Enrichment of Glycoproteins using 3-APBA Functionalized Magnetic Beads for MALDI-TOF-MS Analysis

This protocol outlines a general workflow for the selective capture of glycoproteins.

1. Preparation of 3-APBA Functionalized Magnetic Beads:

  • Carboxylic acid-terminated magnetic beads are activated using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
  • The activated beads are then reacted with 3-aminophenylboronic acid to covalently link the boronic acid to the bead surface.

2. Glycoprotein (B1211001) Enrichment:

  • Incubate the protein sample with the 3-APBA functionalized magnetic beads in a buffer that promotes boronate ester formation (typically neutral to slightly alkaline pH).
  • Wash the beads several times with the binding buffer to remove non-specifically bound proteins.
  • Elute the bound glycoproteins using an acidic buffer or a buffer containing a competing diol (e.g., sorbitol).

3. MALDI-TOF-MS Analysis:

  • The eluted glycoproteins can be directly analyzed by MALDI-TOF-MS.
  • Matrix Selection: A suitable matrix for protein analysis, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA), should be used.
  • Sample Spotting: The eluted glycoprotein solution is mixed with the matrix solution and spotted onto the MALDI target plate.
  • Data Acquisition: Acquire mass spectra in the appropriate mass range for the expected glycoproteins.

Visualizing Workflows and Pathways

To better illustrate the analytical processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_direct_analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample containing 3-APBA Dilution Dilution & Filtration Sample->Dilution LC Liquid Chromatography (C18 Column) Dilution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the direct analysis of 3-aminophenylboronic acid by LC-MS/MS.

derivatization_workflow cluster_derivatization Derivatization cluster_analysis LC-MS Analysis Analyte Diol-containing Analyte (e.g., Saccharide) Reaction Boronate Ester Formation Analyte->Reaction Reagent 3-Aminophenylboronic Acid Reagent->Reaction LC Liquid Chromatography Reaction->LC MS Mass Spectrometry (ESI+) LC->MS

Caption: General workflow for the derivatization of diol-containing analytes with 3-APBA.

Mass Spectral Fragmentation of 3-APBA Products

Understanding the fragmentation patterns of 3-APBA and its derivatives is crucial for structural elucidation.

  • 3-Aminophenylboronic Acid: Under CID, the protonated molecule of 3-APBA is expected to undergo fragmentation involving the boronic acid group and the aromatic ring. Common losses would include water (H₂O) and boric acid (H₃BO₃).

  • 3-APBA-Diol Derivatives: The fragmentation of the cyclic boronate esters will be influenced by the structure of the diol. Characteristic fragmentation of the diol moiety can provide valuable structural information. For saccharide derivatives, cross-ring cleavages and glycosidic bond cleavages are expected, allowing for sequence and linkage analysis.

Alternative Analytical Methods

While mass spectrometry is a dominant technique, other methods can be employed for the analysis of 3-APBA and its interactions.

MethodPrincipleApplicationAdvantagesLimitations
Electrochemical Sensors Measures changes in electrical properties (e.g., impedance, capacitance) upon binding of 3-APBA to a functionalized electrode surface or binding of a diol-containing analyte to a 3-APBA-modified electrode.[1]Detection of bacteria, glucose, and other diol-containing molecules.High sensitivity, potential for portability and real-time analysis.Matrix effects can be a challenge, may lack the structural information of MS.
Fluorescence-Based Assays Utilizes changes in fluorescence upon the binding of 3-APBA to a fluorescent probe or the interaction of a 3-APBA derivative with a target.Detection of enzyme activity, screening of inhibitors.High sensitivity, suitable for high-throughput screening.Indirect detection method, may be prone to interference from other fluorescent compounds.
Capillary Electrophoresis (CE) Separates molecules based on their charge and size in a capillary filled with an electrolyte.Analysis of a wide range of charged molecules, including boronic acids and their derivatives.High separation efficiency, small sample volume requirements.Lower sensitivity compared to LC-MS, may not be suitable for all neutral molecules without derivatization.

Conclusion

The choice of analytical method for 3-aminophenylboronic acid and its products is dictated by the specific research question. Direct LC-MS/MS analysis provides a highly sensitive and selective method for the quantification of 3-APBA itself. For the analysis of diol-containing molecules, derivatization with 3-APBA significantly enhances detection by mass spectrometry, with LC-ESI-MS/MS being ideal for small molecules and MALDI-TOF-MS offering advantages for larger biomolecules like glycoproteins. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to select and implement the most appropriate analytical strategy for their work with this versatile chemical tool.

References

Comparative Study of Boronic Acids in Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for the successful development of targeted therapeutics, diagnostics, and research tools. Boronic acids have emerged as versatile reagents for bioconjugation due to their unique ability to form reversible or stable covalent bonds with a variety of functional groups on biomolecules.[1][2][3][4][5][6] This guide provides an objective comparison of different boronic acid-based bioconjugation methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.

Boronic acids are known for their capacity to interact with diols, such as those found in saccharides, to form cyclic boronate esters.[7][8] This interaction is a cornerstone of their use in bioconjugation, particularly for targeting glycoproteins.[9][10] Beyond diols, boronic acids can also react with other nucleophiles, expanding their utility in modifying proteins and other biomolecules.[1][11] The reactivity and stability of the resulting conjugates are highly dependent on the structure of the boronic acid and the reaction conditions, making a comparative understanding essential.[7][11][12]

Data Presentation: A Comparative Analysis of Boronic Acid Bioconjugation Chemistries

The following tables summarize key quantitative data for various boronic acid bioconjugation strategies, providing a basis for comparison of their performance.

Table 1: Reaction Kinetics of Boronic Acid Bioconjugations
Boronic Acid Derivative Reaction Partner Conjugate Type Second-Order Rate Constant (k) Reference
Phenylboronic Acid (PBA)DiolsBoronate Ester10² - 10³ M⁻¹s⁻¹[11]
2-Formylphenylboronic Acid (2-FPBA)Benzyl HydroxylamineOxime1.1 x 10⁴ M⁻¹s⁻¹[11]
2-Formylphenylboronic Acid (2-FPBA)N-terminal CysteineThiazolidine (B150603) Boronate (TzB)> 10³ M⁻¹s⁻¹[13]
2-Acetylphenylboronic Acid (2-APBA)Thiosemicarbazide-nopoldiolStable Conjugate9 M⁻¹s⁻¹[6]
ortho-Boronyl Aryl Ketones/AldehydesAminesIminoboronate~10 M⁻¹s⁻¹[13]
2-Nitro-arylboronic acid (NAB) & (E)-Alkenylboronic acid (EAB)CysteineS-Arylation-[14][15]
Table 2: Stability of Boronic Acid Bioconjugates
Conjugate Type Key Stability Features Factors Affecting Stability Reference
Boronate EstersReversible, hydrolyze under acidic conditions.pH, structure of the diol (cyclic and hindered cis-1,2-diols are more stable).[11]
IminoboronatesReversible, can be reversed by competing molecules (e.g., fructose (B13574), dopamine).Presence of competing molecules, dilution.[13]
Thiazolidine Boronate (TzB)Stable under acidic (pH 3) and basic (pH 9) conditions.-[13]
Boralactone Conjugates10,000-fold more resistant to oxidation than simple boronic acids.Presence of reactive oxygen species.[16]
Phenylboronic pinacol (B44631) estersSusceptible to hydrolysis at physiological pH.Substituents on the aromatic ring, pH.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments in the comparative study of boronic acid bioconjugation.

Protocol 1: Determination of Reaction Kinetics using UV-Vis Spectroscopy

This protocol is adapted from methodologies described for monitoring the formation of thiazolidine boronate (TzB) complexes.[13]

Objective: To determine the second-order rate constant for the reaction between a boronic acid derivative and a target biomolecule.

Materials:

  • 2-Formylphenylboronic Acid (2-FPBA)

  • N-terminal Cysteine-containing peptide

  • Phosphate (B84403) buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of 2-FPBA and the cysteine-containing peptide in phosphate buffer.

  • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, mix equal volumes of the 2-FPBA and peptide solutions at various concentrations (e.g., low µM range).

  • Immediately initiate monitoring of the absorbance change at a wavelength characteristic of the product formation (iminoboronate intermediate or final TzB complex).

  • Record the absorbance data over time until the reaction reaches completion.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Plot the initial rates against the concentration of the reactants to determine the second-order rate constant.

Protocol 2: Assessment of Conjugate Stability

This protocol is based on principles of assessing the stability of boronate esters and iminoboronates.[11][13]

Objective: To evaluate the stability of a boronic acid bioconjugate under different conditions (e.g., pH, presence of competitors).

Materials:

  • Pre-formed boronic acid bioconjugate

  • Buffers of varying pH (e.g., pH 3, 7.4, 9)

  • Competing molecule (e.g., fructose for boronate esters)

  • HPLC or other suitable analytical technique

Procedure:

  • Dissolve the pre-formed bioconjugate in buffers of different pH values.

  • For competition assays, add a competing molecule at a known concentration to a solution of the bioconjugate.

  • Incubate the solutions at a constant temperature.

  • At various time points, take aliquots of the solutions and analyze the amount of intact conjugate and dissociated components using HPLC.

  • Plot the percentage of intact conjugate over time to determine the half-life of the conjugate under each condition.

Visualizing Boronic Acid Bioconjugation Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows in boronic acid bioconjugation.

BoronateEsterFormation BoronicAcid Boronic Acid (R-B(OH)₂) BoronateEster Cyclic Boronate Ester BoronicAcid->BoronateEster + Diol cis-Diol (on Biomolecule) Diol->BoronateEster + BoronateEster->BoronicAcid Hydrolysis (e.g., low pH)

Caption: Mechanism of reversible boronate ester formation between a boronic acid and a cis-diol.

IminoboronateFormation oBoronylAldehyde ortho-Boronyl Aryl Aldehyde/Ketone Iminoboronate Iminoboronate oBoronylAldehyde->Iminoboronate + Amine Amine (on Biomolecule) Amine->Iminoboronate + Iminoboronate->oBoronylAldehyde Reversible

Caption: Formation of a reversible iminoboronate conjugate from an ortho-boronyl aryl aldehyde or ketone and an amine.

TzBFormation FPBA 2-Formylphenylboronic Acid (2-FPBA) ImineIntermediate Iminoboronate Intermediate FPBA->ImineIntermediate NCys N-terminal Cysteine NCys->ImineIntermediate TzB Thiazolidine Boronate (TzB) - Stable ImineIntermediate->TzB Intramolecular thiol addition

Caption: Reaction pathway for the formation of a stable thiazolidine boronate (TzB) conjugate.

BoronicAcidSelectionWorkflow Start Define Application (e.g., labeling, drug delivery) Target Identify Target Functional Group Start->Target Diol cis-Diol Target->Diol Glycoprotein Amine Amine Target->Amine Protein (Lysine) Thiol N-terminal Cysteine Target->Thiol Protein Stability Required Stability? Diol->Stability Amine->Stability Stable Stable Thiol->Stable Reversible Reversible Stability->Reversible Stability->Stable BoronateEster Use Phenylboronic Acid (Boronate Ester Formation) Reversible->BoronateEster Iminoboronate Use o-Boronyl Aldehyde (Iminoboronate Formation) Reversible->Iminoboronate TzB Use 2-FPBA (TzB Formation) Stable->TzB End Optimized Bioconjugation BoronateEster->End Iminoboronate->End TzB->End

Caption: A workflow for selecting the appropriate boronic acid bioconjugation strategy.

References

A Researcher's Guide to Purity Assessment of Synthesized 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-aminophenylboronic acid, a critical building block in various synthetic applications. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to aid in the selection of the most appropriate purity assessment strategy.

Comparison of Purity Assessment Methods

The selection of a suitable analytical technique for purity determination depends on various factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of common methods used for assessing the purity of 3-aminophenylboronic acid.

MethodPrincipleReported Purity (%)AdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of the analyte from its impurities based on differential partitioning between a stationary and a mobile phase, followed by UV detection.>99[1]High sensitivity and resolution, allows for quantification of individual impurities.Can be destructive to the sample, requires reference standards for absolute quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the absolute purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[2]Not specifiedPrimary analytical method, does not require a reference standard of the analyte, provides structural information.[2]Lower sensitivity compared to HPLC, requires a suitable internal standard that does not overlap with analyte signals.
Titration Acid-base titration where the weak acidic nature of the boronic acid is enhanced by the addition of a polyol (e.g., mannitol (B672) or glycerol).Not specifiedCost-effective, simple instrumentation.Lower precision and sensitivity than chromatographic methods, susceptible to interference from other acidic or basic impurities.
Melting Point Analysis Determination of the temperature range over which the solid compound transitions to a liquid. A sharp melting point is indicative of high purity.Not specifiedSimple and rapid technique for a preliminary assessment of purity.Insensitive to small amounts of impurities, not a quantitative method.
Mass Spectrometry (MS) Ionization of the compound and separation of the ions based on their mass-to-charge ratio to identify the parent compound and any impurities.Not specifiedHigh sensitivity and provides molecular weight information of impurities.Not inherently quantitative without coupling to a separation technique like LC or GC.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for boronic acids and can be adapted for 3-aminophenylboronic acid.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the purity assessment of 3-aminophenylboronic acid.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • 3-Aminophenylboronic acid sample

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas both mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the synthesized 3-aminophenylboronic acid in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for 3-aminophenylboronic acid)

    • Injection volume: 10 µL

    • Gradient elution: A typical gradient could be:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general procedure for determining the absolute purity of 3-aminophenylboronic acid using qNMR.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (accurate to 0.01 mg)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • 3-Aminophenylboronic acid sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the 3-aminophenylboronic acid sample (e.g., 10 mg) into a clean, dry vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest).

  • Data Analysis:

    • Integrate a well-resolved signal of 3-aminophenylboronic acid and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / MW_standard) * (m_standard / m_sample) * P_standard Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the standard

Titration

This protocol describes the determination of 3-aminophenylboronic acid purity via acid-base titration. The addition of a polyol is crucial to increase the acidity of the boronic acid.

Instrumentation:

  • Burette (50 mL)

  • Pipette (25 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter (optional, for potentiometric titration)

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the 3-aminophenylboronic acid sample and dissolve it in about 50 mL of deionized water in a beaker.

  • Complexation: Add a sufficient amount of mannitol or glycerol (e.g., 5-10 g) to the solution and stir until dissolved.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the solution.

    • Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.

    • Alternatively, perform a potentiometric titration and determine the equivalence point from the titration curve.

  • Calculation: Calculate the purity of 3-aminophenylboronic acid based on the volume of NaOH solution consumed.

Potential Impurities in Synthesized 3-Aminophenylboronic Acid

The purity of synthesized 3-aminophenylboronic acid can be affected by byproducts and unreacted starting materials. Common impurities may include:

  • Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of boronic acids. These can often be detected by mass spectrometry and may have different retention times in HPLC.

  • Starting Materials: Unreacted precursors from the synthesis, such as 3-bromoaniline (B18343) or 3-nitroaniline, depending on the synthetic route.[1]

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two phenylboronic acid molecules.

  • De-boronated Species: Aniline, formed by the loss of the boronic acid group.

Visualizing the Workflow

To better understand the process of purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesis of 3-Aminophenylboronic Acid Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purification->HPLC qNMR qNMR Purification->qNMR Titration Titration Purification->Titration MeltingPoint Melting Point Purification->MeltingPoint MS Mass Spectrometry Purification->MS PurityData Quantitative Purity Data HPLC->PurityData qNMR->PurityData Titration->PurityData ImpurityID Impurity Identification MS->ImpurityID Decision Accept / Repurify PurityData->Decision ImpurityID->Decision

Caption: Workflow for the purity assessment of synthesized 3-aminophenylboronic acid.

Method_Comparison_Logic PurityRequirement Purity Requirement HighAccuracy High Accuracy & Quantitation of Impurities PurityRequirement->HighAccuracy Stringent CostEffective Cost-Effective & Simple PurityRequirement->CostEffective Routine PreliminaryCheck Preliminary Purity Check PurityRequirement->PreliminaryCheck Quick AbsolutePurity Absolute Purity (Primary Method) PurityRequirement->AbsolutePurity Reference Standard HPLC HPLC HighAccuracy->HPLC Titration Titration CostEffective->Titration MeltingPoint MeltingPoint PreliminaryCheck->MeltingPoint qNMR qNMR AbsolutePurity->qNMR

Caption: Decision tree for selecting a purity assessment method.

References

A Comparative Guide to Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of catalyst is critical for its success. This guide provides an objective comparison of the performance of various palladium catalysts in the coupling of 3-aminophenylboronic acid, a key building block in medicinal chemistry, with aryl halides. The following analysis is supported by experimental data to aid in the selection of the optimal catalytic system.

The Suzuki-Miyaura coupling is a versatile and powerful method for the synthesis of biaryls, a structural motif prevalent in many pharmaceutical agents. The reaction's efficiency is highly dependent on the palladium catalyst, ligand, base, and solvent system. For substrates containing functional groups such as the amine in 3-aminophenylboronic acid, careful optimization is necessary as the lone pair of electrons on the nitrogen can coordinate to the palladium center and potentially inhibit the catalytic cycle. However, with the appropriate choice of catalyst system, high yields of the desired coupled products can be achieved without the need for protecting the amine group.[1]

Comparative Performance of Palladium Catalysts

While a direct head-to-head comparison of a wide range of palladium catalysts for the specific coupling of 3-aminophenylboronic acid is not extensively documented in a single study, analysis of the available literature for similar substrates allows for a qualitative and, where possible, quantitative assessment. The choice between homogeneous and heterogeneous catalysts is a primary consideration, with each offering distinct advantages and disadvantages regarding activity, stability, and recyclability.[2][3]

The following table summarizes the performance of commonly used palladium catalysts in Suzuki-Miyaura coupling reactions involving aminophenylboronic acids or analogous substrates. It is important to note that direct comparison of yields and turnover numbers (TONs) can be challenging due to variations in reaction conditions across different studies.

Catalyst/PrecatalystLigandBaseSolventAryl HalideYield (%)TONTOF (h⁻¹)Reaction Time (h)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane/H₂O2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleNot specified, but successful--Overnight[4]
PdCl₂(dppf)dppfK₂CO₃Dimethoxyethane/H₂O2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleNo product--Overnight[4]
PEPPSI-iPrImidazole-based carbeneK₂CO₃Dimethoxyethane/H₂O2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleNo product--Overnight[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O3-Bromo-1,2,4-benzotriazine 1-oxide72--24[5]
Pd(OAc)₂PCy₃K₃PO₄Toluene3-Bromo-1,2,4-benzotriazine 1-oxide65--24[5]
Pd(OAc)₂/DAPCyDicyclohexylamine-EthanolAryl BromidesGood to high--Room Temp[6]
Herrmann's CatalystTri(o-tolyl)phosphineNaOMeEthanol4-IodoacetophenoneHighup to 175,000--[4][7]

Note: The data presented is compiled from various sources and for substrates analogous to 3-aminophenylboronic acid. Direct comparison should be made with caution. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving amino-substituted aryl compounds.

General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄[4]

To a solution of the aryl bromide (1.0 eq) and 3-aminophenylboronic acid (1.5 eq) in a mixture of dimethoxyethane and 2M aqueous K₂CO₃ solution is added tetrakis(triphenylphosphine)palladium(0) (0.1 eq). The reaction mixture is stirred at 80 °C overnight under an inert atmosphere. After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Microwave-Assisted Suzuki-Miyaura Coupling[1]

In a microwave vial, 3-amino-5-bromopyridine (B85033) (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq) are combined. The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added. The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). After the reaction is complete, the mixture is cooled to room temperature and purified as described in the conventional heating protocol.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental designs.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Aryl Halide, 3-Aminophenylboronic Acid, & Base Add Catalyst Add Palladium Catalyst & Ligand Combine Reactants->Add Catalyst Add Solvent Add Solvent Add Catalyst->Add Solvent Heat & Stir Heat and Stir (Conventional or Microwave) Add Solvent->Heat & Stir Quench & Extract Quench & Extract Heat & Stir->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Characterization Characterization Purify->Characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid is a multifaceted decision that depends on the specific aryl halide, desired reaction conditions (e.g., temperature, time), and economic considerations. Homogeneous catalysts such as those derived from Pd(OAc)₂ with bulky phosphine (B1218219) ligands (e.g., SPhos) often exhibit high activity for challenging substrates.[5] For more routine transformations, Pd(PPh₃)₄ remains a reliable choice.[4] The development of heterogeneous catalysts continues to be an active area of research, aiming to combine high catalytic efficiency with ease of separation and reuse. Researchers are encouraged to screen a variety of catalysts and conditions to identify the most effective system for their specific application.

References

A Comparative Guide: 3-Aminophenylboronic Acid vs. Its Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and biomedical research, 3-aminophenylboronic acid (3-APBA) and its ester derivatives, particularly pinacol (B44631) esters, are pivotal reagents. Their utility spans from robust cross-coupling reactions to the sophisticated design of sensors and drug delivery systems. This guide provides an objective comparison of the advantages of using the free acid (3-APBA) over its esters, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.

Core Comparison: Reactivity, Stability, and Application-Specific Advantages

The primary trade-off between 3-aminophenylboronic acid and its esters lies in the balance between reactivity and stability. While the free acid often exhibits higher reactivity, its esters provide enhanced stability, which can be crucial for handling, purification, and controlled-release applications.

Advantages of 3-Aminophenylboronic Acid (Free Acid)

The free boronic acid form of 3-APBA offers distinct advantages in scenarios where immediate reactivity and aqueous compatibility are paramount.

  • Enhanced Reactivity in Suzuki-Miyaura Coupling: Boronic acids are generally more reactive nucleophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to their ester counterparts.[1] This is attributed to the difference in the electron-withdrawing nature of the hydroxyl groups versus the alkoxy groups of the ester, which influences the transmetalation step of the catalytic cycle. This heightened reactivity can translate to higher yields and shorter reaction times.

  • Direct Utility in Aqueous Sensor Systems: For applications in biological sensing, such as glucose or glycoprotein (B1211001) detection, the free boronic acid is the active species that reversibly binds to cis-diols.[2][3] Utilizing 3-APBA directly circumvents the need for an in situ deprotection step, simplifying sensor design and fabrication. The pH-dependent nature of this binding is fundamental to the functionality of many glucose-responsive systems.[4]

  • Simplified Bioconjugation: In bioconjugation, where 3-APBA is attached to polymers or surfaces, the free acid can be directly coupled via its amino group, leaving the boronic acid moiety available for interaction with biological targets.[5]

Advantages of 3-Aminophenylboronic Acid Esters (e.g., Pinacol Ester)

The ester forms of 3-APBA, most commonly the pinacol ester, are favored when stability and controlled reactivity are the primary concerns.

  • Superior Stability and Ease of Handling: Boronic acids are susceptible to degradation through processes like protodeboronation and oxidation, which can complicate their storage and use in multi-step syntheses. Boronic esters, such as the pinacol derivative, offer significantly improved stability, making them easier to purify by chromatography and handle under various reaction conditions.

  • Controlled Release Mechanisms: The hydrolysis of a boronic ester to the active boronic acid is a time- and pH-dependent process.[6] This property can be harnessed to design prodrugs or drug delivery systems where the active agent is released in a controlled manner under specific physiological conditions.

Quantitative Data Comparison

The following tables summarize key quantitative data comparing 3-APBA and its pinacol ester.

Table 1: Stability of Phenylboronic Acid Pinacol Esters at Physiological pH

Substituent on Phenyl RingHalf-life of Ester in Water (pH ~6-7)Half-life of Ester in Phosphate Buffer (pH 7.4)
para-amino~3 hoursSignificantly accelerated
para-hydroxyl~10 minutesSignificantly accelerated
para-acetamido~10 minutesSignificantly accelerated

Data adapted from a study on the hydrolysis of phenylboronic pinacol esters. The study indicates that while the amine-substituted ester is more stable in neutral water, hydrolysis is considerably faster at a physiological pH of 7.4 for all tested esters.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction. For a direct comparison, 3-APBA or its pinacol ester can be used as the boronic acid reagent.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Aminophenylboronic acid or its pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a reaction vessel, add the aryl halide, the 3-APBA reagent, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system. If using a biphasic system, add the organic solvent followed by the aqueous base solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

This is a generalized protocol and may require optimization for specific substrates.[7]

Protocol 2: Functionalization of a Carboxylated Surface with 3-APBA for Sensor Applications

This protocol describes the immobilization of 3-APBA onto a surface presenting carboxylic acid groups, a common step in the fabrication of biosensors.

Materials:

  • Carboxylated substrate (e.g., polymer brush, self-assembled monolayer)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • 3-Aminophenylboronic acid (3-APBA)

  • Activation buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling buffer (e.g., PBS or borate (B1201080) buffer, pH 7.4-8.5)

  • Washing and quenching solutions

Procedure:

  • Activation of Carboxyl Groups:

    • Immerse the carboxylated substrate in an activation buffer containing EDC and NHS for 15-30 minutes at room temperature to form reactive NHS esters.

    • Rinse the substrate with the activation buffer to remove excess EDC and NHS.

  • Coupling of 3-APBA:

    • Immediately immerse the activated substrate in a coupling buffer containing dissolved 3-APBA.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The primary amine of 3-APBA will react with the NHS ester to form a stable amide bond.

  • Quenching and Washing:

    • Remove the substrate from the 3-APBA solution and wash it thoroughly with the coupling buffer to remove any non-covalently bound molecules.

    • To quench any remaining active NHS esters, immerse the substrate in a solution of ethanolamine (B43304) or a similar primary amine.

    • Rinse the functionalized surface with deionized water and dry under a stream of nitrogen.

This protocol is adapted from general procedures for EDC/NHS coupling.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams visualize key reaction pathways and experimental workflows.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr Ar-Ar' Ar-Pd(II)-Ar'_L2->ArAr Pd(0)L2_2 Pd(0)L2 ArX Ar-X ArX->Ar-Pd(II)-X_L2 ArBOH2 Ar'-B(OH)2 ArBOH2->Ar-Pd(II)-Ar'_L2 Base Base Base->Ar-Pd(II)-X_L2

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Surface_Functionalization cluster_workflow Workflow for 3-APBA Immobilization Start Carboxylated Surface Activation Activate with EDC/NHS Start->Activation ActivatedSurface NHS-Ester Activated Surface Activation->ActivatedSurface Coupling Couple with 3-APBA ActivatedSurface->Coupling FunctionalizedSurface 3-APBA Functionalized Surface Coupling->FunctionalizedSurface Quench Quench & Wash FunctionalizedSurface->Quench End Final Functionalized Surface Quench->End

Surface Functionalization Workflow with 3-APBA

Glucose_Binding cluster_equilibrium pH-Dependent Glucose Binding by 3-APBA APBA_trigonal 3-APBA (Trigonal, Uncharged) APBA_tetrahedral 3-APBA (Tetrahedral, Anionic) APBA_trigonal->APBA_tetrahedral High pH (> pKa) APBA_tetrahedral->APBA_trigonal Low pH (< pKa) Glucose Glucose (cis-diol) Complex Boronate Ester Complex (Anionic) APBA_tetrahedralGlucose APBA_tetrahedralGlucose Complex->APBA_tetrahedralGlucose Release APBA_tetrahedralGlucose->Complex Binding

Simplified Glucose Binding Equilibrium of 3-APBA

Conclusion

The choice between 3-aminophenylboronic acid and its esters is contingent upon the specific requirements of the intended application. For syntheses demanding high reactivity and for direct use in aqueous sensing and bioconjugation, the free acid, 3-APBA, is often the superior choice. Conversely, when stability, ease of purification, and the potential for controlled release are critical, the ester derivatives, such as the pinacol ester, provide significant advantages. By understanding these fundamental differences and consulting the provided experimental guidelines, researchers can make an informed decision to optimize their experimental outcomes.

References

Safety Operating Guide

Proper Disposal of 3-Aminophenylboronic Acid Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Aminophenylboronic acid monohydrate is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal, aligning with standard laboratory safety protocols and regulatory considerations. Adherence to these procedures is paramount to minimize risks and ensure compliance.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[1][2]

Quantitative Hazard Data Summary
Hazard ClassificationDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

This data underscores the importance of the safety measures outlined in this guide.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[3] The following protocol provides a general framework for its safe disposal.

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization : All chemical waste must be correctly identified. Waste this compound should be classified as hazardous chemical waste.

  • Packaging :

    • Place the solid waste into a suitable, clearly labeled container designated for hazardous chemical waste.[4]

    • The container must be made of a compatible material with a secure, tightly fitting cap and should be kept closed except when adding waste.[4]

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials.

  • Arrange for Pickup : Follow your institution's established procedures for the pickup and disposal of hazardous waste by a certified waste management company.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of custodial staff.

  • Initial Rinse :

    • Rinse the container three times with a suitable solvent. Given the nature of the compound, a polar organic solvent such as acetone (B3395972) or ethanol (B145695) is a reasonable choice.

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [4] Add this rinseate to your hazardous waste container for this compound. Subsequent rinses may also need to be collected depending on institutional policies.

  • Final Disposal of the Container :

    • After thorough rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Deface or remove the original label.

    • The clean, dry container can then typically be disposed of with regular laboratory glassware or plastic recycling, in accordance with your institution's guidelines.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Wear Appropriate PPE : Before cleaning the spill, don the necessary personal protective equipment, including a dust mask (N95 or equivalent), safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup :

    • Carefully sweep up the solid material.[2] Avoid generating dust.

    • Place the swept-up material into a labeled container for hazardous waste.

    • Clean the spill area with a damp cloth or paper towels. The cleaning materials should also be disposed of as hazardous waste.

    • Finish by rinsing the contaminated surface with copious amounts of water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow cluster_waste Waste this compound cluster_container Empty Container Waste Unused or Contaminated Solid Package Package in a Labeled, Compatible Hazardous Waste Container Waste->Package Container Original Container Rinse Triple Rinse with Appropriate Solvent Container->Rinse Store Store in Designated Satellite Accumulation Area Package->Store Pickup Arrange for Hazardous Waste Pickup Store->Pickup CollectRinseate Collect First (or all) Rinseate as Hazardous Waste Rinse->CollectRinseate DryContainer Air Dry Container in Ventilated Area Rinse->DryContainer After Rinsing CollectRinseate->Package DisposeContainer Dispose of Clean Container (Recycle if possible) DryContainer->DisposeContainer

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product for complete and detailed instructions. All disposal activities must comply with local, state, and federal regulations.

References

Personal protective equipment for handling 3-Aminophenylboronic acid monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Aminophenylboronic acid monohydrate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves are necessary when handling the compound or its containers.[1] Gloves must be inspected for integrity before use and disposed of properly after handling.[1]
Body Protection Laboratory CoatA lab coat is mandatory to protect skin and clothing from potential spills.[1] For tasks with a higher risk of splashes, an impervious apron should be considered.[1]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA certified respirator is required when handling the solid compound, especially if dust generation is possible.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that a calibrated eyewash station and safety shower are readily accessible.[2]

  • Verify that the chemical fume hood is functioning correctly.[1]

  • The designated work area within the fume hood should be clean and free of clutter.

  • Assemble all necessary equipment (e.g., spatula, weighing paper, reaction vessel) before handling the chemical.

2. Donning PPE:

  • Put on all personal protective equipment as detailed in the table above.[1]

3. Handling:

  • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize the inhalation of any dust.[1]

  • Use appropriate tools, such as a spatula, for transferring the solid. Avoid generating dust.

  • Keep the container tightly closed when not in use.[2][3]

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of any excess or unwanted this compound as hazardous waste.[3] Collect the waste in a clearly labeled, sealed, and appropriate container.[1] Store the waste container in a designated, secure, and well-ventilated area.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[1] Once cleaned, the container can be disposed of according to institutional guidelines.

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Verify fume hood function prep2 Check eyewash/safety shower prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Weigh/transfer solid prep3->handle1 Proceed to handling handle2 Perform experimental work handle1->handle2 clean1 Decontaminate work area handle2->clean1 Experiment complete disp1 Collect solid waste handle2->disp1 Generate solid waste disp2 Collect contaminated PPE handle2->disp2 Generate contaminated items clean2 Wash hands thoroughly clean1->clean2 disp3 Collect solvent rinsate clean1->disp3 Generate liquid waste disp4 Dispose as hazardous waste disp1->disp4 disp2->disp4 disp3->disp4

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminophenylboronic acid monohydrate
Reactant of Route 2
3-Aminophenylboronic acid monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.